molecular formula C6H9NO2 B050705 Methylenecyclopropylglycine CAS No. 2517-07-9

Methylenecyclopropylglycine

Cat. No.: B050705
CAS No.: 2517-07-9
M. Wt: 127.14 g/mol
InChI Key: MPIZVHPMGFWKMJ-UHFFFAOYSA-N
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Description

Methylenecyclopropylglycine (MCPG) is a naturally occurring non-proteinogenic amino acid and a potent, competitive antagonist for group I and group II metabotropic glutamate receptors (mGluRs). Its primary research value lies in its ability to selectively block these receptors, making it an essential pharmacological tool for elucidating the complex roles of mGluRs in synaptic transmission, neuronal plasticity, and neurodegenerative processes. Researchers utilize MCPG to investigate mechanisms underlying conditions such as epilepsy, ischemia, and chronic pain, where mGluR activity is implicated. Furthermore, as a structural analogue of hypoglycin A, MCPG is of significant interest in metabolic studies, particularly concerning its potential to inhibit mitochondrial fatty acid β-oxidation, which is relevant to understanding the etiology of metabolic disorders like Jamaican Vomiting Sickness. This compound is provided as a high-purity reagent to ensure reliability and reproducibility in your experimental models, including cell-based assays and electrophysiological studies. It is strictly for research use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-methylidenecyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZVHPMGFWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2517-07-9
Record name α-Amino-2-methylenecyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2517-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Methylenecyclopropylglycine (MCPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Methylenecyclopropylglycine (MCPG), a naturally occurring non-proteinogenic amino acid.

Chemical Structure and Identification

This compound (MCPG) is a non-proteinogenic L-alpha-amino acid.[1] Its structure features a glycine (B1666218) backbone with a 2-methylenecyclopropyl group attached to the alpha-carbon.[1]

  • IUPAC Name : (2S)-2-amino-2-(2-methylidenecyclopropyl)acetic acid[1]

  • Molecular Formula : C₆H₉NO₂[1][2]

  • SMILES : C=C1CC1--INVALID-LINK--N[1]

  • InChIKey : MPIZVHPMGFWKMJ-AKGZTFGVSA-N[1]

Chemical Structure:

Physicochemical and Computed Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 127.14 g/mol [1]
XLogP3 -2.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Exact Mass 127.063328530 Da[1]
Topological Polar Surface Area 63.3 Ų[1]
Heavy Atom Count 9[1]

Biological Activity and Mechanism of Action

MCPG is recognized as a phytotoxin and a plant metabolite, notably found in fruits of the Sapindaceae family, such as litchi.[1][3] It is a causative agent in hypoglycemic encephalopathy.[3][4]

The primary toxic effect of MCPG is severe hypoglycemia.[5][6][7] This is a result of its metabolic activation and subsequent disruption of fatty acid β-oxidation and gluconeogenesis.[8][9]

Metabolic Pathway and Inhibition of β-Oxidation

Upon ingestion, this compound is metabolized to its toxic CoA adduct, methylenecyclopropylformyl-CoA (MCPF-CoA).[5][9][10] This metabolite is a potent inhibitor of key enzymes in the β-oxidation pathway.

The diagram below illustrates the metabolic activation of MCPG and its inhibitory effect on β-oxidation, which ultimately leads to hypoglycemia.

MCPG_Metabolism cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation (Liver) cluster_inhibition Enzyme Inhibition cluster_consequences Metabolic Consequences MCPG This compound (MCPG) MCPF_CoA Methylenecyclopropylformyl-CoA (MCPF-CoA) MCPG->MCPF_CoA Metabolism Enzyme1 2-Methyl-(branched-chain)- acyl-CoA dehydrogenase MCPF_CoA->Enzyme1 Inhibits (>80%) Enzyme2 Enoyl-CoA hydratase (Crotonase) MCPF_CoA->Enzyme2 Inhibits (~80%) BetaOxidation β-Oxidation of Fatty Acids Enzyme1->BetaOxidation Disruption Enzyme2->BetaOxidation Disruption Gluconeogenesis Gluconeogenesis BetaOxidation->Gluconeogenesis Reduced Acetyl-CoA & ATP Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Leads to

Caption: Metabolic pathway of MCPG leading to hypoglycemia.

Experimental Protocols

In Vivo Study of Hypoglycemic Action in Rats

This protocol describes the methodology used to investigate the hypoglycemic effects of MCPG in an animal model.[5][6][7]

Objective: To determine the effect of oral MCPG administration on blood glucose and plasma metabolite levels in starved rats.

Methodology:

  • Animal Model: Male rats are used for the experiment.

  • Fasting: Rats are starved overnight to deplete glycogen (B147801) stores.

  • Administration: this compound is administered orally at a dosage of 43 mg/kg body weight.[5][6][7]

  • Blood Sampling: Blood samples are collected at specified time intervals (e.g., 4 hours post-administration) for analysis.

  • Biochemical Analysis:

    • Blood glucose levels are measured to assess hypoglycemia. A 50% decrease in blood glucose compared to controls can be observed.[5][6][7]

    • Plasma concentrations of lactate (B86563) and non-esterified fatty acids are determined.[5][6][7]

  • Enzyme Activity Assays:

    • Livers are excised, and mitochondria are isolated.

    • The activities of general acyl-CoA dehydrogenase and 2-methyl-(branched-chain)-acyl-CoA dehydrogenase are measured to assess the extent of enzyme inhibition. A decrease of over 80% in the activity of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase is expected.[5][6][7]

Quantification of MCPG in Biological Samples by UPLC-MS/MS

This protocol details a validated method for the sensitive quantification of MCPG in serum and urine.[4][11]

Objective: To accurately measure the concentration of this compound in biological matrices.

Workflow Diagram:

UPLC_MSMS_Workflow Start Sample Collection (Serum or Urine) Extraction Methanolic Extraction with Labeled Internal Standard Start->Extraction Derivatization Butylation Extraction->Derivatization Analysis UPLC-MS/MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for MCPG quantification by UPLC-MS/MS.

Detailed Steps:

  • Sample Preparation:

    • A small volume of serum or urine is used.

    • MCPG is extracted using a methanolic solution.

    • A labeled internal standard (e.g., labeled MCPG) is added to the extraction solution for accurate quantification.[11]

  • Derivatization:

    • The extracted sample undergoes butylation. This chemical modification improves the chromatographic separation and mass spectrometric detection of MCPG.[11]

  • UPLC-MS/MS Analysis:

    • The derivatized sample is injected into an Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).

    • The system is optimized for the separation and detection of the butylated MCPG isomers.

  • Quantification:

    • The concentration of MCPG is determined by comparing the signal of the analyte to that of the internal standard.

    • This method demonstrates high sensitivity with lower limits of detection and quantification at 0.5 and 2.5 nmol/L, respectively, in both urine and serum.[4][11]

This guide provides foundational technical information on this compound for professionals in research and drug development. The detailed protocols and mechanistic insights can serve as a valuable resource for further investigation into its toxicological properties and potential therapeutic applications.

References

An In-depth Technical Guide on the Discovery and Isolation of Methylenecyclopropylglycine (MCPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclopropylglycine (MCPG) is a naturally occurring, non-proteinogenic amino acid found in the seeds and fruit of the litchi tree (Litchi chinensis).[1] This compound has garnered significant attention due to its association with outbreaks of hypoglycemic encephalopathy, a condition characterized by dangerously low blood sugar levels and neurological symptoms.[2] The toxicity of MCPG is primarily attributed to its metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA), which potently inhibits fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of MCPG, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols for its extraction and analysis are presented, alongside quantitative data and visualizations of its metabolic impact.

Discovery and Isolation

Initial Discovery

The seminal work on the identification of α-(Methylenecyclopropyl)glycine was conducted by Gray and Fowden in 1962.[1][5] Their research, published in The Biochemical Journal, detailed the isolation of this novel amino acid from the seeds of Litchi chinensis.[1][5] This discovery was significant as it identified a structural analog of hypoglycin (B18308) A, a known toxin found in the ackee fruit, suggesting a similar potential for biological activity.[6]

Isolation Protocols

1.2.1. Original Isolation Method (Gray and Fowden, 1962)

The pioneering method for isolating MCPG from litchi seeds involved a multi-step extraction and chromatographic purification process. Below is a detailed protocol based on their publication.[1]

Experimental Protocol: Isolation of MCPG from Litchi Seeds

  • Materials:

    • Dried, fat-free litchi seed meal

    • 70% (v/v) Ethanol

    • Cation-exchange resin (Zeo-Karb 225, H+ form)

    • Anion-exchange resin (Dowex 2, OH- form)

    • Cellulose (B213188) column

    • Solvent system: butan-1-ol - acetic acid - water (12:3:5, by vol.)

    • Ninhydrin (B49086) reagent

  • Procedure:

    • Extraction: The dried, fat-free litchi seed meal is extracted with hot 70% (v/v) ethanol. The ethanolic extract is then concentrated under reduced pressure.

    • Ion-Exchange Chromatography (Cation Exchange): The concentrated extract is passed through a column of Zeo-Karb 225 cation-exchange resin in the H+ form. This step retains the amino acids, including MCPG. The column is washed with water to remove neutral and acidic compounds. The amino acids are then displaced from the resin using 2N NH4OH.

    • Ion-Exchange Chromatography (Anion Exchange): The eluate from the cation-exchange column is passed through a column of Dowex 2 anion-exchange resin in the OH- form. This step removes acidic amino acids.

    • Cellulose Column Chromatography: The effluent from the anion-exchange column, containing the neutral and basic amino acids, is concentrated and applied to a cellulose column. The column is developed with a solvent system of butan-1-ol - acetic acid - water (12:3:5, by vol.).

    • Fraction Collection and Analysis: Fractions are collected from the cellulose column and tested with ninhydrin to locate the amino acid bands. The fractions containing MCPG are identified and pooled.

    • Crystallization: The pooled fractions are concentrated, and MCPG is crystallized from an aqueous solution.

1.2.2. Modern Extraction and Quantification Methods

Contemporary approaches for the analysis of MCPG often employ more rapid and sensitive techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for quantifying MCPG levels in biological samples and food products.

Experimental Protocol: Ethanol-Based Extraction for LC-MS/MS Analysis

  • Materials:

    • Litchi aril or seed sample

    • 80% Methanol (B129727) (or Ethanol)

    • Internal standard (e.g., isotopically labeled MCPG)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation: Homogenize the litchi aril or seed sample.

    • Extraction: To a known weight of the homogenized sample, add a specific volume of 80% methanol containing an internal standard. Vortex the mixture vigorously for a set period (e.g., 15-30 minutes).

    • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for a specified time (e.g., 10-15 minutes) to pellet solid debris.

    • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • LC-MS/MS Analysis: The filtered extract is then directly injected into the LC-MS/MS system for quantification of MCPG.

Quantitative Data

The concentration of MCPG can vary significantly between different cultivars of litchi and with the stage of ripeness.

Litchi CultivarMCPG Concentration (mg/kg in aril)Reference
'Feizixiao'0.60 - 0.83[6]
'Huaizhi'0.08 - 0.12[6]
'Nuomici'0.09 - 0.11[6]

Table 1: Quantitative Analysis of MCPG in Different Litchi Cultivars.

Chemical Synthesis

Spectroscopic Characterization

The structural elucidation of MCPG relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectra for MCPG are not widely published in spectral databases. However, based on the known structure, the following characteristic signals would be expected:

  • ¹H NMR: Resonances corresponding to the vinyl protons of the methylene (B1212753) group, the cyclopropyl (B3062369) protons, and the α-proton of the amino acid moiety.

  • ¹³C NMR: Signals for the sp² carbons of the methylene group, the sp³ carbons of the cyclopropane (B1198618) ring, the α-carbon, and the carboxyl carbon. The chemical shifts for the carbonyl carbon in glycine (B1666218) and its derivatives typically appear in the range of 174-177 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of MCPG. The fragmentation pattern of protonated α-amino acids in tandem mass spectrometry (MS/MS) typically involves the neutral loss of ammonia (B1221849) (NH₃) and the carboxylic acid group (-COOH).[9][10][11][12][13]

  • Expected Fragmentation: For MCPG (molecular weight: 127.14 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 128.1. Common fragmentation pathways would likely involve the loss of the carboxyl group (as H₂O and CO), leading to a significant fragment ion.

Mechanism of Action and Signaling Pathways

The toxicity of MCPG is not due to the compound itself but rather its metabolic conversion to methylenecyclopropylformyl-CoA (MCPF-CoA).[2][3][4] This metabolite is a potent inhibitor of enzymes involved in the β-oxidation of fatty acids.

Inhibition of β-Oxidation

MCPF-CoA primarily targets and irreversibly inactivates enoyl-CoA hydratase, a key enzyme in the β-oxidation spiral.[3][4][14][15] This inhibition blocks the breakdown of fatty acids, leading to a depletion of acetyl-CoA, which is a crucial substrate for the Krebs cycle and an allosteric activator of pyruvate (B1213749) carboxylase (a key enzyme in gluconeogenesis). The disruption of these pathways severely impairs the body's ability to produce glucose and energy, especially during fasting states, resulting in hypoglycemia.

Signaling Pathway Diagram

MCPG_Mechanism cluster_metabolism Metabolism cluster_beta_oxidation β-Oxidation Pathway MCPG This compound (MCPG) MCPF_CoA Methylenecyclopropylformyl-CoA (MCPF-CoA) MCPG->MCPF_CoA Metabolic Activation Enoyl_CoA trans-Δ²-Enoyl-CoA MCPF_CoA->Enoyl_CoA Inhibition Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Hypoglycemia Hypoglycemia Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Activates Glucose Glucose Gluconeogenesis->Glucose Glucose->Hypoglycemia Reduced Production

Figure 1: Mechanism of MCPG-induced hypoglycemia.

Experimental Workflow for Studying MCPG's Effects

MCPG_Workflow cluster_analysis Biochemical Analysis start In vivo / In vitro Model (e.g., Rodent, Cell Culture) treatment Administer MCPG start->treatment sample_collection Collect Biological Samples (Blood, Liver Tissue) treatment->sample_collection glucose_measurement Measure Blood Glucose Levels sample_collection->glucose_measurement metabolite_extraction Extract Metabolites sample_collection->metabolite_extraction enzyme_assay Enzyme Activity Assays (e.g., Enoyl-CoA Hydratase) sample_collection->enzyme_assay data_interpretation Data Interpretation and Pathway Analysis glucose_measurement->data_interpretation lcms_analysis LC-MS/MS Analysis of Acyl-CoAs and MCPF-CoA metabolite_extraction->lcms_analysis lcms_analysis->data_interpretation enzyme_assay->data_interpretation

Figure 2: Experimental workflow for investigating MCPG's metabolic effects.

Conclusion

The discovery and characterization of this compound have provided crucial insights into the toxicology of litchi fruit and the molecular mechanisms underlying hypoglycemic encephalopathy. For researchers and drug development professionals, a thorough understanding of MCPG's isolation, synthesis, and mechanism of action is essential for developing diagnostic tools, therapeutic interventions, and food safety guidelines. The detailed protocols and data presented in this guide serve as a valuable resource for further investigation into this potent natural toxin and its impact on human health. Future research may focus on developing specific inhibitors for the metabolic activation of MCPG or exploring the therapeutic potential of modulating the β-oxidation pathway.

References

An In-depth Technical Guide to the Natural Sources of Methylenecyclopropylglycine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylglycine (MCPG) is a non-proteinogenic amino acid belonging to the cyclopropyl (B3062369) amino acid family. It is a homologue of the better-known toxin, hypoglycin (B18308) A (HGA). Both compounds are naturally occurring in various plant species and have been implicated in cases of hypoglycemic encephalopathy in humans and atypical myopathy in animals.[1][2] The primary mechanism of toxicity for MCPG involves the disruption of mitochondrial fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting. This guide provides a comprehensive overview of the natural sources of MCPG, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of its metabolic and biosynthetic pathways.

Natural Sources of this compound

MCPG has been identified exclusively in plants belonging to the Sapindaceae family, commonly known as the soapberry family. The primary genera in which MCPG has been consistently detected are Litchi and Acer.

  • Litchi chinensis (Lychee): The fruit of the lychee tree is a well-documented source of MCPG. The toxin is found in various parts of the fruit, with the highest concentrations typically observed in the seeds.[3][4] The edible aril also contains MCPG, albeit at lower concentrations.[5][6] The levels of MCPG in lychee can vary significantly depending on the cultivar and the ripeness of the fruit, with unripe fruits generally containing higher concentrations.[3]

  • Acer species (Maple): Several species within the Acer genus have been found to contain MCPG. The most notable among these are:

    • Acer pseudoplatanus (Sycamore Maple): The seeds and seedlings of the sycamore maple are significant sources of both MCPG and HGA.[2][7] Ingestion of these plant parts by grazing animals, particularly horses, has been linked to atypical myopathy.[2]

    • Acer negundo (Box Elder Maple): Similar to the sycamore maple, the seeds and seedlings of the box elder maple contain MCPG and HGA.[7]

MCPG often co-occurs with its γ-glutamyl dipeptide, γ-glutamyl-α-(methylenecyclopropyl)glycine (γ-glutamyl-MCPrG) . This dipeptide is considered a storage form of MCPG and can be hydrolyzed to release the active toxin.

Quantitative Data on this compound in Plants

The concentration of MCPG in plant materials can vary widely. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Concentration of this compound in Litchi chinensis

CultivarPlant PartConcentration (mg/kg fresh weight)Reference
'Feizixiao'Aril0.60 - 0.83[5][6]
'Huaizhi'Aril0.08 - 0.12[5][6]
'Nuomici'Aril0.09 - 0.11[5][6]
Not SpecifiedSeeds1.8 (µg/g)[3]
Semi-ripePulp0.566 (µg/g)[3]
RipePulp0.187 (µg/g)[3]

Table 2: Concentration of this compound in Acer pseudoplatanus (Sycamore Maple)

Plant PartConcentrationReference
Seeds42.9 µg/g[2]
Leaves0.1 µg/g[2]

Experimental Protocols

The accurate quantification of MCPG in plant matrices is crucial for food safety and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and reliable method for this purpose.

Sample Preparation and Extraction
  • Sample Homogenization: Fresh plant material (e.g., litchi arils, seeds, maple leaves) should be flash-frozen in liquid nitrogen and then ground to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation of the analyte.

  • Extraction Solvent: A mixture of ethanol (B145695) and water is commonly used for the extraction of MCPG. An 85% ethanol solution has been reported to be effective for extracting MCPG from litchi seeds.

  • Extraction Procedure:

    • Weigh a known amount of the homogenized plant powder (e.g., 1-5 g).

    • Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).

    • Sonication or vigorous vortexing can be used to enhance the extraction efficiency.

    • Incubate the mixture at room temperature with agitation for a defined period (e.g., 1-2 hours).

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the solid debris.

    • Collect the supernatant containing the extracted MCPG.

    • For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of MCPG.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the filtered extract is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]⁺ of MCPG.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for MCPG. The precursor ion is the protonated molecule, and the product ion is a characteristic fragment generated by collision-induced dissociation.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of MCPG.

Signaling Pathways and Experimental Workflows

Metabolic Pathway Disruption by MCPG

MCPG is not toxic in its native form but is metabolized in the body to its toxic counterpart, methylenecyclopropylformyl-CoA (MCPF-CoA). MCPF-CoA potently inhibits key enzymes involved in fatty acid β-oxidation, a major pathway for energy production from lipids. This inhibition leads to a depletion of cellular energy and an inability to perform gluconeogenesis, resulting in hypoglycemia.

metabolic_disruption MCPG This compound (MCPG) MCPF_CoA Methylenecyclopropylformyl-CoA (MCPF-CoA) MCPG->MCPF_CoA Metabolism Beta_Oxidation Fatty Acid β-Oxidation MCPF_CoA->Beta_Oxidation Inhibits Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Precursor Energy Energy (ATP) Acetyl_CoA->Energy Enters Krebs Cycle Glucose Glucose Gluconeogenesis->Glucose

Figure 1: Metabolic disruption pathway by MCPG.

Conversion of γ-Glutamyl-MCPrG to MCPG

In plants, MCPG can be stored as a dipeptide with glutamic acid. This precursor, γ-glutamyl-MCPrG, can be hydrolyzed by the enzyme γ-glutamyl transpeptidase to release the active MCPG.

precursor_conversion g_MCPrG γ-Glutamyl-MCPrG GGT γ-Glutamyl Transpeptidase g_MCPrG->GGT MCPG This compound (MCPG) GGT->MCPG Glutamate Glutamate GGT->Glutamate

Figure 2: Enzymatic conversion of γ-Glutamyl-MCPrG to MCPG.

Hypothetical Biosynthetic Pathway of MCPG in Plants

The precise biosynthetic pathway of MCPG in Litchi and Acer species has not been fully elucidated. However, based on the known biosynthesis of other cyclopropane-containing amino acids in plants and microorganisms, a plausible pathway can be proposed. The formation of the cyclopropane (B1198618) ring is a key step, which could potentially involve a SAM-dependent methyltransferase or a mechanism involving an intramolecular cyclization.

biosynthesis_pathway Precursor Amino Acid Precursor (e.g., from Krebs Cycle) Unsaturated_Intermediate Unsaturated Amino Acid Intermediate Precursor->Unsaturated_Intermediate Multiple Steps Cyclopropanation Cyclopropanation Enzyme(s) Unsaturated_Intermediate->Cyclopropanation MCPG This compound (MCPG) Cyclopropanation->MCPG SAM S-Adenosylmethionine (SAM) SAM->Cyclopropanation Possible Methyl Group Donor

Figure 3: A hypothetical biosynthetic pathway for MCPG in plants.

Conclusion

This compound is a naturally occurring toxin found in specific plants of the Sapindaceae family, most notably Litchi chinensis and Acer species. Its presence, particularly in food sources like lychee, warrants careful monitoring and further research to ensure consumer safety. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of MCPG. Understanding the metabolic and biosynthetic pathways of this compound is crucial for developing strategies to mitigate its toxic effects and for potential applications in drug development, where enzyme inhibitors can be of therapeutic interest. Further research is needed to fully elucidate the biosynthetic pathway of MCPG in plants and to explore the full range of its biological activities.

References

The Enigmatic Origins of Methylenecyclopropylglycine in Litchi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Examination of a Plant-Derived Toxin Implicated in Human Health Crises

For Immediate Release

[CITY, STATE] – [DATE] – The presence of the non-proteinogenic amino acid, (2S,4R)-2-amino-4-methylenecyclopropyl-pentanoic acid, commonly known as Methylenecyclopropylglycine (MCPG), in Litchi chinensis has been linked to significant public health concerns, particularly outbreaks of acute hypoglycemic encephalopathy. While the toxicological effects of MCPG are increasingly understood, its biosynthesis within the litchi plant remains a critical knowledge gap. This document provides a comprehensive overview of the current understanding of MCPG, including a proposed biosynthetic pathway, quantitative data on its distribution within the fruit, and a roadmap for future research to fully elucidate its formation. This guide is intended for researchers, scientists, and drug development professionals investigating plant-based toxins and their metabolic pathways.

Proposed Biosynthesis Pathway of this compound in Litchi chinensis

The precise enzymatic steps leading to the formation of MCPG in Litchi chinensis have not yet been experimentally determined. However, based on the biosynthesis of the structurally similar toxin, hypoglycin (B18308) A, in Blighia sapida (ackee), and known mechanisms of cyclopropane (B1198618) ring formation in nature, a hypothetical pathway can be proposed. This pathway likely originates from common amino acid precursors and involves a key cyclopropanation step.

The proposed pathway initiates with the amino acid valine, which undergoes a series of modifications. A crucial step is the introduction of a methylene (B1212753) group, likely derived from S-adenosylmethionine (SAM), a common methyl group donor in biological systems. This is followed by an enzyme-catalyzed cyclization to form the characteristic cyclopropane ring. The final steps would involve further modifications to yield the mature MCPG molecule.

Hypothetical Biosynthesis of MCPG in Litchi chinensis Valine Valine Intermediate1 α-Keto-isovalerate Valine->Intermediate1 Transaminase Intermediate2 Modified Intermediate Intermediate1->Intermediate2 Decarboxylase Intermediate3 Unsaturated Intermediate Intermediate2->Intermediate3 Dehydrogenase MCPG_Precursor Cyclopropyl Precursor Intermediate3->MCPG_Precursor Cyclopropane Synthase (putative, SAM-dependent) MCPG This compound (MCPG) MCPG_Precursor->MCPG Aminotransferase

Figure 1: A hypothetical biosynthetic pathway for this compound (MCPG) in Litchi chinensis.

Quantitative Distribution of MCPG in Litchi chinensis

The concentration of MCPG varies significantly between different parts of the litchi fruit and is also influenced by the cultivar and stage of ripeness. Generally, the seeds contain the highest concentrations, while the levels in the edible pulp are lower. Unripe fruits tend to have higher concentrations of MCPG than ripe fruits.

Fruit PartCultivarRipenessMCPG Concentration (mg/kg)Reference
SeedNot SpecifiedNot Specified~1.8 µg/g (dry wt)
Pulp'Feizixiao'Ripe0.60 - 0.83
Pulp'Huaizhi'Ripe0.08 - 0.12
Pulp'Nuomici'Ripe0.09 - 0.11
PulpNot SpecifiedSemi-ripe0.566 µg/g (fresh wt)
PulpNot SpecifiedRipe0.187 µg/g (fresh wt)

Experimental Protocols for MCPG Analysis and Biosynthesis Elucidation

While the complete biosynthetic pathway of MCPG is unknown, the following sections detail the methodologies used for its quantification and outline a general approach for the elucidation of its formation in Litchi chinensis.

Quantification of MCPG using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A robust method for the detection and quantification of MCPG in litchi tissues involves HPLC-MS/MS.

Sample Preparation:

  • Homogenize fresh litchi pulp or ground seeds in a suitable solvent, such as 85% ethanol (B145695) or a methanol/water mixture.

  • Centrifuge the homogenate to pellet solid debris.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • The filtered extract can be directly injected into the HPLC-MS/MS system or further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion of MCPG to its characteristic product ions, ensuring high selectivity and sensitivity.

General Workflow for Elucidating the MCPG Biosynthesis Pathway

The elucidation of a novel biosynthetic pathway is a multi-step process that integrates techniques from analytical chemistry, biochemistry, and molecular biology.

Experimental Workflow for MCPG Pathway Elucidation Start Hypothesize Precursors (e.g., Valine, Isoleucine) Feeding Isotopic Labeling Studies (e.g., with ¹³C or ¹⁵N labeled precursors) Start->Feeding Analysis LC-MS Analysis to Trace Label Incorporation into MCPG Feeding->Analysis Identification Identify Labeled Intermediates Analysis->Identification EnzymeAssays Enzyme Assays with Litchi Protein Extracts Identification->EnzymeAssays GeneID Transcriptome Analysis to Identify Candidate Genes (e.g., synthases, transferases) EnzymeAssays->GeneID GeneFunction Heterologous Expression and Functional Characterization of Candidate Genes GeneID->GeneFunction Pathway Reconstitution of the Pathway in vitro or in a Heterologous Host GeneFunction->Pathway

Figure 2: A general experimental workflow for the elucidation of the MCPG biosynthetic pathway.

1. Isotopic Labeling Studies:

  • Objective: To identify the primary metabolic precursors of MCPG.

  • Methodology: Introduce isotopically labeled compounds (e.g., ¹³C- or ¹⁵N-labeled amino acids such as valine or isoleucine) to litchi cell cultures or excised fruit tissues. After an incubation period, extract the metabolites and analyze for the incorporation of the isotopic label into the MCPG molecule using mass spectrometry.

2. Enzyme Assays:

  • Objective: To identify and characterize the enzymes involved in the pathway.

  • Methodology: Prepare protein extracts from litchi tissues known to produce MCPG. Incubate these extracts with hypothesized precursors and co-factors (e.g., SAM). Monitor the formation of MCPG or its intermediates using HPLC-MS/MS.

3. Transcriptomics and Gene Identification:

  • Objective: To identify candidate genes encoding the biosynthetic enzymes.

  • Methodology: Perform RNA sequencing (RNA-Seq) on litchi tissues at different developmental stages (e.g., young, developing, and mature fruits) to identify genes whose expression profiles correlate with MCPG accumulation. Focus on gene families known to be involved in amino acid metabolism and cyclopropane ring formation (e.g., aminotransferases, synthases, methyltransferases).

4. Functional Genomics:

  • Objective: To confirm the function of candidate genes.

  • Methodology: Clone the candidate genes and express them in a heterologous host system

Methylenecyclopropylglycine as a phytotoxin in Sapindaceae family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methylenecyclopropylglycine as a Phytotoxin in the Sapindaceae Family

Introduction

The Sapindaceae family, commonly known as the soapberry family, encompasses a wide range of plants, including several species that produce fruits of significant economic and nutritional value, such as litchi (Litchi chinensis), longan (Dimocarpus longan), and ackee (Blighia sapida).[1][2][3] However, certain members of this family also produce non-proteinogenic amino acids that act as potent phytotoxins.[2] Among these is (2S,3S)-2-amino-3-(methylenecyclopropyl)propanoic acid, more commonly known as this compound (MCPG).[1][4]

MCPG, a lower homologue of the better-known toxin Hypoglycin (B18308) A (HGA), has been identified as a causative agent in outbreaks of acute toxic encephalopathy, a condition characterized by severe hypoglycemia, seizures, and neurological damage, particularly in malnourished children.[1][4][5][6][7] These outbreaks often coincide with the litchi harvesting season in regions of India and Southeast Asia.[1][6] This technical guide provides a comprehensive overview of the biochemistry, mechanism of action, toxicology, and analytical methodologies related to MCPG, intended for researchers, toxicologists, and drug development professionals.

Mechanism of Action: Disruption of Cellular Energy Metabolism

MCPG itself is a protoxin, meaning its toxicity is mediated through its metabolic conversion into an active, inhibitory compound.[8] The primary mechanism of MCPG toxicity is the severe disruption of two critical energy-producing pathways: fatty acid β-oxidation and gluconeogenesis.[4][6][9]

Upon ingestion, MCPG is metabolized in the liver. It undergoes transamination to form methylenecyclopropyl-glyoxalate (MCP-glyoxalate), which is then decarboxylated and conjugated with coenzyme A to form the highly toxic metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA).[2][8][10]

Key Inhibitory Actions of MCPF-CoA:

  • Inhibition of β-Oxidation: MCPF-CoA potently inhibits enzymes crucial for the breakdown of fatty acids. Specifically, it has been shown to inhibit 2-methyl-(branched-chain)-acyl-CoA dehydrogenase by over 80% and enoyl-CoA hydratase (crotonase) by 80%.[11][12][13][14] This blockage prevents the metabolism of fatty acids, which are a primary energy source, particularly during fasting states.

  • Inhibition of Gluconeogenesis: The inhibition of β-oxidation leads to a depletion of acetyl-CoA and ATP.[9] Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first committed step in gluconeogenesis.[9] The reduction in acetyl-CoA levels, therefore, cripples the liver's ability to synthesize glucose from non-carbohydrate precursors, leading to profound and often fatal hypoglycemia.[4][5][9]

The accumulation of medium-chain acyl-CoA thioesters resulting from this metabolic blockade is believed to be the source of further disturbances in pyruvate metabolism.[11][13]

Metabolic activation of MCPG and its inhibitory effect on energy pathways.

Quantitative Data

Toxicological Data in Animal Models

Studies in animal models have been crucial for elucidating the hypoglycemic effects of MCPG. The primary quantitative data comes from studies on starved rats, which are more susceptible to disruptions in gluconeogenesis.

SpeciesDosageRouteTimeEffectReference
Rat (starved)43 mg/kgOral4 hours50% decrease in blood glucose compared to controls.[11][12][13][14]
Rat (starved)43 mg/kgOral4 hoursSubstantial increase in plasma lactate (B86563) and non-esterified fatty acids.[11][13][14]
Concentration in Sapindaceae Fruits

The concentration of MCPG and its analog HGA varies significantly between fruit species, cultivars, and ripeness. Unripe fruits generally contain higher levels of these toxins.[5][15]

Fruit SpeciesCultivarToxinConcentration Range (in Aril)Reference
Litchi (Litchi chinensis)Not SpecifiedMCPG44.9 to 220 µg/g[16]
Litchi (Litchi chinensis)Not SpecifiedHGA12.4 to 152 µg/g[1][16]
Litchi (Litchi chinensis)FeizixiaoMCPG0.60 - 0.83 mg/kg[17]
Litchi (Litchi chinensis)FeizixiaoHGA10.66 - 14.46 mg/kg[17]
Litchi (Litchi chinensis)HuaizhiMCPG0.08 - 0.12 mg/kg[17]
Litchi (Litchi chinensis)HuaizhiHGA0.63 - 1.54 mg/kg[17]
Litchi (Litchi chinensis)NuomiciMCPG0.09 - 0.11 mg/kg[17]
Litchi (Litchi chinensis)NuomiciHGA0.35 - 0.91 mg/kg[17]
Longan (Dimocarpus longan)Not SpecifiedHGA1.08 to 2.45 µg/g (dried fruit)[1]
Ackee (Blighia sapida)Not SpecifiedHGA1.07 µg/g (dried fruit)[1]
Sycamore Maple (Acer pseudoplatanus)Not SpecifiedMCPGUp to 42.9 µg/g (in seeds)[18]
Sycamore Maple (Acer pseudoplatanus)Not SpecifiedHGAUp to 46.1 µg/g (in seeds)[18]

Experimental Protocols

The detection and quantification of MCPG and its metabolites in biological and plant matrices are critical for public health investigations and research. The primary analytical technique employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10][17][19][20]

Protocol for Quantification of MCPG and HGA in Fruit Arils

This protocol summarizes a method for the simultaneous quantification of MCPG and HGA in soapberry fruits.[1][20]

  • Sample Preparation:

    • The fruit aril (fleshy, edible portion) is separated and dehydrated to normalize for water content.[20]

    • A known mass of the dried aril is homogenized.

    • Toxins are extracted from the homogenate using an appropriate solvent system (e.g., methanol/water mixtures).

  • Derivatization (Optional but Recommended):

    • To improve chromatographic separation and ionization efficiency, the extracted analytes are derivatized.[19]

    • A common method is dansylation, where dansyl chloride is added to the extract and heated (e.g., at 60 °C for 10 minutes) under alkaline conditions (pH 11.0).[19]

  • HPLC-MS/MS Analysis:

    • Chromatography: A reverse-phase HPLC column (e.g., Agilent Zorbax SB-C18, 2.1 × 50 mm, 1.8 µm) is used for separation.[19]

    • Mobile Phase: A gradient elution is performed using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[19]

    • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[21]

Protocol for Quantification of MCPG in Human Plasma/Urine

This protocol outlines a method for detecting exposure by quantifying the parent toxin or its metabolites in biological fluids.[10][19][22]

  • Sample Collection & Preparation:

    • A small volume of plasma (e.g., 25 µL) or urine (e.g., 10 µL) is used.[10][22]

    • For urine, a simple dilution with 0.1% formic acid may be sufficient.[10]

    • For plasma or more complex analysis, protein precipitation is performed by adding a methanolic solution containing a labeled internal standard (e.g., [¹³C₃]-MCPG).[21][22]

    • The sample is vortexed and centrifuged to pellet proteins.

  • Derivatization/Butylation:

    • The clear supernatant is dried under nitrogen.[22]

    • The residue is treated with 3N butanolic HCl (e.g., for 15 min at 65 °C) to form butyl esters, which improves chromatographic performance.[21][22]

    • The sample is dried again and reconstituted in a methanol/water solution.[22]

  • UPLC-MS/MS Analysis:

    • Analysis is performed using Ultra-High-Performance Liquid Chromatography (UPLC) for faster and more efficient separation, coupled with tandem mass spectrometry.[21][22]

    • The method can achieve a lower limit of quantification (LLOQ) of approximately 2.5 nmol/L and a limit of detection (LOD) of 0.5 nmol/L in both serum and urine.[21]

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Phase start Input Sample (Fruit Aril or Plasma/Urine) homogenize Dehydrate & Homogenize (Fruit Only) start->homogenize extract Solvent Extraction (with Internal Standard) start->extract homogenize->extract centrifuge Centrifuge / Precipitate extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (e.g., Dansylation or Butylation) supernatant->derivatize hplc UPLC / HPLC Separation (Reverse-Phase Column) derivatize->hplc msms Tandem Mass Spectrometry (ESI+, MRM Mode) hplc->msms quant Data Analysis & Quantification msms->quant

General experimental workflow for the quantification of MCPG.

Conclusion

This compound is a significant phytotoxin found in several fruits of the Sapindaceae family, posing a serious public health risk, especially in populations where litchi and other soapberry fruits are dietary staples. Its toxicity stems from the potent inhibition of fatty acid β-oxidation and gluconeogenesis by its metabolite, MCPF-CoA, leading to severe, life-threatening hypoglycemia. Understanding the mechanism of action, concentrations in various fruits, and robust analytical methods for its detection are paramount for diagnosing and preventing toxic encephalopathy outbreaks. The continued development of sensitive and specific analytical protocols is essential for public health surveillance, food safety regulation, and clinical diagnosis.

References

Unraveling the Molecular Mayhem: A Technical Guide to the Mechanism of Action of Methylenecyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Methylenecyclopropylglycine (MCPG), a non-proteinogenic amino acid found in the seeds and fruit of various Sapindaceae family plants, including lychee, is a potent protoxin.[1][2][3] Upon ingestion, MCPG is metabolized into its active form, methylenecyclopropylformyl-CoA (MCPF-CoA), which wreaks havoc on cellular energy metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which MCPG exerts its toxic effects, primarily through the potent inhibition of key enzymes in fatty acid β-oxidation and branched-chain amino acid catabolism. The resultant disruption of these critical metabolic pathways leads to the profound hypoglycemia and other severe clinical manifestations associated with MCPG intoxication, such as that seen in Acute Encephalitis Syndrome.[4] This document consolidates current scientific understanding, presents quantitative data on enzyme inhibition, details relevant experimental protocols, and provides visual representations of the involved biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Protoxin this compound

This compound (MCPG) is a structural analog of the well-known toxin hypoglycin (B18308) A, the causative agent of Jamaican Vomiting Sickness.[2][5] Found in plants of the Sapindaceae family, MCPG has been identified as a key etiological agent in outbreaks of a fatal hypoglycemic encephalopathy.[2][6] The toxicity of MCPG is not direct; it requires metabolic activation to its potent toxic metabolite, a process central to its mechanism of action.

Metabolic Activation of MCPG

Upon ingestion, MCPG undergoes a transformation process, primarily in the liver, to its CoA ester, methylenecyclopropylformyl-CoA (MCPF-CoA).[1][7] This conversion is a critical step, as MCPF-CoA is the molecule that directly interacts with and inhibits crucial metabolic enzymes.

MCPG_Metabolism MCPG This compound (MCPG) MCPF_CoA Methylenecyclopropylformyl-CoA (MCPF-CoA) (Active Toxin) MCPG->MCPF_CoA Metabolic Activation (e.g., in Liver)

Figure 1: Metabolic activation of this compound (MCPG) to its toxic metabolite, Methylenecyclopropylformyl-CoA (MCPF-CoA).

Core Mechanism: Inhibition of Fatty Acid β-Oxidation

The primary molecular mechanism of MCPF-CoA is the profound inhibition of mitochondrial fatty acid β-oxidation. This multi-step process is essential for energy production from lipids, particularly during periods of fasting. MCPF-CoA targets multiple enzymes within this pathway, leading to a catastrophic failure of cellular energy homeostasis.

Targeted Enzymes and Quantitative Inhibition Data

Several key enzymes involved in β-oxidation have been identified as targets of MCPF-CoA. The inhibition of these enzymes disrupts the breakdown of fatty acids, leading to the accumulation of toxic intermediates and a severe energy deficit.

Target EnzymeSubstrate/ReactionObserved InhibitionReference
Enoyl-CoA Hydratase (Crotonase) Hydration of trans-Δ²-enoyl-CoA80% decrease in activity[8][9][10]
2-Methyl-(branched-chain)-acyl-CoA Dehydrogenase Dehydrogenation of branched-chain acyl-CoAsOver 80% decrease in activity[8][9]
Acetoacetyl-CoA Thiolase Thiolysis of acetoacetyl-CoAActivity decreased to 25% of control[11]
3-Oxoacyl-CoA Thiolase Thiolysis of 3-ketoacyl-CoAActivity decreased to less than 10% of control[11]

This table summarizes the reported inhibitory effects of MCPG's active metabolite on key enzymes. The data is derived from various in vivo and in vitro studies.

The Biochemical Cascade of β-Oxidation Disruption

The β-oxidation of fatty acids is a four-step spiral that sequentially shortens the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. MCPF-CoA's multi-target inhibition dismantles this critical energy-generating process.

Beta_Oxidation_Inhibition cluster_beta_oxidation Mitochondrial β-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (re-enters cycle) Ketoacyl_CoA->Shortened_Acyl_CoA MCPF_CoA MCPF-CoA MCPF_CoA->Enoyl_CoA INHIBITS MCPF_CoA->Ketoacyl_CoA INHIBITS

Figure 2: Inhibition points of Methylenecyclopropylformyl-CoA (MCPF-CoA) within the fatty acid β-oxidation pathway.

Consequence: Impaired Gluconeogenesis and Profound Hypoglycemia

A major and life-threatening consequence of the inhibition of fatty acid β-oxidation is the subsequent impairment of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate substrates. This is the direct cause of the profound hypoglycemia observed in MCPG poisoning.

The breakdown of fatty acids produces acetyl-CoA, which is a potent allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme of gluconeogenesis. By blocking β-oxidation, MCPF-CoA effectively starves the cell of the necessary acetyl-CoA to drive glucose production.

Gluconeogenesis_Inhibition cluster_pathways Interlinked Metabolic Pathways Beta_Oxidation Fatty Acid β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Pyruvate Pyruvate Acetyl_CoA->Pyruvate Activates Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Glucose Glucose Oxaloacetate->Glucose Gluconeogenesis MCPF_CoA MCPF-CoA MCPF_CoA->Beta_Oxidation INHIBITS

Figure 3: The inhibitory effect of MCPF-CoA on β-oxidation leads to a reduction in acetyl-CoA, which in turn fails to activate pyruvate carboxylase, thus impairing gluconeogenesis.

Impact on Branched-Chain Amino Acid Metabolism

In addition to its effects on fatty acid metabolism, MCPF-CoA also significantly inhibits the catabolism of branched-chain amino acids (BCAAs), particularly through its potent inhibition of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase.[8][9] This leads to an accumulation of BCAA metabolites, contributing to the overall metabolic derangement.

Experimental Protocols

A thorough understanding of the mechanism of MCPG requires robust experimental methodologies. Below are outlines for key assays used to investigate its effects.

Assay for Enoyl-CoA Hydratase (Crotonase) Activity
  • Principle: This assay spectrophotometrically measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in crotonyl-CoA to form L-β-hydroxybutyryl-CoA.

  • Reagents:

    • Tris-HCl buffer (pH 7.4)

    • Crotonyl-CoA (substrate)

    • Mitochondrial extract or purified enoyl-CoA hydratase

    • MCPF-CoA (inhibitor)

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of MCPF-CoA for a defined period.

    • Initiate the reaction by adding crotonyl-CoA.

    • Monitor the decrease in absorbance at 263 nm over time.

    • Calculate the rate of reaction and determine the percentage of inhibition.

Assay for Acyl-CoA Dehydrogenase Activity
  • Principle: This assay utilizes an artificial electron acceptor, such as ferricenium hexafluorophosphate, to measure the rate of FADH₂ production during the dehydrogenation of an acyl-CoA substrate. The reduction of the electron acceptor is monitored spectrophotometrically.

  • Reagents:

    • Potassium phosphate (B84403) buffer (pH 7.6)

    • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

    • Ferricenium hexafluorophosphate

    • Mitochondrial extract or purified acyl-CoA dehydrogenase

    • MCPF-CoA (inhibitor)

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of MCPF-CoA.

    • Add the acyl-CoA substrate to the reaction mixture.

    • Monitor the reduction of the electron acceptor at the appropriate wavelength.

    • Calculate the enzyme activity and the extent of inhibition.

Conclusion

The mechanism of action of this compound is a compelling example of how a single protoxin can induce a cascade of metabolic failures. Its active metabolite, MCPF-CoA, through the potent and multi-pronged inhibition of fatty acid β-oxidation and branched-chain amino acid catabolism, effectively shuts down key cellular energy production pathways. This leads to a critical depletion of acetyl-CoA, which subsequently cripples gluconeogenesis, resulting in the life-threatening hypoglycemia that characterizes MCPG intoxication. A detailed molecular understanding of these processes is paramount for the development of effective diagnostic and therapeutic strategies for individuals affected by the ingestion of this potent natural toxin. This guide provides a foundational resource for researchers and clinicians working to mitigate the severe health consequences of MCPG poisoning.

References

An In-depth Technical Guide on the Toxic Metabolite Methylenecyclopropylformyl-CoA (MCPF-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclopropylglycine (MCPG), a toxic amino acid found in certain Sapindaceae family plants, is the precursor to the potent metabolic inhibitor methylenecyclopropylformyl-CoA (MCPF-CoA). This document provides a comprehensive technical overview of the biochemistry, toxicology, and metabolic impact of MCPF-CoA. It is intended for an audience of researchers, scientists, and professionals in drug development who are investigating fatty acid metabolism, metabolic disorders, and the mechanisms of toxicity of natural compounds. This guide details the metabolic activation of MCPG, the mechanism of enzyme inhibition by MCPF-CoA, and the resulting systemic effects, including profound hypoglycemia. Quantitative data on toxicity and enzyme inhibition are presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this toxic metabolite.

Introduction

This compound (MCPG) is a naturally occurring, non-proteinogenic amino acid found in the litchi fruit (Litchi chinensis) and other plants of the Sapindaceae family.[1] Ingestion of MCPG can lead to a severe and potentially fatal toxic hypoglycemic syndrome, particularly in malnourished individuals.[2] The toxicity of MCPG is not direct but arises from its metabolic conversion to methylenecyclopropylformyl-CoA (MCPF-CoA).[1] This active metabolite is a potent inhibitor of key enzymes involved in the β-oxidation of fatty acids, a critical pathway for energy production, particularly during periods of fasting.[3] The disruption of this pathway leads to a cascade of metabolic disturbances, most notably a sharp decrease in blood glucose levels.[4][5] This guide provides an in-depth examination of the toxic metabolite MCPF-CoA, from its formation to its molecular mechanism of action and its profound physiological consequences.

Metabolic Activation of this compound (MCPG)

The protoxin MCPG undergoes a two-step metabolic activation process to become the toxic metabolite MCPF-CoA. This conversion is crucial for its inhibitory effects on fatty acid metabolism.

Signaling Pathway of MCPG Activation

The metabolic activation of MCPG to MCPF-CoA involves two key enzymatic steps within the mitochondria. This pathway is a critical prerequisite for the toxic effects observed following MCPG ingestion.

MCPG_Activation MCPG This compound (MCPG) BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) MCPG->BCAT Transamination MCP_Pyruvate Methylenecyclopropylpyruvate BCAT->MCP_Pyruvate BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) MCP_Pyruvate->BCKDH Oxidative Decarboxylation MCPF_CoA Methylenecyclopropylformyl-CoA (MCPF-CoA) BCKDH->MCPF_CoA

Caption: Metabolic activation of MCPG to its toxic metabolite, MCPF-CoA.

Mechanism of Toxicity: Inhibition of Fatty Acid β-Oxidation

MCPF-CoA exerts its toxic effects primarily by inhibiting key enzymes in the mitochondrial fatty acid β-oxidation pathway. This inhibition leads to a critical energy deficit, as cells are unable to utilize fatty acids for ATP production.

Targeted Enzymes and Mode of Inhibition

The primary target of MCPF-CoA is enoyl-CoA hydratase (ECH) , also known as crotonase.[4][6] MCPF-CoA acts as both a competitive and an irreversible inhibitor of ECH, depending on the species.[7] It has been shown to be a competitive inhibitor for rat liver ECH and an irreversible, mechanism-based inactivator for bovine liver and pig kidney ECH.[7]

The irreversible inactivation of bovine liver enoyl-CoA hydratase proceeds through the covalent modification of a critical glutamate (B1630785) residue (Glu115) in the active site.[8] This covalent adduct formation permanently disables the enzyme.

MCPF-CoA also inhibits 2-methyl-branched-chain acyl-CoA dehydrogenase , with studies showing a decrease in activity of over 80%.[4][6] Additionally, the activities of acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase are significantly decreased in the presence of MCPF-CoA.[5]

Signaling Pathway of β-Oxidation Inhibition

The following diagram illustrates the steps of fatty acid β-oxidation and highlights the points of inhibition by MCPF-CoA.

Beta_Oxidation_Inhibition cluster_pathway Fatty Acid β-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-Δ²-Enoyl-CoA ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase (ECH) Enoyl_CoA->ECH Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA HAD β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HAD Ketoacyl_CoA β-Ketoacyl-CoA HAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA MCPF_CoA MCPF-CoA MCPF_CoA->ACAD Inhibition (Branched-Chain) MCPF_CoA->ECH Inhibition MCPF_CoA->Thiolase Inhibition

Caption: Inhibition of the fatty acid β-oxidation pathway by MCPF-CoA.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the hypoglycemic effects of MCPG and the inhibitory effects of its metabolite, MCPF-CoA, on key enzymes.

Table 1: In Vivo Hypoglycemic Effects of MCPG in Rats
Dose (mg/kg, oral)Time (hours)Blood Glucose Decrease (%)Reference
43450[4][6]
100675[5]
Table 2: In Vitro Enzyme Inhibition by MCPF-CoA
EnzymeSpecies/TissueInhibition (%)NotesReference
Enoyl-CoA Hydratase (Crotonase)Pig Kidney80-[4][6]
2-Methyl-(branched-chain)-Acyl-CoA DehydrogenaseRat Liver Mitochondria>80-[4][6]
Acetoacetyl-CoA ThiolaseRat Liver Mitochondria~75Decreased to 25% of control[5]
3-Oxoacyl-CoA ThiolaseRat Liver Mitochondria>90Decreased to <10% of control[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MCPF-CoA.

Synthesis of Methylenecyclopropylformyl-CoA (MCPF-CoA)

A detailed, step-by-step protocol for the chemical synthesis of MCPF-CoA is crucial for in vitro studies. The synthesis generally involves the activation of methylenecyclopropylformic acid and its subsequent coupling with Coenzyme A.

Materials:

  • Methylenecyclopropylformic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Buffer solutions (e.g., Sodium bicarbonate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of Methylenecyclopropylformic Acid:

    • Dissolve methylenecyclopropylformic acid and NHS in anhydrous dichloromethane.

    • Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A in a sodium bicarbonate buffer.

    • Add a solution of the methylenecyclopropylformyl-NHS ester in an appropriate solvent (e.g., THF) to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for several hours.

  • Purification:

    • Purify the crude MCPF-CoA using solid-phase extraction followed by preparative HPLC on a C18 column.

    • Lyophilize the purified fractions to obtain MCPF-CoA as a white powder.

Enoyl-CoA Hydratase (ECH) Activity Assay

This spectrophotometric assay measures the hydration of an enoyl-CoA substrate by ECH.

Materials:

  • Purified enoyl-CoA hydratase

  • Crotonyl-CoA (or other suitable enoyl-CoA substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • MCPF-CoA (inhibitor)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and a known concentration of crotonyl-CoA.

  • Inhibitor Addition (for inhibition studies): Add varying concentrations of MCPF-CoA to the reaction mixture and pre-incubate with the enzyme for a defined period.

  • Enzyme Addition: Add a small volume of purified ECH to the cuvette to initiate the reaction.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 263 nm (the wavelength at which the thioester bond of crotonyl-CoA absorbs) at a constant temperature.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. For inhibition studies, determine the type of inhibition (e.g., competitive, non-competitive, irreversible) and calculate inhibition constants (e.g., Ki, IC50) by plotting the reaction rates against inhibitor concentrations.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the activity of ACADs by following the reduction of an artificial electron acceptor.

Materials:

  • Isolated mitochondria or purified acyl-CoA dehydrogenases

  • Acyl-CoA substrate (e.g., octanoyl-CoA for medium-chain acyl-CoA dehydrogenase)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol)

  • Buffer solution (e.g., Potassium phosphate (B84403) buffer, pH 7.2)

  • MCPF-CoA (inhibitor)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer and the electron acceptor.

  • Inhibitor Addition: For inhibition studies, pre-incubate the enzyme (mitochondria or purified ACAD) with MCPF-CoA.

  • Enzyme/Mitochondria Addition: Add the enzyme or mitochondrial suspension to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the acyl-CoA substrate.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor by measuring the change in absorbance at the appropriate wavelength (e.g., 308 nm for ferricenium).

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor. Determine the extent of inhibition by comparing the activity with and without the inhibitor.

Logical and Experimental Workflows

Visualizing the logical relationships and experimental workflows is essential for understanding the toxicological investigation of MCPF-CoA.

Logical Relationship from MCPG Ingestion to Hypoglycemia

This diagram illustrates the causal chain of events from the ingestion of MCPG to the onset of hypoglycemia.

Hypoglycemia_Pathway Ingestion Ingestion of MCPG Metabolism Metabolic Activation to MCPF-CoA in Mitochondria Ingestion->Metabolism Inhibition Inhibition of β-Oxidation Enzymes (ECH, ACADs, Thiolase) Metabolism->Inhibition Energy_Deficit Decreased Fatty Acid Oxidation & Reduced Acetyl-CoA Production Inhibition->Energy_Deficit Gluconeogenesis_Impairment Impaired Gluconeogenesis Energy_Deficit->Gluconeogenesis_Impairment Reduced energy (ATP) and allosteric activators Hypoglycemia Hypoglycemia Gluconeogenesis_Impairment->Hypoglycemia

Caption: Logical flow from MCPG ingestion to the development of hypoglycemia.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the in vivo toxicity of MCPG.

InVivo_Workflow Animal_Model Select Animal Model (e.g., Fasted Rats) Dosing Administer MCPG (e.g., Oral Gavage) Animal_Model->Dosing Monitoring Monitor Clinical Signs & Collect Blood Samples at Time Intervals Dosing->Monitoring Biochemical_Analysis Analyze Blood Glucose, Lactate, and Free Fatty Acids Monitoring->Biochemical_Analysis Tissue_Harvest Harvest Tissues (e.g., Liver) Monitoring->Tissue_Harvest Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Mitochondrial_Isolation Isolate Mitochondria Tissue_Harvest->Mitochondrial_Isolation Enzyme_Assays Perform Enzyme Activity Assays (ECH, ACADs, Thiolase) Mitochondrial_Isolation->Enzyme_Assays Metabolite_Analysis Metabolite Profiling (Acylcarnitines, Organic Acids) Mitochondrial_Isolation->Metabolite_Analysis Enzyme_Assays->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo toxicity studies of MCPG.

Conclusion

Methylenecyclopropylformyl-CoA is a potent toxic metabolite that disrupts cellular energy metabolism through the inhibition of fatty acid β-oxidation. Its primary target, enoyl-CoA hydratase, and other affected enzymes are crucial for the generation of ATP from fatty acids. The resulting metabolic cascade leads to severe hypoglycemia and other systemic effects. A thorough understanding of the metabolic activation of MCPG, the mechanism of action of MCPF-CoA, and its physiological consequences is essential for the diagnosis and treatment of poisoning cases and for researchers in the fields of toxicology, metabolism, and drug development. The quantitative data, experimental protocols, and visual workflows presented in this guide provide a foundational resource for further investigation into this and other related metabolic toxins.

References

Stereoisomers of Methylenecyclopropylglycine: A Technical Guide to Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of methylenecyclopropylglycine (MCPG), a naturally occurring amino acid analogue known for its potent biological activity. The document details the hypoglycemic effects of MCPG, arising from the inhibition of fatty acid β-oxidation by its active metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA). A central focus of this guide is the critical role of stereochemistry in dictating the biological efficacy of these molecules. We present available quantitative data on the differential inhibitory activities of MCPG stereoisomers, outline detailed experimental protocols for their synthesis and biological evaluation, and provide visual representations of the key metabolic pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, toxicology, and drug development.

Introduction

This compound (MCPG) is a non-proteinogenic amino acid found in various plants of the Sapindaceae family, including litchi ( Litchi chinensis) and sycamore maple (Acer pseudoplatanus)[1]. It is a lower homologue of hypoglycin (B18308) A, the well-known toxic constituent of the unripe ackee fruit[2]. The ingestion of MCPG has been associated with severe hypoglycemia (low blood sugar), and in some cases, fatal encephalopathy[3].

The toxicity of MCPG is not direct but stems from its metabolic activation to (methylenecyclopropyl)formyl-CoA (MCPF-CoA). This metabolite is a potent inhibitor of several key enzymes involved in the mitochondrial β-oxidation of fatty acids, a critical pathway for energy production, particularly during periods of fasting[4][5]. Inhibition of this pathway leads to a sharp decrease in the production of acetyl-CoA, which is a vital substrate for gluconeogenesis and ketogenesis. The resulting impairment of glucose production is the primary cause of the profound hypoglycemia observed in MCPG intoxication[6].

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (2S,4R), (2S,4S), (2R,4R), and (2R,4S). As is common with biologically active small molecules, the spatial arrangement of atoms in these stereoisomers is expected to play a crucial role in their interaction with metabolic enzymes and, consequently, in their overall biological activity and toxicity. This guide will delve into the known differences in the biological effects of these stereoisomers, providing the available quantitative data and the experimental methodologies used to elucidate these properties.

Stereochemistry and Biological Activity

The biological activity of this compound is intrinsically linked to its stereochemical configuration. The differential interaction of its stereoisomers with the active sites of metabolic enzymes results in varying degrees of inhibition of the fatty acid β-oxidation pathway. The primary targets of the active metabolite, MCPF-CoA, are the acyl-CoA dehydrogenases and enoyl-CoA hydratase[4][5][7][8][9].

Quantitative Data on Enzyme Inhibition

The following table summarizes the kinetic constants for the inactivation of enoyl-CoA hydratase by the (R) and (S) stereoisomers of MCPF-CoA. A lower inhibition constant (K_I) indicates a higher affinity of the inhibitor for the enzyme, while a higher inactivation rate constant (k_inact) signifies a more rapid inactivation of the enzyme.

Inhibitor IsomerTarget EnzymeK_I (μM)k_inact (min⁻¹)
(R)-MCPF-CoAEnoyl-CoA Hydratase 149.20.00336
(S)-MCPF-CoAEnoyl-CoA Hydratase 157.10.00265
(R)-MCPF-CoAEnoyl-CoA Hydratase 2410.082
(S)-MCPF-CoAEnoyl-CoA Hydratase 2530.010

Data sourced from comparative inhibition studies of enoyl-CoA hydratase 1 and 2.

These data indicate that both (R)- and (S)-MCPF-CoA are effective inhibitors of both enoyl-CoA hydratase 1 and 2, with the (R)-isomer showing slightly higher potency for both enzymes.

Mechanism of Action: Inhibition of β-Oxidation

The hypoglycemic effect of this compound is a direct consequence of the disruption of fatty acid β-oxidation in the mitochondria. The following diagram illustrates the metabolic activation of MCPG and the subsequent inhibition of this crucial energy-producing pathway.

MCPG_Mechanism cluster_ingestion Ingestion and Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation Pathway cluster_consequences Downstream Effects MCPG This compound (MCPG Stereoisomers) MCPF_CoA (Methylenecyclopropyl)formyl-CoA (MCPF-CoA Stereoisomers) MCPG->MCPF_CoA Metabolic Activation Fatty_Acyl_CoA Fatty Acyl-CoA MCPF_CoA->Fatty_Acyl_CoA Inhibition Enoyl_CoA trans-2-Enoyl-CoA MCPF_CoA->Enoyl_CoA Inhibition Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Required for Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Substrate for Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Reduced Glucose Production Leads to

Mechanism of MCPG-induced hypoglycemia.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound stereoisomers.

Stereoselective Synthesis of this compound Analogues

General Protocol for Asymmetric Cyclopropanation:

  • Precursor Synthesis: Synthesize a chiral allylic amine or a related precursor with a protected amino group. The choice of protecting group (e.g., Boc, Cbz) is critical for compatibility with subsequent reaction conditions.

  • Cyclopropanation: Employ a stereoselective cyclopropanation reaction. A common method involves the use of a metal catalyst (e.g., copper or rhodium) with a chiral ligand and a diazo reagent (e.g., ethyl diazoacetate). The choice of chiral ligand is paramount in directing the stereochemical outcome of the reaction.

  • Reaction Conditions:

    • Dissolve the alkene precursor and the chiral catalyst in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to the optimal temperature for stereoselectivity (often between -78 °C and room temperature).

    • Slowly add the diazo reagent via a syringe pump over several hours to maintain a low concentration and minimize side reactions.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining diazo reagent carefully (e.g., with acetic acid).

    • Remove the catalyst by filtration through a pad of silica (B1680970) gel or celite.

    • Purify the resulting cyclopropane (B1198618) derivative by column chromatography on silica gel.

  • Deprotection and Isolation:

    • Remove the protecting groups from the amino and carboxyl functionalities using standard deprotection protocols (e.g., acid-catalyzed hydrolysis for Boc groups, hydrogenolysis for Cbz groups).

    • Isolate and purify the final this compound stereoisomer by techniques such as ion-exchange chromatography or crystallization.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Chiral Allylic Amine Precursor Cyclopropanation Asymmetric Cyclopropanation Start->Cyclopropanation Chiral Catalyst, Diazo Reagent Purification1 Purification of Cyclopropane Derivative Cyclopropanation->Purification1 Deprotection Protecting Group Removal Purification1->Deprotection Purification2 Final Purification of MCPG Stereoisomer Deprotection->Purification2 End Pure MCPG Stereoisomer Purification2->End

General workflow for MCPG synthesis.
In Vitro Enzyme Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of MCPG stereoisomers (or their CoA derivatives) on key enzymes of the β-oxidation pathway.

4.2.1. Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay measures the reduction of a chromogenic electron acceptor, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

  • Reagents:

    • Potassium phosphate (B84403) buffer (pH 7.6)

    • Acyl-CoA substrate (e.g., butyryl-CoA for short-chain, octanoyl-CoA for medium-chain)

    • Phenazine methosulfate (PMS)

    • 2,6-Dichlorophenolindophenol (DCPIP)

    • Purified acyl-CoA dehydrogenase

    • MCPG stereoisomer or its CoA derivative (inhibitor)

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, PMS, and DCPIP in a cuvette.

    • Add the acyl-CoA substrate and the enzyme.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time using a spectrophotometer.

    • To determine the inhibitory effect, pre-incubate the enzyme with the MCPG stereoisomer for a defined period before adding the substrate to initiate the reaction.

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

    • Determine kinetic parameters such as IC50, K_I, and k_inact by performing the assay with varying concentrations of the inhibitor.

4.2.2. Enoyl-CoA Hydratase Activity Assay (Spectrophotometric Method)

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Reagents:

    • Tris-HCl buffer (pH 8.0)

    • Crotonyl-CoA (or another suitable enoyl-CoA substrate)

    • Purified enoyl-CoA hydratase

    • MCPF-CoA stereoisomer (inhibitor)

  • Procedure:

    • Prepare the reaction mixture in a quartz cuvette containing Tris-HCl buffer and crotonyl-CoA.

    • To determine the inhibitory effect, add the MCPF-CoA stereoisomer to the reaction mixture and pre-incubate with the enzyme for various time intervals.

    • Initiate the reaction by adding the purified enoyl-CoA hydratase.

    • Monitor the decrease in absorbance at 263 nm as the crotonyl-CoA is hydrated.

    • Calculate the initial reaction velocity from the slope of the linear portion of the absorbance vs. time curve.

    • Determine the kinetic parameters of inhibition (K_I and k_inact) by analyzing the reaction rates at different inhibitor concentrations and pre-incubation times.

Conclusion

The stereoisomers of this compound represent a fascinating class of molecules where subtle changes in three-dimensional structure lead to significant differences in biological activity. The primary toxic effect of MCPG, severe hypoglycemia, is a direct result of the inhibition of fatty acid β-oxidation by its active metabolite, MCPF-CoA. The available quantitative data clearly demonstrate that the stereochemistry of MCPF-CoA influences its inhibitory potency against key enzymes in this pathway.

This technical guide has provided a framework for understanding the synthesis, mechanism of action, and biological evaluation of MCPG stereoisomers. The detailed experimental protocols offer a starting point for researchers aiming to further investigate these compounds. Future research should focus on the stereospecific synthesis of all four MCPG stereoisomers and a more comprehensive quantitative evaluation of their inhibitory effects on the full spectrum of β-oxidation enzymes. A deeper understanding of the structure-activity relationships of these molecules will be invaluable for the fields of toxicology, drug design, and the development of potential therapeutic agents that modulate fatty acid metabolism.

References

The Pharmacokinetics and Metabolism of Methylenecyclopropylglycine (MCPG): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclopropylglycine (MCPG) is a naturally occurring toxic amino acid found in the seeds and fruit of various plants in the Sapindaceae family, most notably litchi fruit. Ingestion of MCPG has been associated with outbreaks of acute encephalopathy, characterized by severe hypoglycemia. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of MCPG. While significant strides have been made in elucidating its metabolic pathways and mechanism of toxicity, a notable gap exists in the literature regarding its quantitative pharmacokinetic profile. This document summarizes the available data, details experimental methodologies, and provides visualizations of key processes to serve as a resource for researchers in toxicology, drug development, and related fields.

Introduction

This compound (MCPG) is a non-proteinogenic amino acid that acts as a protoxin. Its toxicity is intrinsically linked to its metabolism, which generates a highly reactive intermediate that disrupts cellular energy homeostasis. The primary toxic effect of MCPG is the profound inhibition of fatty acid β-oxidation and gluconeogenesis, leading to a rapid and severe decrease in blood glucose levels. This guide will delve into the metabolic activation of MCPG, its mechanism of action, and the analytical methods employed for its detection and quantification.

Metabolism of this compound

The toxicity of MCPG is not inherent to the parent molecule but arises from its metabolic conversion to a reactive metabolite. The metabolic pathway of MCPG is believed to be analogous to that of its structural homolog, hypoglycin (B18308) A.

The proposed metabolic activation of MCPG involves a two-step process:

  • Transamination: MCPG undergoes transamination to form methylenecyclopropylglyoxylate (MCP-glyoxalate).

  • Oxidative Decarboxylation: MCP-glyoxalate is then oxidatively decarboxylated to form the highly toxic metabolite, methylenecyclopropylformyl-Coenzyme A (MCPF-CoA).

MCPF-CoA is the ultimate toxic species responsible for the adverse effects of MCPG. It is a potent inhibitor of several key enzymes involved in fatty acid and amino acid metabolism.

Metabolic Pathway Diagram

MCPG_Metabolism MCPG This compound (MCPG) MCP_glyoxalate Methylenecyclopropylglyoxylate MCPG->MCP_glyoxalate Transamination MCPF_CoA Methylenecyclopropylformyl-CoA (MCPF-CoA) (Active Toxin) MCP_glyoxalate->MCPF_CoA Oxidative Decarboxylation Enzyme_Inhibition Inhibition of β-Oxidation & Gluconeogenesis MCPF_CoA->Enzyme_Inhibition MCPF_Carnitine MCPF-Carnitine MCPF_CoA->MCPF_Carnitine Conjugation MCPF_Glycine MCPF-Glycine MCPF_CoA->MCPF_Glycine Conjugation Toxicity Hypoglycemia & Encephalopathy Enzyme_Inhibition->Toxicity Excretion Urinary Excretion MCPF_Carnitine->Excretion MCPF_Glycine->Excretion

Caption: Metabolic activation of this compound (MCPG) to its toxic metabolite and subsequent detoxification pathways.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for MCPG, such as oral bioavailability, plasma half-life, volume of distribution, and clearance rates, are not extensively reported in the scientific literature. However, qualitative information regarding its absorption, distribution, metabolism, and excretion can be inferred from poisoning cases and animal studies.

Absorption: MCPG is readily absorbed from the gastrointestinal tract following oral ingestion.

Distribution: Following absorption, MCPG is distributed to various tissues, with the liver being the primary site of its metabolic activation.

Metabolism: As detailed in the metabolism section, MCPG is converted to MCPF-CoA in the liver. This active metabolite can then be detoxified through conjugation with carnitine and glycine (B1666218) to form MCPF-carnitine and MCPF-glycine, respectively.

Excretion: The conjugated metabolites, MCPF-carnitine and MCPF-glycine, are water-soluble and are primarily excreted in the urine.[1]

Comparative Pharmacokinetics

In the absence of direct pharmacokinetic data for MCPG, examining the pharmacokinetics of its structural analog, hypoglycin A, can provide some insights. Studies on hypoglycin A have also been challenging, but some data are available. Like MCPG, hypoglycin A is metabolized to a toxic CoA conjugate, methylenecyclopropylacetyl-CoA (MCPA-CoA). The urinary metabolites of hypoglycin A, including MCPA-glycine and MCPA-carnitine, are used as biomarkers of exposure.

The pharmacokinetics of other amino acid analogs have been studied more extensively and can offer a general framework for what might be expected with MCPG. For instance, many amino acids and their analogs exhibit rapid absorption, distribution to tissues, and elimination through metabolic pathways and renal excretion.

Mechanism of Toxicity

The toxicity of MCPG is a direct consequence of the inhibitory actions of its metabolite, MCPF-CoA, on key metabolic pathways.

  • Inhibition of Fatty Acid β-Oxidation: MCPF-CoA is a potent inhibitor of multiple acyl-CoA dehydrogenases, which are crucial enzymes in the β-oxidation of fatty acids. This inhibition leads to an accumulation of fatty acids and their intermediates, and a severe deficit in energy production from fat metabolism.

  • Inhibition of Gluconeogenesis: The disruption of fatty acid metabolism also indirectly impairs gluconeogenesis, the process of generating glucose from non-carbohydrate sources. This is due to the depletion of essential cofactors and substrates for gluconeogenic enzymes.

The dual inhibition of these critical energy-producing pathways results in the profound hypoglycemia and encephalopathy observed in MCPG poisoning.

Signaling Pathway of MCPG-Induced Toxicity

MCPG_Toxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Effects Cellular Effects cluster_Physiological_Outcomes Physiological Outcomes MCPG MCPG Ingestion MCPF_CoA Formation of MCPF-CoA (in Liver) MCPG->MCPF_CoA Beta_Oxidation Fatty Acid β-Oxidation MCPF_CoA->Beta_Oxidation Inhibits Acyl-CoA Dehydrogenases Gluconeogenesis Gluconeogenesis MCPF_CoA->Gluconeogenesis Inhibits Energy_Deficit Cellular Energy Deficit Beta_Oxidation->Energy_Deficit Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Encephalopathy Acute Encephalopathy Hypoglycemia->Encephalopathy Energy_Deficit->Encephalopathy

Caption: Signaling pathway illustrating the mechanism of this compound (MCPG)-induced toxicity.

Experimental Protocols

The analysis of MCPG and its metabolites in biological matrices is primarily performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Urine:

  • Thaw urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitate.

  • Take a small aliquot (e.g., 10-50 µL) of the supernatant.

  • Add an internal standard solution (e.g., isotopically labeled MCPG metabolites).

  • Dilute the sample with a suitable solvent (e.g., 0.1% formic acid in water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Plasma/Serum:

  • Thaw plasma or serum samples on ice.

  • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 1:3 or 1:4 ratio (sample:solvent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a mobile phase-compatible solvent containing the internal standard.

  • Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis
  • Chromatography: Reversed-phase chromatography is typically used.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly employed.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A gradient elution is used to separate the analytes from matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for MCPG and its metabolites.

Experimental Workflow Diagram

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Biological_Sample Biological Sample (Urine, Plasma, etc.) Thaw_Vortex Thaw & Vortex Biological_Sample->Thaw_Vortex Centrifuge Centrifuge Thaw_Vortex->Centrifuge Protein_Precipitation Protein Precipitation (for Plasma/Serum) Centrifuge->Protein_Precipitation Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer for Urine Protein_Precipitation->Supernatant_Transfer Internal_Standard Add Internal Standard Supernatant_Transfer->Internal_Standard Dilution_Reconstitution Dilution / Reconstitution Internal_Standard->Dilution_Reconstitution UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Dilution_Reconstitution->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A general experimental workflow for the quantification of this compound (MCPG) and its metabolites in biological samples.

Quantitative Data Summary

Due to the limited availability of comprehensive pharmacokinetic studies on MCPG, a detailed table of pharmacokinetic parameters cannot be provided. However, the following table summarizes the reported concentrations of MCPG and its metabolites in various biological matrices from different studies.

AnalyteMatrixSpeciesConcentration RangeReference
MCPGLitchi ArilPlant0.08 - 0.83 mg/kg[1]
MCPF-GlycineHuman UrineHuman0.10 - 20 µg/mL[1]
MCPA-GlycineHuman UrineHuman0.10 - 20 µg/mL[1]

Conclusion and Future Directions

The metabolism and mechanism of toxicity of this compound are relatively well-understood, with its metabolic activation to MCPF-CoA and subsequent inhibition of crucial energy pathways being the key events. Analytical methods for the detection of MCPG and its metabolites are established. However, a significant knowledge gap exists concerning the quantitative pharmacokinetics of MCPG. Future research should focus on conducting formal pharmacokinetic studies in animal models to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance. Such data are crucial for a comprehensive risk assessment of MCPG exposure and for the development of potential therapeutic interventions in cases of poisoning. A deeper understanding of the toxicokinetics of MCPG will ultimately contribute to better public health outcomes in regions where MCPG-containing fruits are consumed.

References

An In-depth Technical Guide on the Dose-Response Relationship of Methylenecyclopropylglycine (MCPG) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenecyclopropylglycine (MCPG) is a naturally occurring toxic amino acid found in the seeds and arils of fruits from the Sapindaceae family, such as lychee and ackee. Ingestion of MCPG, particularly from unripe fruit, can lead to a severe and potentially fatal condition known as toxic hypoglycemic syndrome, characterized by profound hypoglycemia, vomiting, and encephalopathy. This technical guide provides a comprehensive overview of the dose-response relationship of MCPG toxicity, detailing the underlying molecular mechanisms, summarizing quantitative toxicological data, and outlining key experimental protocols for its investigation. The primary mechanism of MCPG toxicity involves the irreversible inhibition of fatty acid β-oxidation, leading to a depletion of cellular energy reserves and a subsequent failure of gluconeogenesis. This guide is intended to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development, offering insights into the assessment and understanding of MCPG-induced metabolic disruption.

Mechanism of MCPG Toxicity: Inhibition of Fatty Acid β-Oxidation and Gluconeogenesis

The toxicity of this compound (MCPG) is primarily attributed to its metabolic activation to a potent inhibitor of mitochondrial fatty acid β-oxidation. Upon ingestion, MCPG is metabolized to its CoA ester, methylenecyclopropylformyl-CoA (MCPF-CoA). This metabolite is a key player in the toxic cascade.

MCPF-CoA specifically and irreversibly inhibits several acyl-CoA dehydrogenases, which are critical enzymes in the β-oxidation pathway. The inhibition of these enzymes effectively halts the breakdown of fatty acids, which is a major source of energy, particularly during periods of fasting. The disruption of β-oxidation leads to a cascade of metabolic derangements:

  • Depletion of Acetyl-CoA: The inability to oxidize fatty acids results in a significant decrease in the production of acetyl-CoA. Acetyl-CoA is a crucial allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme in the gluconeogenesis pathway.

  • Impaired Gluconeogenesis: The reduction in acetyl-CoA levels leads to decreased activity of pyruvate carboxylase, thereby impairing the liver's ability to synthesize glucose from non-carbohydrate precursors (gluconeogenesis).

  • Depletion of Hepatic Glycogen (B147801): With gluconeogenesis inhibited, the body becomes solely reliant on its glycogen stores to maintain blood glucose levels. These stores are rapidly depleted, leading to profound hypoglycemia.

  • Accumulation of Toxic Metabolites: The blockage of β-oxidation results in the accumulation of specific acyl-CoAs, which can have further toxic effects on cellular processes.

The combined effect of impaired fatty acid oxidation and the subsequent failure of gluconeogenesis is a severe energy deficit and a dramatic drop in blood glucose levels, which are the hallmarks of MCPG poisoning.

Quantitative Dose-Response Data for MCPG and Related Toxins

The following table summarizes the available quantitative data on the dose-response relationship of this compound (MCPG) and the structurally and mechanistically similar toxin, Hypoglycin A. It is important to note that much of the in vivo research has been conducted with Hypoglycin A, the more extensively studied of the two toxins.

ToxinAnimal ModelRoute of AdministrationDoseObserved EffectReference
This compound (MCPG) Fasted RatsOral100 mg/kg75% decrease in blood glucose after 6 hours; increased lactate (B86563) and pyruvate.
This compound (MCPG) Starved RatsOral43 mg/kg50% decrease in blood glucose compared to controls after 4 hours.
Hypoglycin A Male Sprague-Dawley RatsOral (in diet)231.19 +/- 62.55 mg/kg BWAcute Toxic Dose
Hypoglycin A Female Sprague-Dawley RatsOral (in diet)215.99 +/- 63.33 mg/kg BWAcute Toxic Dose
Hypoglycin A Male and Female Sprague-Dawley RatsOral (in diet)1.50 +/- 0.07 mg/kg BW/dayMaximum Tolerated Dose (MTD) over 30 days
Hypoglycin A RatsOral98 mg/kgLD50
Hypoglycin A RatsIntraperitoneal97 mg/kgLD50

Experimental Protocols for Assessing MCPG Toxicity

This section provides detailed methodologies for key experiments relevant to the study of MCPG toxicity.

In Vivo Assessment of Hypoglycemic Effects in a Rodent Model

This protocol is designed to evaluate the dose-dependent hypoglycemic effects of MCPG in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (MCPG)

  • Vehicle (e.g., sterile saline or water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

  • Animal balance

  • Oral gavage needles

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Fasting: Fast the rats for 12-16 hours overnight before the experiment to deplete glycogen stores and sensitize them to hypoglycemic agents. Ensure free access to water.

  • Grouping and Dosing: Randomly assign rats to different dose groups (e.g., vehicle control, low dose MCPG, medium dose MCPG, high dose MCPG). A typical dose range to investigate could be 10-100 mg/kg body weight.

  • MCPG Administration: Prepare fresh solutions of MCPG in the chosen vehicle. Administer the assigned dose to each rat via oral gavage. Record the precise time of administration.

  • Blood Glucose Monitoring: Measure blood glucose levels at baseline (time 0, before dosing) and at regular intervals post-administration (e.g., 1, 2, 4, 6, and 8 hours). Collect blood samples from the tail vein.

  • Clinical Observations: Monitor the animals for clinical signs of toxicity, such as lethargy, seizures, and changes in behavior.

  • Data Analysis: Plot the mean blood glucose levels for each group over time. Calculate the area under the curve (AUC) for the glucose-lowering effect. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between dose groups.

In Vitro Assay for Inhibition of Fatty Acid β-Oxidation in Isolated Mitochondria or Cell Lines

This protocol measures the inhibitory effect of MCPG on the β-oxidation of fatty acids in an in vitro setting.

Materials:

  • Isolated liver mitochondria or a suitable cell line (e.g., HepG2)

  • This compound (MCPG) or its active metabolite, MCPF-CoA

  • Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid)

  • Scintillation counter and vials

  • Incubation buffer (containing cofactors such as ATP, CoA, and L-carnitine)

  • Perchloric acid

  • Centrifuge

Procedure:

  • Preparation of Biological Material: Isolate mitochondria from fresh rat liver using standard differential centrifugation methods or culture the chosen cell line to confluence.

  • Incubation Setup: In microcentrifuge tubes, prepare reaction mixtures containing the incubation buffer, a defined amount of mitochondrial protein or number of cells, and varying concentrations of MCPG or MCPF-CoA. Include a vehicle control group.

  • Initiation of Reaction: Add the radiolabeled fatty acid substrate to each tube to start the reaction.

  • Incubation: Incubate the tubes at 37°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of cold perchloric acid. This will precipitate the protein

Methodological & Application

Quantification of Methylenecyclopropylglycine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylglycine (MCPG) is a toxic, non-proteinogenic amino acid found in the fruits of the litchi tree (Litchi chinensis) and other plants of the Sapindaceae family.[1][2] Ingestion of MCPG, particularly in undernourished individuals, has been associated with outbreaks of acute encephalopathy and hypoglycemia.[2][3] The toxicity of MCPG is primarily attributed to its metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA), which disrupts mitochondrial fatty acid β-oxidation. This document provides detailed application notes and protocols for the quantification of MCPG in various biological samples, a critical aspect of toxicological screening, clinical diagnosis, and drug development research.

Analytical Methodologies

The quantification of MCPG in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for detecting the low concentrations of MCPG typically found in clinical and research samples.[1][4][5]

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Common procedures for plasma, serum, and urine are outlined below.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a straightforward and effective method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

  • Sample Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA, heparin) and centrifuge to separate plasma. For serum, collect blood in tubes without anticoagulant and allow it to clot before centrifugation.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma or serum, add a known concentration of an appropriate internal standard (e.g., isotopically labeled MCPG, such as [¹³C₃]-MCPG).[1]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC method.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Dilute-and-Shoot for Urine Samples

For urine samples, a simple dilution is often sufficient, minimizing sample preparation time and potential for analyte loss.[5][6]

  • Sample Collection: Collect a mid-stream urine sample in a sterile container.

  • Internal Standard Spiking: Add a known concentration of an internal standard to an aliquot of the urine sample.

  • Dilution: Dilute the urine sample with the initial mobile phase (e.g., 1:10 v/v). The dilution factor may need to be optimized based on the expected concentration of MCPG.

  • Vortexing: Vortex the diluted sample for 15 seconds.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of MCPG. Optimization of these parameters may be necessary depending on the specific instrumentation used.

Table 1: Typical LC-MS/MS Parameters for MCPG Quantification

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration. A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions MCPG: m/z 114 -> 68, 81 (example transitions, should be optimized)
Internal Standard ([¹³C₃]-MCPG): m/z 117 -> 71, 84 (example transitions)

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for MCPG quantification in biological samples.

Table 2: Method Validation Parameters for MCPG Quantification in Human Plasma

ParameterResultReference
Linearity Range0.5 - 500 nmol/L[4][7]
Limit of Detection (LOD)0.5 nmol/L[4][7]
Limit of Quantification (LOQ)2.5 nmol/L[4][7]
Inter-day Precision (CV%)< 15%[8]
Intra-day Precision (CV%)< 10%[8]
Accuracy/Recovery85 - 115%[6]

Table 3: Method Validation Parameters for MCPG Quantification in Human Urine

ParameterResultReference
Linearity Range0.5 - 500 nmol/L[4][7]
Limit of Detection (LOD)0.5 nmol/L[4][7]
Limit of Quantification (LOQ)2.5 nmol/L[4][7]
Inter-day Precision (CV%)< 15%[8]
Intra-day Precision (CV%)< 10%[8]
Accuracy/Recovery90 - 110%[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of MCPG in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Filter1 Filtration Recon->Filter1 LC LC Separation (C18 Column) Filter1->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for MCPG quantification.

Signaling Pathway of MCPG Toxicity

MCPG is a protoxin that undergoes metabolic activation to exert its toxic effects. The primary mechanism of toxicity is the inhibition of mitochondrial fatty acid β-oxidation.

signaling_pathway MCPG This compound (MCPG) MCPF_CoA Metabolic Activation (Transamination & Oxidative Decarboxylation) MCPG->MCPF_CoA Metabolized to MCPF-CoA Target_Enzymes Inhibition of β-Oxidation Enzymes: - Acyl-CoA Dehydrogenases - Enoyl-CoA Hydratase MCPF_CoA->Target_Enzymes Inhibits Beta_Oxidation Fatty Acid β-Oxidation Target_Enzymes->Beta_Oxidation Blocks Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Gluconeogenesis Gluconeogenesis Beta_Oxidation->Gluconeogenesis Provides ATP & NADH Acetyl_CoA->Gluconeogenesis Activates Glucose Glucose Gluconeogenesis->Glucose Hypoglycemia Hypoglycemia Glucose->Hypoglycemia Depletion leads to

Caption: Signaling pathway of MCPG-induced toxicity.

Conclusion

The accurate quantification of this compound in biological samples is crucial for understanding its toxicokinetics and for the diagnosis of associated poisoning. The LC-MS/MS methods described provide the necessary sensitivity and selectivity for reliable measurement. The provided protocols and data serve as a valuable resource for researchers and clinicians working in the fields of toxicology, clinical chemistry, and drug development. Understanding the mechanism of MCPG toxicity, centered on the disruption of fatty acid metabolism, is key to developing effective countermeasures and therapeutic strategies.

References

UPLC-MS/MS method for Methylenecyclopropylglycine detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the UPLC-MS/MS Method for Methylenecyclopropylglycine Detection

Introduction

This compound (MCPG) is a toxic, non-proteinogenic amino acid found in the fruits of the family Sapindaceae, including lychee (Litchi chinensis) and ackee (Blighia sapida).[1][2][3] Ingestion of MCPG, particularly from unripe fruit, can lead to severe hypoglycemia (low blood sugar), vomiting, and encephalopathy, a condition sometimes referred to as "Jamaican Vomiting Sickness" when associated with ackee fruit.[3][4] The toxicity of MCPG is primarily due to its metabolite, which inhibits critical enzymes involved in fatty acid β-oxidation and gluconeogenesis.[4] Given the potential for severe illness and the global distribution of these fruits, sensitive and reliable analytical methods are crucial for clinical diagnosis, food safety assessment, and toxicological research.

This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of MCPG in various biological matrices. The method provides the high sensitivity and specificity required to detect MCPG at physiologically relevant concentrations.

Principle of the Method

The analytical method involves the extraction of MCPG from a biological sample, followed by chromatographic separation using UPLC and subsequent detection by a tandem mass spectrometer. The UPLC system provides rapid and high-resolution separation of the analyte from matrix components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for MCPG. For enhanced chromatographic performance and sensitivity, a derivatization step can be employed, although direct analysis is also feasible.[5][6]

Experimental Protocols

Two primary protocols are presented: a direct analysis method and a method incorporating a derivatization step.

Protocol 1: Direct Analysis of MCPG in Milk and Urine (No Derivatization)

This protocol is adapted from methodologies developed for the direct quantification of MCPG without chemical derivatization, offering a simpler and faster workflow.[2][5]

1. Reagents and Materials

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid (FA)

  • MCPG analytical standard

  • Internal Standard (IS): Isotope-labeled MCPG (e.g., ¹³C₃-MCPG)

  • Centrifuge tubes and filters

2. Sample Preparation

  • Urine Samples: A "dilute-and-shoot" approach is used.[5]

    • Vortex and centrifuge the urine sample for 5 minutes at 13,500 x g.

    • Dilute the supernatant with 5% MeOH in water to a standardized creatinine (B1669602) concentration (e.g., 0.1 mg/dL).[5]

    • Spike with internal standard.

    • The sample is ready for UPLC-MS/MS analysis.

  • Milk Samples: An extraction procedure is required.[5]

    • To 1 mL of milk, add the internal standard solution.

    • Add a protein precipitation agent (e.g., acetonitrile (B52724) or a methanolic solution) and vortex thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

3. UPLC-MS/MS Parameters

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or similar.[7]

  • Mobile Phase A: 10 mM ammonium formate and 0.1% FA in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start at a high aqueous percentage, ramping up the organic phase to elute MCPG, followed by a column wash and re-equilibration.

  • Mass Spectrometer: Sciex Q-Trap 6500+ or equivalent.[1]

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for MCPG and its internal standard must be optimized.

Protocol 2: Analysis of MCPG in Serum and Urine with Derivatization

This protocol involves a derivatization step (e.g., butylation or dansylation) to improve the chromatographic retention and ionization efficiency of MCPG.[6][8]

1. Reagents and Materials

  • Reagents from Protocol 1

  • For Butylation: Butanolic HCl

  • For Dansylation: Dansyl chloride, sodium bicarbonate buffer

  • Internal Standard (IS): Isotope-labeled MCPG (e.g., ¹³C₃-MCPG)

  • Solvents for extraction and reconstitution (e.g., acetonitrile, methanol)

2. Sample Preparation (Serum/Plasma)

  • Extraction: To 100 µL of serum or plasma, add the internal standard. Precipitate proteins by adding a cold organic solvent like acetonitrile. Vortex and centrifuge.[9]

  • Evaporation: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Butylation Example):

    • Reconstitute the dried extract in butanolic HCl.

    • Heat the mixture (e.g., at 65°C for 20 minutes) to form the butyl ester of MCPG.[7]

    • Evaporate the reagent and reconstitute the residue in the initial mobile phase for injection.

  • Derivatization (Dansylation Example):

    • Reconstitute the dried extract in a sodium bicarbonate buffer.

    • Add dansyl chloride solution and incubate.

    • Quench the reaction and prepare for injection.

3. UPLC-MS/MS Parameters

  • UPLC System: Agilent 1260 series or equivalent.[8]

  • Column: Agilent Zorbax SB-C18 (1.8 µm, 2.1 x 50 mm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 60 °C.[8]

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX 4000 triple quadrupole or equivalent.[8]

  • Ionization Mode: ESI+

  • MRM Transitions (Example for Butylated MCPG):

    • MCPG-butyl ester: m/z 184.0 > 110.7[7]

    • ¹³C₃-MCPG-butyl ester (IS): m/z 187.0 > 113.7[7]

Method Performance and Quantitative Data

The performance of UPLC-MS/MS methods for MCPG detection from various studies is summarized below.

AnalyteMatrixDerivatizationLOQ / LRLLinearity (Range)RecoveryPrecision (%RSD)Reference
MCPGMilkNone--89–106%≤ 20%[5]
MCPGUrineNone--85–104%≤ 20%[5]
MCPGSerumButylation2.5 nmol/L0.5–500 nmol/L (r² > 0.998)--[6][7]
MCPGUrineButylation2.5 nmol/L0.5–500 nmol/L (r² > 0.998)--[6][7]
MCPGHuman PlasmaDansylation5.00 ng/mL (LRL)5.00–150 ng/mL (r² = 0.998)-≤ 17%[8]

LRL: Lower Reportable Limit; LOQ: Limit of Quantification

Visualized Workflows and Pathways

To aid researchers, the general experimental workflow and the metabolic pathway of MCPG toxicity are illustrated below.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Serum, Urine, Milk) Spike Spike with Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Derivatize Derivatization (Optional) Centrifuge->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Integration MSMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: General experimental workflow for MCPG analysis by UPLC-MS/MS.

MCPG_Toxicity_Pathway cluster_process MCPG MCPG (from Litchi, etc.) Metabolite Toxic Metabolite (e.g., MCP-formyl-CoA) MCPG->Metabolite Metabolism ACoAD Acyl-CoA Dehydrogenases Metabolite->ACoAD Inhibition FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation Gluconeogenesis Gluconeogenesis (Glucose Production) BetaOxidation->Gluconeogenesis Provides Energy (Acetyl-CoA) Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Leads to

Caption: Simplified metabolic pathway of MCPG-induced hypoglycemia.

Conclusion

The UPLC-MS/MS methods described provide a highly sensitive, specific, and reliable approach for the quantification of this compound in diverse biological samples. The direct analysis method offers simplicity and high throughput, while methods incorporating derivatization can provide enhanced sensitivity for trace-level detection. The choice of protocol may depend on the specific matrix, required detection limits, and available instrumentation. These validated methods are invaluable tools for researchers, clinicians, and regulatory bodies in diagnosing and preventing MCPG-related toxicity.

References

Application Notes & Protocols for the HPLC-MS/MS Analysis of Methylenecyclopropylglycine (MCPG) and Hypoglycin A (HGA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylglycine (MCPG) and Hypoglycin (B18308) A (HGA) are naturally occurring toxic amino acids found in various plants of the Sapindaceae family, most notably in unripe lychee (Litchi chinensis) and ackee (Blighia sapida) fruits.[1] Ingestion of these toxins can lead to severe health issues, including hypoglycemic encephalopathy and the potentially fatal Jamaican Vomiting Sickness.[2][3][4] HGA is also associated with atypical myopathy in horses that have ingested seeds from trees like the box elder. Accurate and sensitive quantification of MCPG and HGA in biological and plant matrices is crucial for clinical diagnosis, food safety assessment, and toxicological research.

This document provides detailed application notes and protocols for the simultaneous analysis of MCPG and HGA using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

The analytical method involves the extraction of MCPG and HGA from the sample matrix, followed by separation using reversed-phase or mixed-mode liquid chromatography. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique allows for the highly specific detection of the target analytes by monitoring their fragmentation from a precursor ion to a specific product ion. Isotopically labeled internal standards are recommended for accurate quantification, as they compensate for matrix effects and variations in instrument response.

Experimental Protocols

Protocol 1: Analysis of MCPG and HGA in Human Plasma

This protocol is adapted for the clinical setting to diagnose exposure to MCPG and HGA.

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 100 µL of human plasma, add 400 µL of acetonitrile (B52724) containing an appropriate concentration of isotopically labeled internal standards (e.g., ¹⁵N¹³C₂-HGA and ¹³C₃-MCPG).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0).

  • Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile) and vortex.

  • Incubate at 60°C for 10 minutes.

  • Cool the sample and add 10 µL of a quenching agent (e.g., 250 mg/mL methylamine (B109427) solution) to remove excess dansyl chloride.

  • Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 series or equivalent
Column Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.1 min: 10% B; 0.1-5.5 min: linear gradient to 70% B; 5.5-6.0 min: hold at 70% B; 6.0-6.1 min: return to 10% B; 6.1-8.0 min: re-equilibration
Flow Rate 500 µL/min
Injection Volume 4 µL
Column Temp. 60°C
Autosampler Temp. 5°C
Mass Spectrometer SCIEX 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive

3. Data Acquisition and Analysis

  • Acquire data in MRM mode.

  • Integrate the chromatographic peaks for the analytes and internal standards.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the analytes in the samples using the calibration curve.

Protocol 2: Analysis of MCPG and HGA in Fruit (Ackee or Lychee)

This protocol is suitable for food safety testing and research on the distribution of these toxins in plant materials.

1. Sample Preparation (Solvent Extraction)

  • Homogenize the fruit arils or seeds using a blender or food processor.

  • Weigh 3 ± 0.1 g of the homogenized sample into a 50-mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of an 80:20 (v/v) ethanol:water solution containing the internal standards.

  • Shake vigorously for 20 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered extract with the initial mobile phase as needed to fall within the calibration range.

  • Transfer to an autosampler vial for analysis.

2. HPLC-MS/MS Conditions

ParameterRecommended Conditions
HPLC System UPLC system such as Agilent 1290 Infinity II or Waters Acquity
Column Waters Acquity UPLC BEH C18, 150 x 2.1 mm, 1.7 µm
Mobile Phase A 5 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 0-1 min: 0% B; 1-2 min: linear to 50% B; 2-3 min: linear to 70% B; 3-5 min: linear to 100% B; 5-7 min: hold at 100% B; 7-7.5 min: return to 0% B; 7.5-10 min: re-equilibration
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Mass Spectrometer SCIEX Q-Trap 6500+ or equivalent
Ionization Mode ESI, Positive

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the HPLC-MS/MS analysis of MCPG and HGA.

Table 1: HPLC-MS/MS Method Performance in Human Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Hypoglycin A 1.00 - 1001.0092.5 - 107.5≤ 17
MCPG 5.00 - 1505.0092.5 - 107.5≤ 17

Data adapted from Sanford et al., 2018.[2]

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
MCPG 128.064.8 (quantifier)35.825.8
92.0 (qualifier)20.5
Hypoglycin A 142.073.9 (quantifier)15.011.0
46.2 (qualifier)18.5
MCPF-glycine 156.180.9 (quantifier)35.015.0
53.0 (qualifier)29.3
MCPA-glycine 170.173.8 (quantifier)33.019.4
68.9 (qualifier)15.6
MCPA-carnitine 256.284.9 (quantifier)32.027.0
197.1 (qualifier)20.0

Data adapted from El-Khatib et al., 2023.[5]

Visualizations

Metabolic Pathway of HGA and MCPG

The toxicity of HGA and MCPG arises from their metabolism to highly reactive CoA esters, which inhibit key enzymes in fatty acid metabolism and gluconeogenesis.

Metabolic_Pathway cluster_hga Hypoglycin A Metabolism cluster_mcpg MCPG Metabolism HGA Hypoglycin A MCPA_CoA MCPA-CoA (Toxic Metabolite) HGA->MCPA_CoA Aminotransferase & Branched-chain α-keto acid dehydrogenase MCPA_Gly MCPA-Glycine (Urinary Metabolite) MCPA_CoA->MCPA_Gly Glycine N-acylase MCPA_Carnitine MCPA-Carnitine MCPA_CoA->MCPA_Carnitine Carnitine acyltransferase MCPG This compound (MCPG) MCPF_CoA MCPF-CoA (Toxic Metabolite) MCPG->MCPF_CoA Aminotransferase & Branched-chain α-keto acid dehydrogenase MCPF_Gly MCPF-Glycine (Urinary Metabolite) MCPF_CoA->MCPF_Gly Glycine N-acylase

Caption: Metabolic activation of Hypoglycin A and MCPG to their toxic CoA esters.

Experimental Workflow for Plasma Analysis

The following diagram illustrates the key steps in the analysis of HGA and MCPG in plasma samples.

Workflow_Plasma Sample Plasma Sample (100 µL) Spike Add Internal Standards & Acetonitrile Sample->Spike Precipitate Protein Precipitation (Vortex & Centrifuge) Spike->Precipitate Evaporate Evaporate Supernatant Precipitate->Evaporate Derivatize Dansyl Chloride Derivatization Evaporate->Derivatize Analysis HPLC-MS/MS Analysis Derivatize->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the analysis of HGA and MCPG in human plasma.

Experimental Workflow for Fruit Analysis

This diagram outlines the procedure for extracting and analyzing HGA and MCPG from fruit samples.

Workflow_Fruit Sample Fruit Sample (3 g) Homogenize Homogenize Sample Sample->Homogenize Extract Add Internal Standards & 80% Ethanol Homogenize->Extract Shake Shake for 20 min Extract->Shake Centrifuge Centrifuge Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Extract Filter->Dilute Analysis HPLC-MS/MS Analysis Dilute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the analysis of HGA and MCPG in fruit samples.

References

Chemical Synthesis of Methylenecyclopropylglycine (MCPG) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylenecyclopropylglycine (MCPG) is a non-proteinogenic amino acid found in the seeds of the litchi fruit (Litchi chinensis) and has been identified as a phytotoxin.[1][2] Its unique chemical structure, featuring a strained cyclopropane (B1198618) ring with an exocyclic methylene (B1212753) group, has drawn the interest of chemists and biochemists. In biomedical research, MCPG is known for its ability to induce hypoglycemia by inhibiting fatty acid β-oxidation.[3][4][5] This property makes it a valuable tool for studying metabolic pathways and developing potential therapeutic agents. This document provides a detailed protocol for the chemical synthesis of MCPG for research purposes, an overview of its mechanism of action, and experimental workflows for its application in a laboratory setting.

Chemical Synthesis of this compound (MCPG)

Proposed Synthetic Scheme

A potential retrosynthetic analysis suggests that MCPG can be synthesized from a key intermediate, 2-(methylenecyclopropyl)acetaldehyde. This aldehyde can, in turn, be prepared from a suitable cyclopropane precursor. The final step would involve the conversion of the aldehyde to the corresponding amino acid.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of 2-(methylenecyclopropyl)acetaldehyde cluster_1 Step 2: Strecker Synthesis of MCPG cluster_2 Step 3: Purification A Starting Material (e.g., cyclopropyl (B3062369) derivative) B Intermediate 1 A->B Reaction 1 C 2-(methylenecyclopropyl)acetaldehyde B->C Reaction 2 D 2-(methylenecyclopropyl)acetaldehyde E α-aminonitrile intermediate D->E NH3, KCN F This compound (MCPG) E->F Acid Hydrolysis G Crude MCPG H Purified MCPG G->H Chromatography

Caption: Proposed synthetic workflow for this compound (MCPG).

Detailed Experimental Protocols

Step 1: Synthesis of a Suitable Cyclopropane Precursor (Hypothetical)

This is a generalized protocol as a specific literature procedure for this exact transformation is not available. Researchers should adapt this based on the chosen starting material and cyclopropanation method.

A common method for forming a methylenecyclopropane (B1220202) group is via a Wittig-type reaction or a variation thereof on a cyclopropyl ketone.

  • Preparation of a Cyclopropyl Ketone: A suitable starting material would be a protected cyclopropyl carboxaldehyde or a cyclopropyl carboxylic acid that can be converted to a ketone.

  • Methylenation: The cyclopropyl ketone would then undergo methylenation. A standard procedure would involve the use of a phosphorus ylide, such as the Tebbe reagent or a Wittig reagent (e.g., methyltriphenylphosphonium (B96628) bromide with a strong base).

  • Conversion to Aldehyde: The resulting methylenecyclopropane derivative would need to be converted to 2-(methylenecyclopropyl)acetaldehyde. This could be achieved through various methods, such as hydroboration-oxidation of a terminal alkene to an alcohol, followed by oxidation to the aldehyde.

Step 2: Strecker Synthesis of (±)-Methylenecyclopropylglycine [6][7][8]

The Strecker synthesis is a classic method for producing amino acids from aldehydes.[6][7][8]

  • Imine Formation: To a solution of 2-(methylenecyclopropyl)acetaldehyde in a suitable solvent (e.g., methanol), add an aqueous solution of ammonium (B1175870) chloride and sodium cyanide at 0°C. Stir the reaction mixture at room temperature for several hours. The reaction involves the in situ formation of ammonia (B1221849) and hydrogen cyanide, which react with the aldehyde to form an α-aminonitrile.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.

  • Hydrolysis of the Nitrile: The aqueous layer containing the α-aminonitrile is then subjected to acid hydrolysis. Add concentrated hydrochloric acid and heat the mixture under reflux for several hours. This will hydrolyze the nitrile group to a carboxylic acid, and the amino group will be protonated.

  • Isolation of MCPG: After hydrolysis, the solution is cooled, and the pH is adjusted to the isoelectric point of MCPG (around pH 6) using a base (e.g., ammonium hydroxide). The precipitated amino acid is then collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Step 3: Purification

The crude MCPG can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.

Note on Asymmetric Synthesis: For the synthesis of a specific enantiomer (e.g., L-MCPG), a chiral auxiliary or a chiral catalyst would be required in the Strecker synthesis step, or an enzymatic resolution of the racemic mixture could be employed.[9]

Quantitative Data

As a detailed experimental paper with yields for each step was not identified, the following table is a template that researchers should populate with their experimental data.

StepReactant(s)ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
1. Synthesis of Aldehyde Intermediate(Starting Material)2-(methylenecyclopropyl)acetaldehyde----
2. Strecker Synthesis2-(methylenecyclopropyl)acetaldehyde(±)-Methylenecyclopropylglycine----
3. PurificationCrude (±)-MethylenecyclopropylglycinePurified (±)-Methylenecyclopropylglycine--->95
Characterization Data

Researchers should perform the following analyses to confirm the identity and purity of the synthesized MCPG.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Chiral HPLC (High-Performance Liquid Chromatography): To determine the enantiomeric excess (ee%) if an asymmetric synthesis was performed.

Application Notes: Mechanism of Action and Research Applications

Mechanism of Action: Inhibition of β-Oxidation

This compound (MCPG) exerts its biological effects primarily through the inhibition of fatty acid β-oxidation.[3][4] Upon ingestion, MCPG is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA).[4] This metabolite is a potent inhibitor of several acyl-CoA dehydrogenases, which are key enzymes in the β-oxidation spiral. The inhibition of these enzymes leads to a halt in the breakdown of fatty acids, resulting in a decreased production of acetyl-CoA, FADH₂, and NADH. The reduction in acetyl-CoA levels, in turn, impairs gluconeogenesis, leading to hypoglycemia.[3]

Signaling Pathway Diagram: Inhibition of β-Oxidation by MCPG

G MCPG This compound (MCPG) MCPF_CoA Methylenecyclopropylformyl-CoA (MCPF-CoA) MCPG->MCPF_CoA Metabolism Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases MCPF_CoA->Acyl_CoA_Dehydrogenases Inhibits Beta_Oxidation Fatty Acid β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Produces Acyl_CoA_Dehydrogenases->Beta_Oxidation Catalyzes Hypoglycemia Hypoglycemia Acyl_CoA_Dehydrogenases->Hypoglycemia Leads to Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Activates Glucose Glucose Gluconeogenesis->Glucose Produces Gluconeogenesis->Hypoglycemia Leads to

Caption: MCPG inhibits β-oxidation, leading to hypoglycemia.

Research Applications and Experimental Workflows

MCPG can be utilized as a research tool in various experimental settings to study metabolic processes.

1. In Vitro Studies on Cellular Metabolism:

  • Objective: To investigate the effect of MCPG on fatty acid oxidation in cultured cells (e.g., hepatocytes, myocytes).

  • Protocol Outline:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of MCPG for a specified duration.

    • Measure the rate of fatty acid oxidation using radiolabeled fatty acids (e.g., [³H]palmitate) and quantifying the amount of ³H₂O produced.

    • Measure intracellular ATP levels to assess the impact on cellular energy status.

    • Analyze changes in the expression or activity of key metabolic enzymes.

Experimental Workflow for In Vitro Studies:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Plate Cells B Cell Growth A->B C Add MCPG (various concentrations) B->C D Measure Fatty Acid Oxidation C->D E Measure ATP Levels C->E F Analyze Enzyme Activity C->F

Caption: Workflow for in vitro studies using MCPG.

2. In Vivo Studies in Animal Models:

  • Objective: To study the hypoglycemic effects of MCPG and its impact on systemic metabolism in animal models (e.g., mice, rats).

  • Protocol Outline:

    • Acclimatize animals to the experimental conditions.

    • Administer MCPG via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitor blood glucose levels at regular intervals.

    • Collect blood samples to measure plasma levels of insulin, glucagon, and fatty acids.

    • At the end of the experiment, collect tissues (e.g., liver, muscle) for analysis of metabolic intermediates and enzyme activities.

Conclusion

The chemical synthesis of this compound presents a challenging but achievable goal for organic chemists. The proposed synthetic route, utilizing a Strecker synthesis approach, provides a framework for its preparation in a research setting. As a potent inhibitor of β-oxidation, MCPG serves as an invaluable tool for researchers studying metabolic diseases and pathways. The detailed protocols and application notes provided herein are intended to facilitate the synthesis and use of MCPG in advancing our understanding of cellular metabolism.

References

Application Notes and Protocols: Enantioselective Synthesis of Methylenecyclopropylglycine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylglycine (MCPG) and its diastereoisomers, such as Hypoglycin (B18308) A, are non-proteinogenic amino acids found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds of the box elder tree (Acer negundo).[1] These compounds are of significant interest due to their unique structural features and potent biological activity, including causing Jamaican Vomiting Sickness.[1] The development of robust enantioselective synthetic routes to access individual stereoisomers of MCPG is crucial for detailed toxicological studies and for the exploration of their potential as pharmacological tools or synthons in medicinal chemistry.

This document provides detailed application notes and protocols for the enantioselective synthesis of the individual diastereoisomers of this compound, based on the seminal work of Baldwin et al.[2][3][4] This approach utilizes a Sharpless asymmetric epoxidation to establish the key stereocenter on the cyclopropane (B1198618) ring, followed by a series of transformations to introduce the amino acid moiety.

Synthetic Strategy Overview

The overall strategy for the asymmetric synthesis of the (2S,4R)- and (2S,4S)-diastereoisomers of this compound (Hypoglycin A) is a multi-step process. The key stereochemistry-defining step is the Sharpless asymmetric epoxidation of an allylic alcohol, which generates a chiral epoxy tosylate with high enantiomeric excess. This is followed by the construction of the cyclopropane ring and subsequent elaboration to the final amino acid product.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the (2S,4R)- and (2S,4S)-diastereoisomers of this compound, as reported by Baldwin et al.

StepIntermediate/ProductYield (%)Notes
Sharpless Asymmetric Epoxidation and in situ TosylationEpoxy toluene-p-sulfonate (5)>98% e.e.Starting from allylic alcohol.
Reaction with Phenyl Trimethylsilylethyl Sulfone AnionHydroxy tosylate (6)60
Epoxidation of Hydroxy TosylateEpoxide (7)93
Intramolecular CyclizationCyclopropane (8)83
Alkylation of Schöllkopf's Bis-lactim Ether with (S)-Tosylate (4)Alkylated bis-lactim adduct for (2S,4R)-isomer synthesis83A degree of kinetic resolution was also observed.

Experimental Protocols

Preparation of (S)-Epoxy toluene-p-sulfonate (5)

This procedure details the Sharpless asymmetric epoxidation of allyl alcohol followed by in situ tosylation to generate the chiral building block for the synthesis of the (2S,4R)-isomer.

Materials:

  • Allyl alcohol

  • Titanium(IV) isopropoxide

  • L-(+)-Diethyl tartrate

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Molecular sieves (4Å)

Procedure:

  • To a stirred solution of titanium(IV) isopropoxide and L-(+)-diethyl tartrate in dichloromethane at -20 °C under an inert atmosphere, add powdered 4Å molecular sieves.

  • After stirring for 30 minutes, add allyl alcohol.

  • Add tert-butyl hydroperoxide dropwise and stir the mixture at -20 °C for 4 hours.

  • In a separate flask, dissolve tosyl chloride in pyridine.

  • Cool the tosyl chloride solution to 0 °C and add the reaction mixture from step 3 via cannula.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction by adding water and filtering through Celite. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude epoxy toluene-p-sulfonate (5).

  • The enantiomeric excess of the product is determined to be >98% by chiral HPLC analysis.

Synthesis of Methylenecyclopropyl Tosylate (9)

This protocol describes the construction of the methylenecyclopropane (B1220202) ring system from the chiral epoxy tosylate.

Materials:

  • (S)-Epoxy toluene-p-sulfonate (5)

  • Phenyl trimethylsilylethyl sulfone

  • n-Butyllithium

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Potassium carbonate (K₂CO₃)

  • Lithium diisopropylamide (LDA)

  • Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • To a solution of phenyl trimethylsilylethyl sulfone in THF at -78 °C, add n-butyllithium dropwise to generate the lithium anion.

  • Add a solution of (S)-epoxy toluene-p-sulfonate (5) in THF, followed by the addition of boron trifluoride etherate. Stir the reaction at -78 °C for 2 hours to yield the hydroxy tosylate (6).

  • Convert the hydroxy tosylate (6) to the epoxide (7) by stirring with potassium carbonate in a mixture of THF and methanol.

  • In a separate flask, prepare a solution of LDA in THF at -78 °C. Add the epoxide (7) to the LDA solution to induce cyclization, affording the cyclopropane derivative (8).

  • Treat the cyclopropane (8) with anhydrous tetrabutylammonium fluoride in THF to eliminate the silyl (B83357) and sulfonyl groups, yielding the volatile methylenecyclopropane tosylate (9) in an ethereal solution.

Alkylation and Hydrolysis to (2S,4R)-Methylenecyclopropylglycine (12)

This protocol details the introduction of the amino acid moiety via alkylation of a chiral glycine (B1666218) equivalent and subsequent deprotection.

Materials:

  • (S)-Methylenecyclopropyl tosylate (9) (ethereal solution)

  • (R)-Schöllkopf's bis-lactim ether (10)

  • n-Butyllithium

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • To a solution of (R)-Schöllkopf's bis-lactim ether (10) in THF at -78 °C, add n-butyllithium to generate the anion.

  • Add the ethereal solution of (S)-methylenecyclopropyl tosylate (9) to the anion solution and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with diethyl ether.

  • Purify the resulting bis-lactim adduct by chromatography.

  • Hydrolyze the adduct with aqueous hydrochloric acid to afford the methyl ester of the amino acid.

  • Saponify the methyl ester with aqueous sodium hydroxide to yield (2S,4R)-Methylenecyclopropylglycine (12).

  • The synthesis of the (2S,4S)-isomer (13) is achieved through an analogous sequence starting with the (R)-enantiomer of the epoxy tosylate.

Visualizations

Enantioselective_Synthesis_of_this compound cluster_0 Sharpless Asymmetric Epoxidation cluster_1 Cyclopropane Formation cluster_2 Amino Acid Synthesis Allyl_Alcohol Allyl Alcohol Epoxy_Tosylate (S)-Epoxy Tosylate (5) (>98% ee) Allyl_Alcohol->Epoxy_Tosylate Ti(OiPr)4, L-(+)-DET t-BuOOH, TsCl, Py Hydroxy_Tosylate Hydroxy Tosylate (6) Epoxy_Tosylate->Hydroxy_Tosylate PhSO2CH2SiMe3 anion BF3.OEt2 Epoxide Epoxide (7) Hydroxy_Tosylate->Epoxide K2CO3, THF/MeOH Cyclopropane Cyclopropane (8) Epoxide->Cyclopropane LDA, THF Methylenecyclopropyl_Tosylate Methylenecyclopropyl Tosylate (9) Cyclopropane->Methylenecyclopropyl_Tosylate TBAF Alkylated_Adduct Alkylated Adduct Methylenecyclopropyl_Tosylate->Alkylated_Adduct n-BuLi, THF Schollkopf_Reagent (R)-Schöllkopf's Bis-lactim Ether (10) Schollkopf_Reagent->Alkylated_Adduct MCPG_Ester MCPG Methyl Ester Alkylated_Adduct->MCPG_Ester HCl (aq) MCPG_Isomer (2S,4R)-Methylenecyclopropylglycine (12) MCPG_Ester->MCPG_Isomer NaOH (aq)

Caption: Synthetic pathway to (2S,4R)-Methylenecyclopropylglycine.

Sharpless_Catalytic_Cycle Ti_OiPr4 Ti(OiPr)4 Catalyst_1 Ti(OiPr)2(DET) Ti_OiPr4->Catalyst_1 + L-(+)-DET - 2 iPrOH Active_Catalyst [Ti(DET)(Allyl Alcohol)(t-BuOOH)] Catalyst_1->Active_Catalyst + Allyl Alcohol + t-BuOOH Catalyst_2 Ti(O-tBu)(OiPr)(DET) Product_Complex [Ti(DET)(Epoxy Alcohol)] Active_Catalyst->Product_Complex Oxygen Transfer Product_Complex->Catalyst_1 + Allyl Alcohol - Epoxy Alcohol Epoxy_Alcohol Epoxy Alcohol Product_Complex->Epoxy_Alcohol Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Active_Catalyst tBuOOH t-BuOOH tBuOOH->Active_Catalyst DET L-(+)-DET DET->Catalyst_1

References

Application Notes and Protocols for In-Vivo Animal Models of Methylenecyclopropylglycine (MCPG) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylglycine (MCPG) is a toxic amino acid found in the seeds and fruit of various plants, including the lychee fruit (Litchi chinensis) and sycamore maple (Acer pseudoplatanus).[1][2] Ingestion of MCPG can lead to a severe and potentially fatal illness characterized by hypoglycemia (low blood sugar), vomiting, and encephalopathy.[3] Understanding the mechanisms of MCPG toxicity and developing potential therapeutics requires robust in-vivo animal models that accurately recapitulate the key features of the human condition.

These application notes provide detailed protocols and compiled data from various studies utilizing rodent models to investigate MCPG toxicity. The information presented is intended to guide researchers in designing and executing their own in-vivo experiments to study the pathophysiology of MCPG poisoning and to evaluate the efficacy of novel therapeutic interventions.

Mechanism of Toxicity

MCPG itself is a protoxin that is metabolized in the body to its active, toxic form, methylenecyclopropylformyl-CoA (MCPF-CoA).[1][4] The primary mechanism of MCPG toxicity involves the potent inhibition of fatty acid β-oxidation.[5][6] Specifically, MCPF-CoA inhibits several key enzymes in this pathway, including short- and medium-chain acyl-CoA dehydrogenases.[5][6] This disruption of fatty acid metabolism leads to a cascade of downstream effects:

  • Depletion of Acetyl-CoA: The blockage of β-oxidation results in a significant reduction in the hepatic production of acetyl-CoA, a critical molecule for the allosteric activation of pyruvate (B1213749) carboxylase.[5][7]

  • Impaired Gluconeogenesis: Reduced pyruvate carboxylase activity severely impairs hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. This is a primary contributor to the profound hypoglycemia observed in MCPG poisoning.[5][7]

  • Accumulation of Toxic Metabolites: The inhibition of β-oxidation leads to the accumulation of specific acylcarnitines and dicarboxylic acids, which can be detected in blood and urine and serve as biomarkers of MCPG exposure.[1]

Animal Models

Rats and mice are the most commonly used animal models for studying MCPG toxicity.[5][7] These models effectively reproduce the hallmark feature of MCPG poisoning—hypoglycemia.

Table 1: Summary of In-Vivo Animal Models for MCPG Toxicity
Animal ModelStrainRoute of AdministrationDose RangeKey Toxicological EndpointsReference(s)
RatSprague-DawleyOral gavage, Infusion43 - 100 mg/kgHypoglycemia, increased plasma lactate (B86563) and pyruvate, decreased plasma ketone bodies, inhibition of fatty acid oxidation in liver mitochondria, accumulation of MCPF-CoA.[5][7]
MouseC57BL/6InfusionNot specifiedReduced hepatic glucose production, inhibition of β-oxidation, decreased hepatic acetyl-CoA content.[5]
Père David's DeerElaphurus davidianusIngestion of sycamore seedsNot applicable (natural exposure)Atypical myopathy, detection of HGA and MCPG metabolites in serum, urine, and tissues.[1][8]

Experimental Protocols

The following protocols are synthesized from published studies and provide a framework for inducing and assessing MCPG toxicity in rodents.

Protocol 1: Acute MCPG Toxicity Induction in Rats

Objective: To induce acute hypoglycemia and metabolic derangement in rats through a single oral dose of MCPG.

Materials:

  • Male Sprague-Dawley rats (250-400 g)

  • This compound (MCPG)

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes, glucose meter)

  • Anesthesia (e.g., isoflurane)

  • Equipment for tissue harvesting and processing

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least 3 days prior to the experiment. Provide ad libitum access to standard chow and water.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before MCPG administration to deplete glycogen (B147801) stores and enhance the hypoglycemic effect. Ensure free access to water during the fasting period.

  • MCPG Preparation: Prepare a solution or suspension of MCPG in the chosen vehicle at the desired concentration. A common dose is 100 mg/kg.[7]

  • Administration: Administer the MCPG solution or vehicle (for the control group) via oral gavage.

  • Monitoring:

    • Monitor the animals closely for clinical signs of toxicity, which may include lethargy, seizures, and coma.

    • Measure blood glucose levels at regular intervals (e.g., 0, 2, 4, and 6 hours) post-administration using a glucometer. A 75% decrease in blood glucose can be observed at 6 hours with a 100 mg/kg dose.[7]

  • Sample Collection: At the desired time point (e.g., 6 hours post-dose), anesthetize the animals and collect blood via cardiac puncture for analysis of plasma lactate, pyruvate, ketone bodies, and amino acids.

  • Tissue Harvesting: Euthanize the animals and harvest the liver for mitochondrial isolation and analysis of fatty acid oxidation, acyl-CoA profiles, and enzyme activities.

Protocol 2: Assessment of Hepatic Metabolism in MCPG-Treated Mice

Objective: To investigate the in-vivo effects of MCPG on hepatic glucose production and β-oxidation in mice using stable isotope tracers.

Materials:

  • Male C57BL/6 mice (11-13 weeks of age)

  • This compound (MCPG)

  • Sterile saline

  • Infusion pumps and catheters

  • Stable isotope tracers (e.g., [3,4-¹³C₂]glucose)

  • Anesthesia (e.g., isoflurane)

  • Equipment for blood and tissue collection and analysis (LC-MS/MS)

Procedure:

  • Surgical Preparation: Surgically implant catheters in the jugular vein for infusions and the carotid artery for blood sampling. Allow for a recovery period of at least 3 days.

  • Fasting: Fast the mice overnight prior to the experiment.

  • Tracer Infusion: Begin a continuous infusion of a stable isotope tracer (e.g., [3,4-¹³C₂]glucose) to assess glucose kinetics.

  • MCPG Administration: After a baseline period, administer MCPG via the infusion line.

  • Metabolic Assessment:

    • Collect arterial blood samples at regular intervals to measure plasma glucose concentration and isotopic enrichment.

    • Calculate rates of endogenous glucose production.

  • Tissue Analysis: At the end of the experiment, clamp-freeze the liver in situ to halt metabolic activity. Analyze liver tissue for:

    • Hepatic acyl-CoA and acetyl-CoA content using LC-MS/MS.

    • Concentrations of MCPF-CoA.

Data Presentation

Table 2: Quantitative Effects of MCPG in Fasted Rats (100 mg/kg)
ParameterChange from ControlTime PointReference
Blood Glucose↓ 75%6 hours[7]
Plasma Lactate6 hours[7]
Plasma Pyruvate6 hours[7]
Plasma Ketone Bodies6 hours[7]
Plasma Branched-Chain Amino Acids↑ 6-fold6 hours[7]
Acetoacetyl-CoA Thiolase Activity↓ to 25% of control-[7]
3-Oxoacyl-CoA Thiolase Activity↓ to <10% of control-[7]
Table 3: Effects of MCPG on Hepatic Metabolism in Mice
ParameterChange from ControlReference
Endogenous Glucose ProductionModestly reduced[5]
Hepatic Acetyl-CoA Content[5]
Hepatic Short Chain Acyl-CoAs (C4-C8)[5]
Hepatic Long Chain Acyl-CoAs (C16-C20)[5]

Visualization of Pathways and Workflows

Signaling Pathway of MCPG Toxicity

MCPG_Toxicity_Pathway MCPG This compound (MCPG) MCPF_CoA MCPF-CoA (Toxic Metabolite) MCPG->MCPF_CoA Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases MCPF_CoA->Acyl_CoA_Dehydrogenases Inhibition Pyruvate_Carboxylase Pyruvate Carboxylase Fatty_Acids Fatty Acids Fatty_Acids->Acyl_CoA_Dehydrogenases Acetyl_CoA Acetyl-CoA Acyl_CoA_Dehydrogenases->Acetyl_CoA Acetyl_CoA->Pyruvate_Carboxylase Activation Pyruvate Pyruvate Pyruvate->Pyruvate_Carboxylase Glucose Glucose Pyruvate_Carboxylase->Glucose Experimental_Workflow start Start: Acclimated, Fasted Rats admin Administer MCPG (100 mg/kg) or Vehicle (Control) via Oral Gavage start->admin monitor Monitor Clinical Signs & Blood Glucose (0, 2, 4, 6h) admin->monitor collect Anesthetize & Collect Blood Samples (6h) monitor->collect harvest Euthanize & Harvest Liver Tissue collect->harvest analysis Analyze Plasma Metabolites & Liver Mitochondria harvest->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for In-Vitro Cell-Based Assays to Evaluate the Effects of Methylenecyclopropylglycine (MCPG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylenecyclopropylglycine (MCPG) is a toxic amino acid found in the seeds of the litchi fruit. Ingestion of MCPG, particularly in undernourished individuals, has been associated with hypoglycemic encephalopathy. The toxicity of MCPG is primarily attributed to its metabolic activation to (methylenecyclopropyl)formyl-CoA (MCPF-CoA). This metabolite is a potent inhibitor of several key enzymes involved in the β-oxidation of fatty acids.[1]

The primary mechanism of action of MCPG involves the inhibition of fatty acid oxidation (FAO), which leads to a depletion of cellular energy reserves and a reduction in acetyl-CoA levels. Specifically, MCPF-CoA has been shown to inhibit 2-methyl-(branched-chain)-acyl-CoA dehydrogenase and enoyl-CoA hydratase.[1] This disruption of fatty acid metabolism has significant downstream consequences, including impaired gluconeogenesis and ketogenesis, ultimately resulting in hypoglycemia.

These application notes provide detailed protocols for in-vitro cell-based assays to investigate the effects of MCPG on cellular metabolism, focusing on its inhibitory action on fatty acid oxidation. The described assays will enable researchers to quantify the impact of MCPG on key metabolic endpoints.

Data Presentation

Target EnzymeActive MetaboliteObserved EffectSource
2-methyl-(branched-chain)-acyl-CoA dehydrogenase(methylenecyclopropyl)formyl-CoA (MCPF-CoA)>80% inhibition
Enoyl-CoA hydratase (crotonase)(methylenecyclopropyl)formyl-CoA (MCPF-CoA)~80% inhibition

Signaling Pathway of MCPG's Metabolic Disruption

The following diagram illustrates the metabolic pathway affected by this compound (MCPG). MCPG is converted to its toxic metabolite, MCPF-CoA, which then inhibits key enzymes in the fatty acid β-oxidation pathway, leading to a cascade of metabolic consequences.

MCPG_Pathway cluster_metabolism Cellular Metabolism MCPG This compound (MCPG) MCPF_CoA (methylenecyclopropyl)formyl-CoA (MCPF-CoA) MCPG->MCPF_CoA Metabolic Activation Enoyl_CoA_Hydratase Enoyl-CoA Hydratase MCPF_CoA->Enoyl_CoA_Hydratase Inhibits Acyl_CoA_Dehydrogenase 2-methyl-acyl-CoA Dehydrogenase MCPF_CoA->Acyl_CoA_Dehydrogenase Inhibits Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis ATP ATP TCA_Cycle->ATP Glucose Glucose Gluconeogenesis->Glucose

Metabolic disruption pathway of MCPG.

Experimental Protocols

Fatty Acid Oxidation (FAO) Inhibition Assay

This assay measures the rate of fatty acid oxidation in cultured cells by monitoring the consumption of oxygen, which is directly linked to mitochondrial respiration fueled by fatty acids.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12 myotubes)

  • Complete cell culture medium

  • Fatty acid-free BSA

  • Palmitate or Oleate (B1233923)

  • L-carnitine

  • MCPG

  • Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate - OCR)

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with L-glutamine and pyruvate)

Protocol Workflow:

FAO_Workflow start Start seed_cells Seed cells in Seahorse XF microplate start->seed_cells culture Culture overnight (37°C, 5% CO2) seed_cells->culture prepare_reagents Prepare MCPG dilutions and fatty acid substrate (e.g., Palmitate-BSA) culture->prepare_reagents pre_treat Pre-treat cells with MCPG for a defined period (e.g., 1-4 hours) prepare_reagents->pre_treat wash Wash cells with assay medium pre_treat->wash add_substrate Add assay medium containing fatty acid substrate and L-carnitine wash->add_substrate measure_ocr Measure baseline Oxygen Consumption Rate (OCR) add_substrate->measure_ocr inject_inhibitors Optionally, inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A) measure_ocr->inject_inhibitors measure_final_ocr Measure OCR after injections inject_inhibitors->measure_final_ocr analyze Analyze data to determine FAO inhibition measure_final_ocr->analyze end End analyze->end

Workflow for the FAO Inhibition Assay.

Procedure:

  • Cell Seeding: Seed the chosen cell line into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of MCPG in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of MCPG in the assay medium. Prepare the fatty acid substrate by conjugating palmitate or oleate to fatty acid-free BSA.

  • MCPG Treatment: Remove the culture medium and treat the cells with the various concentrations of MCPG for a predetermined time (e.g., 1 to 4 hours). Include a vehicle control.

  • Assay Preparation: Following treatment, wash the cells with the assay medium. Add fresh assay medium containing the fatty acid-BSA conjugate and L-carnitine to each well.

  • OCR Measurement: Place the cell culture plate into the Seahorse XF Analyzer and follow the manufacturer's protocol for measuring the basal oxygen consumption rate (OCR).

  • (Optional) Mitochondrial Stress Test: To further investigate the effects on mitochondrial function, a mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: Normalize the OCR data to cell number or protein content. Calculate the percentage inhibition of FAO-driven respiration at each MCPG concentration compared to the vehicle control.

Cellular ATP Quantification Assay

This assay measures the intracellular ATP levels as an indicator of cellular energy status, which is expected to decrease upon inhibition of fatty acid oxidation by MCPG.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MCPG

  • Opaque-walled 96-well microplates suitable for luminescence measurements

  • ATP detection reagent (e.g., luciferin/luciferase-based assay kit)

  • Luminometer

Protocol Workflow:

ATP_Workflow start Start seed_cells Seed cells in an opaque-walled 96-well plate start->seed_cells culture Culture overnight (37°C, 5% CO2) seed_cells->culture treat_cells Treat cells with a range of MCPG concentrations culture->treat_cells incubate Incubate for a defined period (e.g., 4, 8, 12, or 24 hours) treat_cells->incubate add_reagent Add ATP detection reagent to each well incubate->add_reagent lyse_cells Incubate to allow cell lysis and stabilize luminescent signal add_reagent->lyse_cells measure_luminescence Measure luminescence using a luminometer lyse_cells->measure_luminescence analyze Analyze data and normalize to control measure_luminescence->analyze end End analyze->end

Workflow for the Cellular ATP Assay.

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

  • MCPG Treatment: Treat the cells with serial dilutions of MCPG for a desired period (e.g., 4, 8, 12, or 24 hours). Include vehicle-treated cells as a control.

  • Assay Execution: Follow the manufacturer's protocol for the chosen ATP assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.

  • Luminescence Measurement: After a short incubation period to stabilize the signal, measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Express the ATP levels in MCPG-treated cells as a percentage of the vehicle-treated control cells.

Acetyl-CoA Level Measurement Assay

This assay quantifies the intracellular concentration of acetyl-CoA, a key product of fatty acid oxidation that is expected to be depleted by MCPG treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MCPG

  • 6-well or 10 cm cell culture plates

  • Reagents for cell lysis and protein precipitation (e.g., perchloric acid or trichloroacetic acid)

  • Acetyl-CoA assay kit (fluorometric or colorimetric)

  • Fluorometer or spectrophotometer

Protocol Workflow:

AcetylCoA_Workflow start Start seed_cells Seed cells in 6-well plates or 10 cm dishes start->seed_cells culture Culture to desired confluency seed_cells->culture treat_cells Treat cells with MCPG or vehicle control culture->treat_cells incubate Incubate for a defined period treat_cells->incubate harvest_cells Harvest cells and quench metabolism (e.g., with cold methanol) incubate->harvest_cells extract_metabolites Extract metabolites using acid precipitation (e.g., PCA) harvest_cells->extract_metabolites neutralize Neutralize the extracts extract_metabolites->neutralize perform_assay Perform Acetyl-CoA assay according to kit protocol neutralize->perform_assay measure_signal Measure fluorescence or absorbance perform_assay->measure_signal analyze Calculate Acetyl-CoA concentration and normalize to protein content measure_signal->analyze end End analyze->end

Workflow for Acetyl-CoA Measurement.

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes to a high confluency. Treat the cells with MCPG at the desired concentrations for a specified time.

  • Metabolite Extraction: Rapidly wash the cells with ice-cold PBS. Quench metabolic activity by adding a cold solvent like methanol. Lyse the cells and precipitate proteins using an acid such as perchloric acid (PCA) or trichloroacetic acid (TCA).

  • Sample Preparation: Centrifuge the samples to pellet the protein. Carefully collect the supernatant containing the metabolites. Neutralize the acidic extract.

  • Acetyl-CoA Assay: Use a commercial acetyl-CoA assay kit and follow the manufacturer's instructions. This typically involves an enzymatic reaction that produces a fluorescent or colored product in proportion to the amount of acetyl-CoA present.

  • Measurement and Analysis: Measure the fluorescence or absorbance using a plate reader. Determine the concentration of acetyl-CoA in the samples based on a standard curve. Normalize the acetyl-CoA levels to the total protein content of the cell lysate.

By employing these in-vitro cell-based assays, researchers can effectively characterize the metabolic effects of this compound and gain a deeper understanding of its mechanisms of toxicity.

References

Application Notes and Protocols for Studying Methylenecyclopropylglycine (MCPG) Inhibition in Rat Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylglycine (MCPG) is a toxic amino acid found in the seeds of the lychee fruit. It is a potent inhibitor of fatty acid β-oxidation, the primary metabolic pathway for energy production in cardiomyocytes. By disrupting this crucial pathway, MCPG can lead to severe hypoglycemia and metabolic derangements. The study of MCPG's effects on isolated rat myocytes provides a valuable in vitro model to investigate the mechanisms of fatty acid oxidation inhibition, screen for potential therapeutic interventions, and assess the cardiotoxicity of related compounds. These application notes provide detailed protocols for isolating and treating rat cardiomyocytes with MCPG, along with methods to quantify its inhibitory effects.

Mechanism of Action

This compound itself is not the direct inhibitor. Upon entering the cell, it is metabolized to its toxic CoA ester, methylenecyclopropylformyl-CoA (MCPF-CoA).[1][2][3] This active metabolite then primarily targets and inhibits short- and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD), which are key enzymes in the mitochondrial β-oxidation spiral.[4] This inhibition leads to a halt in the breakdown of fatty acids, a subsequent decrease in acetyl-CoA production, and an accumulation of upstream acyl-CoA intermediates. The reduced availability of acetyl-CoA for the Krebs cycle impairs cellular respiration and ATP production, forcing the cells to rely more heavily on glycolysis.

Data Presentation

The following tables summarize quantitative data on the effects of MCPG and other relevant fatty acid oxidation inhibitors.

Table 1: In Vivo Effects of MCPG in Rats

ParameterDosageTime PointEffectReference
Blood Glucose100 mg/kg6 hours75% decrease[1][3]
Plasma Lactate & Pyruvate100 mg/kg6 hoursIncreased[1][3]
Palmitate Oxidation (Liver Mitochondria)100 mg/kg (in vivo treatment)-Nearly complete inhibition[1][3]
2-methyl-(branched-chain)-acyl-CoA dehydrogenase activity (Liver Mitochondria)43 mg/kg4 hours>80% decrease[2]

Table 2: In Vitro Inhibition of Palmitate Oxidation in Adult Rat Myocytes by Various Inhibitors

InhibitorConcentration for 50% Inhibition (IC50)Pre-incubation TimeReference
2-tetradecylglycidic acid0.1 µM10 minutes[5]
4-bromocrotonic acid60 µM10 minutes[5]
2-bromopalmitic acid60 µM10 minutes[5]
4-pentenoic acid100 µM10 minutes[5]

Experimental Protocols

Protocol 1: Isolation of Adult Rat Ventricular Myocytes

This protocol is adapted from established methods for isolating high-quality, viable adult rat cardiomyocytes.

Materials:

  • Adult Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit buffer (KHB)

  • Calcium-free KHB

  • Collagenase Type II

  • Bovine Serum Albumin (BSA)

  • Perfusion apparatus (Langendorff)

  • Surgical instruments

Procedure:

  • Anesthesia and Heart Excision: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital). Administer heparin to prevent clotting. Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold calcium-free KHB.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) calcium-free KHB to wash out remaining blood.

  • Enzymatic Digestion: Switch the perfusion to calcium-free KHB containing collagenase II and a low concentration of BSA. Continue perfusion for 20-30 minutes, or until the heart becomes flaccid.

  • Cell Dissociation: Remove the heart from the cannula and mince the ventricular tissue in a fresh solution of collagenase-containing buffer. Gently triturate the tissue with a wide-bore pipette to release individual myocytes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension in a stepwise manner to prevent hypercontraction of the myocytes.

  • Purification: Allow the viable, rod-shaped myocytes to settle by gravity and carefully aspirate the supernatant containing non-myocyte cells and debris.

  • Cell Culture: Plate the isolated myocytes on laminin-coated culture dishes in an appropriate culture medium. Allow the cells to attach for a few hours before initiating experimental treatments.

Protocol 2: Treatment of Cultured Rat Myocytes with MCPG

Materials:

  • Cultured adult rat ventricular myocytes

  • This compound (MCPG)

  • Appropriate cell culture medium (e.g., M199)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare MCPG Stock Solution: Dissolve MCPG in sterile PBS or culture medium to create a concentrated stock solution. Further dilute the stock solution to the desired final concentrations in the culture medium immediately before use. Based on data from similar inhibitors, a starting concentration range of 10-200 µM is recommended.

  • Cell Treatment: After allowing the isolated myocytes to stabilize in culture, replace the existing medium with the medium containing the desired concentration of MCPG. Include a vehicle control (medium with the same concentration of the solvent used for the MCPG stock).

  • Incubation: Incubate the cells for a predetermined period. A short pre-incubation of 10-30 minutes may be sufficient to observe significant inhibition of fatty acid oxidation. Time-course experiments may be necessary to determine the optimal incubation time for the specific endpoint being measured.

Protocol 3: Measurement of Fatty Acid Oxidation Inhibition

Method A: Radiolabeled Fatty Acid Oxidation Assay

This is a classic and direct method to measure the rate of fatty acid oxidation.

Materials:

  • Cultured rat myocytes treated with MCPG

  • [¹⁴C]-Palmitate complexed to BSA

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation with Radiolabel: After the desired pre-incubation with MCPG, replace the medium with fresh medium containing [¹⁴C]-palmitate.

  • CO₂ Trapping: Incubate the cells in a sealed system that allows for the trapping of released ¹⁴CO₂ (a product of fatty acid oxidation) in a suitable trapping agent (e.g., a sodium hydroxide (B78521) solution).

  • Quantification: After the incubation period, acidify the medium to release all dissolved CO₂. Collect the trapping agent and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of ¹⁴CO₂ produced in MCPG-treated cells to that in control cells to determine the percentage of inhibition.

Method B: Extracellular Flux Analysis (e.g., Seahorse Analyzer)

This method provides a real-time measurement of cellular metabolism by monitoring the oxygen consumption rate (OCR).

Materials:

  • Cultured rat myocytes in a Seahorse XF plate

  • Seahorse XF Analyzer

  • Palmitate-BSA substrate

  • MCPG

Procedure:

  • Cell Seeding: Seed the isolated rat myocytes in a Seahorse XF culture plate and allow them to adhere.

  • Assay Preparation: Prior to the assay, replace the culture medium with a low-buffered Seahorse XF assay medium supplemented with substrates like glucose and pyruvate.

  • Baseline Measurement: Measure the basal OCR and extracellular acidification rate (ECAR).

  • MCPG Injection: Inject MCPG at various concentrations into the wells and monitor the real-time changes in OCR.

  • Palmitate-driven Respiration: To specifically measure fatty acid oxidation, provide palmitate as the primary substrate and measure the OCR. The decrease in OCR upon MCPG injection will be indicative of fatty acid oxidation inhibition.

Visualizations

Signaling Pathway of MCPG Inhibition

MCPG_Inhibition cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix MCPG_ext MCPG MCPG_cyt MCPG MCPG_ext->MCPG_cyt Transport MCPG_mit MCPG MCPG_cyt->MCPG_mit Transport LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA CPT1 CPT-I LCFA_CoA->CPT1 LCFA_carnitine Long-Chain Acylcarnitine CPT1->LCFA_carnitine LCFA_CoA_mit Long-Chain Acyl-CoA LCFA_carnitine->LCFA_CoA_mit CPT-II / CAT MCPF_CoA MCPF-CoA (Active Inhibitor) MCPG_mit->MCPF_CoA Metabolic Activation SCAD_MCAD SCAD / MCAD MCPF_CoA->SCAD_MCAD Inhibition beta_oxidation β-Oxidation Spiral LCFA_CoA_mit->beta_oxidation Acetyl_CoA Acetyl-CoA beta_oxidation->Acetyl_CoA via SCAD/MCAD TCA TCA Cycle Acetyl_CoA->TCA ATP ATP TCA->ATP Experimental_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Treatment cluster_assay Inhibition Assay cluster_analysis Data Analysis isolate Isolate Adult Rat Ventricular Myocytes culture Culture Myocytes on Laminin-coated Plates isolate->culture treat Treat with MCPG (e.g., 10-200 µM for 10-30 min) culture->treat assay_radio Radiolabeled FAO Assay (Measure ¹⁴CO₂ production) treat->assay_radio assay_flux Extracellular Flux Analysis (Measure Oxygen Consumption Rate) treat->assay_flux analysis Quantify Inhibition of Fatty Acid Oxidation assay_radio->analysis assay_flux->analysis MCPG_Metabolic_Impact MCPG MCPG Administration Inhibition Inhibition of SCAD/MCAD MCPG->Inhibition FAO_decrease Decreased Fatty Acid β-Oxidation Inhibition->FAO_decrease AcetylCoA_decrease Decreased Acetyl-CoA Production FAO_decrease->AcetylCoA_decrease Glycolysis_increase Increased Reliance on Glycolysis FAO_decrease->Glycolysis_increase TCA_impairment Impaired TCA Cycle AcetylCoA_decrease->TCA_impairment ATP_decrease Decreased ATP Production TCA_impairment->ATP_decrease Cardiotoxicity Potential Cardiotoxicity ATP_decrease->Cardiotoxicity

References

Application Notes and Protocols: Precision-Cut Liver Slices as a Model for Methylenecyclopropylglycine (MCPG) Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropylglycine (MCPG) is a toxic amino acid found in the seeds of the lychee fruit. Ingestion of unripe lychee containing high levels of MCPG has been associated with outbreaks of acute encephalopathy and hypoglycemia. The primary mechanism of MCPG toxicity involves its metabolic activation to methylenecyclopropylformyl-CoA (MCPF-CoA), a potent inhibitor of mitochondrial fatty acid β-oxidation. This inhibition leads to a depletion of cellular energy reserves, particularly in the liver, resulting in hepatotoxicity and severe metabolic disturbances.

Precision-cut liver slices (PCLS) have emerged as a valuable ex vivo model for studying drug-induced liver injury (DILI). PCLS maintain the complex three-dimensional architecture and cellular diversity of the native liver, including hepatocytes, Kupffer cells, and stellate cells, preserving crucial cell-cell and cell-matrix interactions. This makes PCLS a more physiologically relevant model than isolated cell cultures for investigating the mechanisms of hepatotoxicity and for preclinical drug safety assessment. These application notes provide a comprehensive overview and detailed protocols for utilizing PCLS to study MCPG-induced hepatotoxicity.

Data Presentation

While direct quantitative data for this compound (MCPG) in a precision-cut liver slice (PCLS) model is not extensively available in the public domain, the following tables present illustrative data based on the known mechanism of action of MCPG and typical results from hepatotoxicity studies with other compounds in PCLS. This data is intended to serve as a template for experimental design and data presentation.

Table 1: Dose-Dependent Effect of MCPG on PCLS Viability Markers After 24-Hour Exposure

MCPG Concentration (µM)ATP Content (% of Control)LDH Leakage (% of Total)
0 (Control)100 ± 5.28.5 ± 1.1
1092 ± 4.812.3 ± 1.5
5075 ± 6.125.7 ± 2.3
10051 ± 5.548.9 ± 3.1
25028 ± 3.972.4 ± 4.5
50012 ± 2.789.6 ± 5.2
Data are presented as mean ± standard deviation (SD) and are hypothetical.

Table 2: Alterations in Acyl-CoA Profile in PCLS Following 24-Hour Treatment with MCPG (100 µM)

Acyl-CoA SpeciesControl (pmol/mg protein)MCPG-Treated (pmol/mg protein)Fold Change
Acetyl-CoA (C2)150.2 ± 12.565.8 ± 8.9↓ 2.28
Butyryl-CoA (C4)12.5 ± 1.835.7 ± 4.1↑ 2.86
Hexanoyl-CoA (C6)8.9 ± 1.128.3 ± 3.5↑ 3.18
Octanoyl-CoA (C8)6.2 ± 0.922.1 ± 2.8↑ 3.56
Palmitoyl-CoA (C16)25.4 ± 3.128.9 ± 3.6↑ 1.14
Data are presented as mean ± SD and are hypothetical, reflecting the expected accumulation of medium- and long-chain acyl-CoAs and depletion of acetyl-CoA due to β-oxidation inhibition.

Experimental Protocols

Protocol 1: Preparation and Culture of Precision-Cut Liver Slices (PCLS)

Materials:

  • Fresh liver tissue (e.g., from rat, mouse, or human)

  • Krebs-Henseleit buffer (KHB), supplemented with 25 mM glucose and 10 mM HEPES, ice-cold and gassed with 95% O₂/5% CO₂

  • Williams' Medium E (WME), supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine

  • Low-gelling-point agarose (B213101) (2-3% in KHB)

  • Tissue slicer (e.g., Krumdieck or vibratome)

  • 6-well or 12-well culture plates

  • Orbital shaker

Procedure:

  • Immediately place freshly excised liver tissue into ice-cold, oxygenated KHB.

  • Prepare a cylindrical core of liver tissue using a tissue corer.

  • Embed the tissue core in low-gelling-point agarose at approximately 37°C and then rapidly cool to solidify.

  • Using a tissue slicer, cut slices of 200-250 µm thickness in ice-cold, oxygenated KHB.

  • Transfer the freshly cut slices to pre-warmed WME and incubate at 37°C for a recovery period of at least 1 hour to restore ATP levels.

  • Place individual slices into wells of a culture plate containing fresh, pre-warmed WME.

  • Incubate the plates at 37°C in a humidified atmosphere of 95% O₂/5% CO₂ on an orbital shaker (e.g., 70-90 rpm) to ensure adequate oxygenation.

Protocol 2: MCPG Exposure and Viability Assessment

Materials:

  • Cultured PCLS (from Protocol 1)

  • This compound (MCPG) stock solution

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • ATP bioluminescence assay kit

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

Procedure:

  • Prepare a range of MCPG concentrations in WME from a stock solution.

  • After the recovery period, replace the medium of the PCLS with the MCPG-containing medium or control medium.

  • Incubate the PCLS for the desired time period (e.g., 24, 48 hours).

  • LDH Leakage Assay: a. At the end of the incubation, collect the culture medium from each well. b. To determine the total LDH content, lyse the PCLS in the corresponding wells with lysis buffer. c. Measure LDH activity in both the medium and the lysate according to the manufacturer's protocol. d. Calculate LDH leakage as a percentage of the total LDH (medium LDH / (medium LDH + lysate LDH) x 100).

  • ATP Content Assay: a. At the end of the incubation, wash the PCLS with ice-cold PBS. b. Homogenize the slices in ATP-releasing reagent provided with the assay kit. c. Measure the ATP content using a luminometer according to the manufacturer's protocol. d. Normalize the ATP content to the protein concentration of the slice homogenate.

Protocol 3: Analysis of Acyl-CoA Profiles

Materials:

  • MCPG-treated and control PCLS

  • Ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and acetic acid)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • At the end of the incubation period, quickly wash the PCLS with ice-cold PBS and snap-freeze in liquid nitrogen.

  • Homogenize the frozen slices in ice-cold extraction solvent containing internal standards.

  • Centrifuge the homogenate to pellet proteins and other cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Analyze the acyl-CoA profile in the supernatant using a validated LC-MS/MS method.

  • Quantify the individual acyl-CoA species based on the peak areas relative to the internal standards.

Visualizations

MCPG_Hepatotoxicity_Workflow cluster_PCLS_Preparation PCLS Preparation cluster_Exposure MCPG Exposure cluster_Analysis Hepatotoxicity Analysis Liver Fresh Liver Tissue Coring Tissue Coring Liver->Coring Slicing Slicing (200-250 µm) Coring->Slicing Recovery Recovery Incubation Slicing->Recovery Exposure Incubate PCLS with MCPG (Various Concentrations) Recovery->Exposure Viability Viability Assays (ATP, LDH) Exposure->Viability Metabolomics Metabolomic Analysis (Acyl-CoA Profiling) Exposure->Metabolomics Histology Histopathology Exposure->Histology

Experimental workflow for studying MCPG hepatotoxicity in PCLS.

MCPG_Signaling_Pathway cluster_Consequences Cellular Consequences MCPG This compound (MCPG) MCPF_CoA Metabolic Activation to MCPF-CoA MCPG->MCPF_CoA Inhibition Inhibition MCPF_CoA->Inhibition BetaOx Fatty Acid β-Oxidation AcetylCoA ↓ Acetyl-CoA BetaOx->AcetylCoA Generates ATP ↓ ATP Production BetaOx->ATP Supports Inhibition->BetaOx AcylCoA ↑ Medium/Long-Chain Acyl-CoAs Inhibition->AcylCoA Leads to Inhibition->AcetylCoA Reduces OxStress ↑ Oxidative Stress AcylCoA->OxStress AcetylCoA->ATP Required for MitoDys Mitochondrial Dysfunction ATP->MitoDys CellDeath Hepatocyte Injury & Cell Death (Necrosis/Apoptosis) OxStress->CellDeath MitoDys->OxStress MitoDys->CellDeath

Troubleshooting & Optimization

Methylenecyclopropylglycine (MCPG) Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylenecyclopropylglycine (MCPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental workflow with MCPG.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible quantitative results in UPLC-MS/MS analysis 1. Variability in Sample Preparation: Inconsistent extraction efficiency or derivatization (if applicable).[1] 2. Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of MCPG. 3. Instrument Variability: Fluctuations in instrument performance.1. Standardize Sample Preparation: Use a consistent protocol for extraction. The use of a stable isotope-labeled internal standard, such as [¹³C₃]-MCPG, is highly recommended to account for variability.[2][3] 2. Evaluate and Mitigate Matrix Effects: Perform a post-extraction addition study to assess matrix effects. If significant, optimize the sample clean-up procedure or chromatographic separation to remove interfering substances. 3. Ensure Instrument Performance: Regularly check the performance of the UPLC-MS/MS system with a standard solution of MCPG to ensure sensitivity and peak shape are optimal.[1]
Low or no detectable MCPG signal in biological samples 1. Low Concentration of MCPG: The concentration of MCPG in the sample may be below the limit of detection (LOD) of the analytical method.[1] 2. Degradation of MCPG: MCPG may have degraded during sample collection, storage, or processing. 3. Inefficient Extraction: The extraction procedure may not be efficient for recovering MCPG from the sample matrix.1. Increase Sample Volume or Concentrate the Extract: If possible, use a larger volume of the biological sample for extraction or concentrate the final extract before analysis. 2. Ensure Proper Sample Handling: Store samples at -20°C or below and minimize freeze-thaw cycles.[3] Process samples on ice to minimize degradation. 3. Optimize Extraction Method: Evaluate different extraction solvents and techniques to improve the recovery of MCPG. A methanolic extraction is commonly used.[2][4]
Poor chromatographic peak shape (e.g., tailing, fronting, or splitting) 1. Column Overload: Injecting too much analyte onto the column. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong, causing distortion of the peak shape. 3. Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.1. Dilute the Sample: If the concentration of MCPG is high, dilute the sample before injection. 2. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the final extract in a solvent that is similar in composition and strength to the initial mobile phase. 3. Use a Guard Column and Proper Column Cleaning: A guard column can protect the analytical column from contaminants. Regularly flush the column with a strong solvent to remove adsorbed matrix components.
Variability in cell-based assay results 1. Inconsistent Cell Health and Seeding Density: Variations in cell health or the number of cells seeded can lead to inconsistent responses. 2. MCPG Solubility Issues: If MCPG is not fully dissolved in the cell culture medium, the actual concentration exposed to the cells will be inconsistent. 3. Interference with Assay Components: MCPG or its solvent may interfere with the assay reagents or detection method.1. Standardize Cell Culture Practices: Use cells of a similar passage number, ensure they are in the logarithmic growth phase, and use a consistent seeding density. 2. Ensure Complete Solubilization: Prepare a concentrated stock solution of MCPG in a suitable solvent (e.g., water or DMSO) and ensure it is fully dissolved before diluting it in the cell culture medium. Perform a vehicle control to account for any solvent effects. 3. Run Appropriate Controls: Include controls to test for any interference of MCPG with the assay itself (e.g., in a cell-free system).

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound (MCPG)?

A1: this compound (MCPG) is a toxic non-proteinogenic amino acid found in the seeds and fruit of plants from the Sapindaceae family, such as litchi and sycamore maple.[5][6] It is a homolog of hypoglycin (B18308) A and is known to cause hypoglycemia.[7][8]

Q2: What is the primary mechanism of action of MCPG?

A2: MCPG is metabolized in the body to its toxic metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA).[9] MCPF-CoA inhibits β-oxidation of fatty acids, which is a key process for energy production.[5][10] This inhibition leads to a depletion of acetyl-CoA and a reduction in gluconeogenesis, resulting in hypoglycemia.[10] Specifically, MCPG appears to inhibit several short-chain enoyl-CoA hydratases.[10]

Experimental Design and Protocols

Q3: How can I obtain MCPG for my experiments?

Q4: What is the best way to store MCPG?

A4: While specific stability data for MCPG is not widely published, as a general practice for amino acid analogs, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is recommended.[3]

Q5: What solvents can I use to dissolve MCPG?

A5: MCPG is expected to be soluble in aqueous solutions. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous buffer or a minimal amount of a biocompatible organic solvent like DMSO, which is then further diluted in the culture medium. It is crucial to perform a vehicle control in your experiments to account for any effects of the solvent.

Q6: Is there a standard protocol for quantifying MCPG in biological samples?

A6: Yes, the most common and sensitive method for quantifying MCPG is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3][4] A detailed protocol for this method is provided in the "Experimental Protocols" section below.

Troubleshooting

Q7: My MCPG appears to be unstable in my experimental setup. What should I do?

Q8: I am observing high background noise in my UPLC-MS/MS analysis. How can I reduce it?

A8: High background noise can originate from the sample matrix, solvents, or the instrument itself. Ensure you are using high-purity solvents and reagents. Optimizing the sample clean-up procedure, for example, by using solid-phase extraction (SPE), can help remove interfering substances from the matrix. Additionally, cleaning the mass spectrometer source can help reduce background noise.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and effects of MCPG.

Table 1: UPLC-MS/MS Parameters for MCPG Quantification

ParameterValueReference
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm)[6]
Mobile Phase Gradient elution with water and methanol (B129727)/acetonitrile (B52724) containing formic acid[6]
Detection Mode Multiple Reaction Monitoring (MRM) in positive ion mode[2]
Linearity Range (Serum & Urine) 0.5–500 nmol/L[2][4]
Lower Limit of Detection (LOD) 0.5 nmol/L[2][4]
Lower Limit of Quantification (LOQ) 2.5 nmol/L[2][4]

Table 2: Reported Concentrations of MCPG in Various Samples

Sample TypeConcentration RangeReference
Litchi Aril ('Feizixiao' cultivar)0.60-0.83 mg/kg[11]
Litchi Aril ('Huaizhi' cultivar)0.08-0.12 mg/kg[11]
Litchi Aril ('Nuomici' cultivar)0.09-0.11 mg/kg[11]
Serum (Horses with Atypical Myopathy)Not detected (metabolites were high)[6]
Urine (Horses with Atypical Myopathy)Detected (specific values not consistently reported)[6]

Experimental Protocols

Protocol 1: Quantification of MCPG in Serum and Urine by UPLC-MS/MS

This protocol is adapted from methodologies described in the literature.[2][3][6]

1. Materials and Reagents:

  • MCPG analytical standard

  • [¹³C₃]-MCPG (internal standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3 N Butanolic HCl

  • Serum and urine samples

2. Sample Preparation:

  • To 25 µL of serum or urine in a microcentrifuge tube, add 300 µL of a methanolic solution containing the internal standard ([¹³C₃]-MCPG) at a known concentration (e.g., 52.2 nmol/L).[3]

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 17,000 x g for 10 minutes to precipitate proteins.[6]

  • Transfer 250 µL of the clear supernatant to a new tube or a well in a microtiter plate.

  • Evaporate the solvent to dryness at 65°C under a gentle stream of nitrogen.[6]

  • For butylation (derivatization), add 50 µL of 3 N butanolic HCl to the dry residue and heat at 65°C for 15 minutes.[6]

  • Evaporate the butanolic HCl to dryness at 65°C under nitrogen.

  • Reconstitute the residue in 70 µL of methanol/water (80:20, v/v) and then dilute 1:2 with water.[6]

  • Centrifuge the reconstituted sample to pellet any remaining particulates before transferring to an autosampler vial.

3. UPLC-MS/MS Analysis:

  • UPLC System: A system equipped with a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm).[6]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both MCPG and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for both MCPG and the internal standard.

  • Calculate the ratio of the MCPG peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the MCPG standards.

  • Determine the concentration of MCPG in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

MCPG_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Myocyte cluster_mitochondrion Mitochondrion cluster_bloodstream Bloodstream MCPG_ext MCPG Ingestion MCPG_in MCPG MCPG_ext->MCPG_in Absorption BCAT Branched-Chain Amino Acid Aminotransferase MCPG_in->BCAT Metabolism MCPF_CoA MCPF-CoA (Toxic Metabolite) BCAT->MCPF_CoA EnoylCoA_Hydratase Short-Chain Enoyl-CoA Hydratase MCPF_CoA->EnoylCoA_Hydratase Inhibition FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Multiple Steps Gluconeogenesis Gluconeogenesis AcetylCoA->Gluconeogenesis Activates Glucose Glucose Gluconeogenesis->Glucose Hypoglycemia Hypoglycemia Glucose->Hypoglycemia Decreased Hepatic Glucose Production MCPG_Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Urine) Spike Spike with Internal Standard ([¹³C₃]-MCPG) Sample->Spike Extract Protein Precipitation (Methanol) Spike->Extract Derivatize Derivatization (Butanolic HCl) Extract->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MS Tandem MS Detection (ESI+, MRM) UPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

References

Technical Support Center: Quantifying Methylenecyclopropylglycine (MCG) in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Methylenecyclopropylglycine (MCG) in serum.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of MCG in serum samples.

Issue 1: Low or No Signal Detected for MCG

  • Possible Cause: Inadequate sample preparation leading to poor extraction efficiency.

  • Troubleshooting Steps:

    • Verify Extraction Solvent: Ensure a methanolic solution is used for the extraction of MCG from the serum.[1][2][3]

    • Optimize Extraction Volume: Check that the solvent-to-serum ratio is sufficient to ensure complete extraction.

    • Assess Protein Precipitation: Incomplete protein removal can interfere with the analysis. Consider optimizing the precipitation step, for instance, by adjusting the solvent-to-serum ratio or the centrifugation parameters.[4]

  • Possible Cause: Degradation of MCG during sample storage or processing.

  • Troubleshooting Steps:

    • Storage Conditions: Serum samples should be stored at -80°C for long-term stability.[5] Repeated freeze-thaw cycles should be avoided.

    • Processing Time: Minimize the delay between sample collection and processing to prevent analyte degradation.[6][7]

  • Possible Cause: Insufficient sensitivity of the analytical method.

  • Troubleshooting Steps:

    • Review Method Parameters: The lower limits of detection and quantification for MCG in serum have been reported to be as low as 0.5 nmol/L and 2.5 nmol/L, respectively, using UPLC-MS/MS.[1][2][3] If your method is less sensitive, optimization of MS parameters (e.g., ionization source conditions, collision energy) may be necessary.

    • Consider Derivatization: Butylation of MCG has been shown to improve its chromatographic and mass spectrometric properties, leading to enhanced sensitivity.[1][2][3]

Issue 2: Poor Reproducibility and Inaccurate Quantification

  • Possible Cause: Presence of significant matrix effects. The complex nature of serum can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and reproducibility of the results.[8][9][10][11][12]

  • Troubleshooting Steps:

    • Incorporate a Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as [¹³C₃]-MCG, is crucial to compensate for matrix effects and variations in sample preparation and instrument response.[1][3] The internal standard should be added to the sample at the beginning of the extraction process.

    • Optimize Chromatographic Separation: Ensure baseline separation of MCG from co-eluting matrix components. Adjusting the gradient, flow rate, or column chemistry can help mitigate matrix effects.

    • Evaluate Different Sample Cleanup Techniques: If matrix effects persist, consider more rigorous sample cleanup methods like solid-phase extraction (SPE) to remove interfering substances.

  • Possible Cause: Low concentrations of parent MCG compared to its metabolites.

  • Troubleshooting Steps:

    • Metabolite Quantification: In many cases, the concentration of MCG metabolites, such as methylenecyclopropylformyl glycine (B1666218) (MCPF-G), can be significantly higher than that of the parent compound.[1][2] Consider developing an analytical method to simultaneously quantify both MCG and its major metabolites for a more comprehensive assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying MCG in serum?

A1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most commonly used and sensitive method for the quantification of MCG in serum.[1][2][3] This technique offers high selectivity and sensitivity, allowing for the detection of low nanomolar concentrations of MCG.

Q2: Why is derivatization necessary for MCG analysis?

A2: Derivatization, specifically butylation, is often performed to improve the volatility and ionization efficiency of MCG, which is a small, polar amino acid.[1][2][3] This chemical modification enhances the signal intensity in the mass spectrometer, leading to better sensitivity and more reliable quantification.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[8][9][10][11] To minimize their impact, it is essential to use a stable isotope-labeled internal standard that co-elutes with the analyte of interest. Additionally, optimizing sample preparation to remove interfering substances and ensuring good chromatographic separation are critical steps.[1][3]

Q4: What are the expected concentrations of MCG in serum?

A4: The concentration of MCG in serum can be very low, often in the nanomolar range.[1][3] Furthermore, studies have shown that the concentrations of non-metabolized MCG can be much lower than those of its metabolites.[1][3] Therefore, a highly sensitive analytical method is required for accurate quantification.

Q5: What are the best practices for serum sample collection and storage?

A5: For accurate quantification of MCG, proper sample handling is crucial. Blood should be collected in tubes without additives to obtain serum.[4] After clotting and centrifugation, the serum should be separated and stored at -80°C to ensure the stability of the analyte.[5] Delays in processing and repeated freeze-thaw cycles should be avoided to prevent degradation.[6][7]

Quantitative Data Summary

ParameterValueMatrixAnalytical MethodReference
Lower Limit of Detection (LOD)0.5 nmol/LSerumUPLC-MS/MS[1][2][3]
Lower Limit of Quantification (LOQ)2.5 nmol/LSerumUPLC-MS/MS[1][2][3]
Linearity Range0.5 - 500 nmol/LSerumUPLC-MS/MS[1][2][3]
Linearity (r²)> 0.998SerumUPLC-MS/MS[1][2]

Experimental Protocol: UPLC-MS/MS Quantification of MCG in Serum

This protocol is a generalized procedure based on published methods.[1][2][3]

  • Sample Preparation and Extraction:

    • To 100 µL of serum, add a methanolic solution containing a known concentration of the labeled internal standard ([¹³C₃]-MCG).

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in butanolic hydrochloride.

    • Heat the sample to facilitate the butylation reaction.

    • Evaporate the butanolic hydrochloride to dryness.

    • Reconstitute the sample in the initial mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample into a UPLC system coupled to a tandem mass spectrometer.

    • Perform chromatographic separation using a suitable reversed-phase column.

    • Detect and quantify the butylated MCG and its internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum Sample add_is Add Labeled Internal Standard serum->add_is extract Methanolic Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 butylate Butylation dry_down1->butylate dry_down2 Evaporate to Dryness butylate->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute uplc_msms UPLC-MS/MS Analysis reconstitute->uplc_msms data Data Acquisition & Quantification uplc_msms->data

Caption: Experimental workflow for MCG quantification in serum.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_analysis Analytical Issues cluster_solutions Potential Solutions start Start: Low/Inaccurate MCG Signal check_extraction Verify Extraction Protocol start->check_extraction check_stability Assess Sample Stability start->check_stability check_sensitivity Evaluate Method Sensitivity start->check_sensitivity check_matrix Investigate Matrix Effects start->check_matrix optimize_extraction Optimize Extraction check_extraction->optimize_extraction proper_storage Ensure Proper Storage check_stability->proper_storage derivatize Consider Derivatization check_sensitivity->derivatize use_is Use Labeled Internal Standard check_matrix->use_is cleanup Improve Sample Cleanup check_matrix->cleanup

Caption: Troubleshooting logic for MCG quantification issues.

References

Technical Support Center: Optimizing Animal Models for Reproducible Methylenecyclopropylglycine (MCPG) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility and success of animal studies involving Methylenecyclopropylglycine (MCPG).

Troubleshooting Guides

This section addresses specific issues that may arise during MCPG experiments in a question-and-answer format.

Issue: High variability in blood glucose levels post-MCPG administration.

  • Question: We are observing significant variation in hypoglycemic response among animals in the same treatment group. What could be the cause, and how can we mitigate this?

  • Answer: Variability in hypoglycemic response is a common challenge in MCPG studies. Several factors can contribute to this:

    • Fasting State: Ensure a consistent and adequate fasting period (typically 12-16 hours for mice) before MCPG administration.[1] Inconsistent fasting can lead to variable baseline glycogen (B147801) stores.

    • Dosing Accuracy: Verify the accuracy of dose calculations based on the most recent body weight of each animal. For oral gavage, ensure the entire dose is administered without regurgitation.[2]

    • Administration Route: Intravenous (IV) administration generally leads to a more rapid and uniform response compared to oral gavage, which can be affected by absorption rates.[1][3]

    • Animal Strain and Sex: Different rodent strains can exhibit varied metabolic responses.[4][5] Sex differences can also play a role and should be considered in the experimental design.[4][6]

    • Stress: Stress from handling and injection procedures can influence blood glucose levels. Acclimatize animals to handling and use proper restraint techniques to minimize stress.[2][3]

Issue: Unexpected animal mortality or severe adverse effects.

  • Question: Some of our animals are showing severe lethargy, seizures, or are dying after MCPG administration. What are the likely causes and how can we prevent this?

  • Answer: Severe adverse effects are often linked to profound hypoglycemia.

    • Dose Optimization: The administered dose may be too high for the specific animal model. Conduct a dose-response study to determine the optimal dose that induces the desired metabolic effect without causing severe toxicity.[3]

    • Monitoring: Implement rigorous monitoring of blood glucose levels at regular intervals after MCPG administration.

    • Hypoglycemia Management: Have a hypoglycemia management plan in place. For conscious animals, oral administration of a glucose solution can be effective.[7][8] In severe cases, intravenous or subcutaneous dextrose may be necessary.[7][9][10]

    • Animal Health Status: Ensure that all animals are healthy and free from underlying conditions before starting the experiment.

Issue: Inconsistent or non-reproducible behavioral test results.

  • Question: We are finding it difficult to reproduce our findings in behavioral tests following MCPG administration. What factors should we consider?

  • Answer: Reproducibility in behavioral studies is influenced by numerous factors:

    • Standardized Protocols: Use consistent and well-defined protocols for all behavioral tests.[11] The order in which tests are performed can also impact results; it's generally recommended to proceed from the least to the most stressful tests.[12][13]

    • Environmental Conditions: Maintain stable environmental conditions such as lighting, temperature, and noise levels in the testing rooms.[13][14]

    • Habituation: Allow animals to habituate to the testing room and equipment before starting the experiment to reduce anxiety-related confounding behaviors.[12]

    • Experimenter Bias: Whenever possible, the experimenter should be blinded to the treatment groups to prevent unconscious bias in scoring.[3]

    • Timing of Tests: The timing of behavioral tests relative to MCPG administration is critical and should be kept consistent.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of MCPG in vivo?

MCPG induces hypoglycemia primarily by inhibiting mitochondrial β-oxidation of fatty acids.[1] Its metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA), inhibits several enzymes in this pathway, leading to a decrease in acetyl-CoA production.[1][7][15] This reduction in acetyl-CoA impairs gluconeogenesis by decreasing the activity of pyruvate (B1213749) carboxylase, a key enzyme in this process.[1][4]

2. Which animal models are most commonly used for MCPG studies?

Male Sprague-Dawley rats and C57BL/6 mice are frequently used models in MCPG research.[1] The choice of model may depend on the specific research question, as different strains can have varying metabolic characteristics.[4]

3. What are the recommended routes of administration and dosages for MCPG?

The route of administration and dosage depend on the experimental goals.

  • Intravenous (IV) injection: This route provides rapid and direct systemic exposure. A bolus of 40 mg/kg has been used in mice.[1]

  • Oral gavage: This method is also common. Doses of 43 mg/kg and 100 mg/kg have been reported in rats.[15][16]

It is crucial to perform a pilot study to determine the optimal dose for your specific animal model and experimental conditions.[3]

4. How should we manage hypoglycemia induced by MCPG?

Close monitoring of blood glucose is essential. If an animal becomes severely hypoglycemic, immediate intervention is necessary.

  • Conscious animals: Provide a readily absorbable carbohydrate source, such as fruit juice or a glucose solution, orally.[7][8]

  • Unconscious or severely compromised animals: Administer intravenous (IV) or subcutaneous (SC) dextrose.[7][9][10] A 5% dextrose solution administered subcutaneously has been shown to be effective in mice.[9][10]

5. What key parameters should be measured in a typical MCPG study?

Beyond the primary endpoint (e.g., blood glucose), several other parameters can provide valuable insights:

  • Metabolites: Plasma levels of lactate, non-esterified fatty acids, and ketone bodies.[7][15][16]

  • Enzyme Activity: Measurement of acyl-CoA dehydrogenase and enoyl-CoA hydratase activity in liver mitochondria.[7][15]

  • Behavioral Assessments: Depending on the research question, tests for anxiety, motor coordination, and cognitive function can be employed.

Data Presentation

Table 1: Summary of MCPG Dosing in Rodent Models

Animal ModelRoute of AdministrationDoseObserved EffectReference
Male C57BL/6 MiceIntravenous (IV)40 mg/kgRapid decline in hepatic short-chain acyl-CoAs[1]
Starved RatsOral43 mg/kg50% decrease in blood glucose after 4 hours[7][8][15][17]
Fasted RatsOral100 mg/kg75% decrease in blood glucose after 6 hours[16]

Table 2: Troubleshooting Common Issues in MCPG Animal Studies

IssuePotential Cause(s)Recommended Action(s)
High mortality Dose too high; severe hypoglycemiaConduct a dose-ranging study; monitor blood glucose closely; implement a hypoglycemia management plan (oral or injectable glucose).[3][7][8][9][10]
Variable results Inconsistent fasting, dosing, or animal strain/sex; stressStandardize fasting period and dosing technique; use a consistent animal model; acclimatize animals to handling.[1][2][3][4][6]
Regurgitation after oral gavage Improper technique; excessive volumeEnsure proper restraint and gavage needle placement; adhere to recommended volume limits (typically 5-10 mL/kg for mice).[2][15]
Swelling at IV injection site Improper needle placementEnsure the needle is correctly inserted into the tail vein; inject a small volume first to confirm placement.[3]

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection of MCPG in Mice

  • Animal Preparation: Acclimatize male C57BL/6 mice for at least 3 days. Fast the mice overnight (12-16 hours) with free access to water.[1]

  • MCPG Solution Preparation: Dissolve MCPG in sterile saline to the desired concentration.

  • Restraint and Vein Dilation: Place the mouse in a suitable restraining device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[18][19]

  • Injection:

    • Clean the tail with 70% ethanol.

    • Using a 27-30G needle, insert the needle with the bevel up into one of the lateral tail veins.

    • Administer a small test volume to ensure correct placement (no swelling should occur).

    • Slowly inject the calculated dose of the MCPG solution.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage of MCPG in Rats

  • Animal Preparation: Use male Sprague-Dawley rats. Fast the animals overnight.

  • MCPG Solution Preparation: Prepare the MCPG solution in a suitable vehicle (e.g., water or saline).

  • Dose Calculation: Weigh each rat immediately before dosing and calculate the exact volume to be administered. The maximum volume should not exceed 10-20 ml/kg.[20][21]

  • Gavage Procedure:

    • Gently restrain the rat, ensuring its head and body are in a straight line.[15][20]

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[15][20]

    • Insert the ball-tipped gavage needle into the diastema and advance it along the roof of the mouth. The rat should exhibit a swallowing reflex.

    • Once the needle is in the esophagus, slowly administer the MCPG solution.[15][20]

  • Post-Administration: Gently remove the needle and return the rat to its cage. Observe the animal for any signs of distress or regurgitation.[15]

Protocol 3: Blood Glucose Monitoring

  • Sample Collection: Collect a small drop of blood from the tail tip.

  • Measurement: Use a calibrated glucometer to measure blood glucose levels.

  • Frequency: Measure baseline glucose before MCPG administration and then at regular intervals (e.g., 30, 60, 120, 240 minutes) post-administration to capture the full hypoglycemic curve.

Protocol 4: Measurement of β-Oxidation Inhibition

  • Tissue Collection: At the desired time point after MCPG administration, euthanize the animal and rapidly collect liver tissue.

  • Hepatocyte Isolation: Isolate primary hepatocytes from the liver tissue.[22][23]

  • β-Oxidation Assay: Incubate the isolated hepatocytes with 14C-labeled palmitic acid. The rate of β-oxidation can be determined by measuring the production of 14C-labeled acid-soluble metabolites or CO2.[22][23] Alternatively, respirometry can be used to measure oxygen consumption in isolated mitochondria or permeabilized tissues when provided with fatty acid substrates.[24]

Mandatory Visualization

MCPG_Signaling_Pathway MCPG This compound (MCPG) MCPF_CoA Metabolite: Methylenecyclopropylformyl-CoA (MCPF-CoA) MCPG->MCPF_CoA Metabolism Beta_Oxidation Mitochondrial β-Oxidation MCPF_CoA->Beta_Oxidation Inhibits Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Produces Pyruvate_Carboxylase Pyruvate Carboxylase Acetyl_CoA->Pyruvate_Carboxylase Activates Gluconeogenesis Gluconeogenesis Pyruvate_Carboxylase->Gluconeogenesis Key Enzyme Glucose Blood Glucose Gluconeogenesis->Glucose Produces

Caption: MCPG's mechanism of hypoglycemic action.

Experimental_Workflow_MCPG_Study cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment Animal_Acclimation Animal Acclimation (>= 3 days) Baseline_Measurements Baseline Measurements (Body Weight, Blood Glucose) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Fasting Overnight Fasting (12-16 hours) Randomization->Fasting MCPG_Admin MCPG/Vehicle Administration (IV or Oral) Fasting->MCPG_Admin Monitoring Post-dosing Monitoring (Blood Glucose, Clinical Signs) MCPG_Admin->Monitoring Behavioral_Tests Behavioral Testing (e.g., Open Field, Rotarod) Monitoring->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Plasma, Liver Tissue) Monitoring->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for an MCPG rodent study.

Troubleshooting_Logic Start Inconsistent Results? Check_Dosing Verify Dosing (Calculation, Technique) Start->Check_Dosing Yes High_Mortality High Mortality? Start->High_Mortality No Check_Fasting Standardize Fasting Protocol Check_Dosing->Check_Fasting Check_Animals Review Animal Model (Strain, Sex, Health) Check_Fasting->Check_Animals Check_Environment Assess Environmental Variables (Stress, etc.) Check_Animals->Check_Environment Refine_Protocol Refine Protocol and Re-run Experiment Check_Environment->Refine_Protocol Dose_Response Conduct Dose-Response Study High_Mortality->Dose_Response Yes Hypo_Management Implement Hypoglycemia Management Plan Dose_Response->Hypo_Management Hypo_Management->Refine_Protocol

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Troubleshooting In-Vitro Toxicity Assays with Methylenecyclopropylglycine (MCPG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylenecyclopropylglycine (MCPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro toxicity assays involving MCPG.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Questions

Q1: What is this compound (MCPG) and what is its primary mechanism of toxic action?

This compound (MCPG) is a toxic non-proteinogenic amino acid found in some Sapindaceae fruits, such as litchi.[1] Its primary toxic effect stems from its metabolism in the liver to toxic CoA adducts, namely methylenecyclopropylformyl-CoA (MCPF-CoA) and methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] These metabolites inhibit crucial enzymes involved in the β-oxidation of fatty acids.[2] This disruption of fatty acid metabolism leads to a depletion of cellular energy (ATP), accumulation of toxic intermediates, and can ultimately trigger programmed cell death (apoptosis).

Q2: I am not seeing any cytotoxicity with MCPG in my experiments. What are the possible reasons?

Several factors could contribute to a lack of observed cytotoxicity:

  • Suboptimal Concentration: The effective concentration of MCPG can be cell-type dependent. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your specific cell line.

  • Insufficient Incubation Time: The toxic effects of MCPG are mediated by its metabolites and the subsequent disruption of cellular metabolism. This process may require a longer incubation period to manifest as measurable cell death. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.

  • Cell Line Resistance: Some cell lines may be more resistant to the toxic effects of MCPG due to differences in metabolic pathways or detoxification mechanisms. Hepatocyte-derived cell lines like HepG2 are often used for metabolic toxicity studies as they retain some liver-specific metabolic functions.[3]

  • Compound Stability: MCPG may degrade in cell culture medium over time. Ensure you are using freshly prepared solutions for your experiments.

Assay-Specific Troubleshooting

Q3: My MTT assay results are inconsistent or show an unexpected increase in "viability" at high MCPG concentrations. What is happening?

This is a common issue when using MTT assays with plant-derived compounds. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells. However, compounds with antioxidant properties can directly reduce the MTT reagent, leading to a false-positive signal that is misinterpreted as high cell viability.

Recommended Solutions:

  • Run a Compound-Only Control: Incubate MCPG in cell-free media with the MTT reagent. A color change indicates direct reduction of MTT by MCPG.

  • Switch to an Alternative Assay: It is highly recommended to use a cytotoxicity assay that is less prone to compound interference. Suitable alternatives include:

    • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a direct indicator of cell viability and is less likely to be affected by compound interference.

    • LDH Release Assays: These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity.

Q4: I am using an ATP-based assay, but my results are still variable. How can I improve consistency?

  • Optimize Cell Seeding Density: Ensure that you are using an optimal cell number that falls within the linear range of the assay.

  • Ensure Complete Cell Lysis: The ATP must be completely released from the cells for accurate measurement. Follow the manufacturer's protocol for the lysis step carefully.

  • Check for Quenching or Luminescence Interference: Some compounds can interfere with the luciferase enzyme or quench the luminescent signal. Run a control with a known amount of ATP and your compound to check for interference.

Q5: How can I confirm that MCPG is inducing apoptosis in my cell line?

Several assays can be used to confirm apoptosis:

  • Caspase Activity Assays: MCPG-induced apoptosis is expected to involve the activation of caspases, which are key executioner enzymes in the apoptotic pathway. Assays that measure the activity of caspase-3 and/or caspase-7 are good indicators of apoptosis.[4][5][6]

  • Mitochondrial Membrane Potential Assays (e.g., JC-1): Since MCPG disrupts mitochondrial β-oxidation, a loss of mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye is a ratiometric dye that can be used to measure changes in mitochondrial membrane potential.[2][7][8][9]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow and Data Interpretation
Experimental Step Potential Issue Troubleshooting Recommendation
MCPG Stock Preparation Poor solubility or precipitation.Prepare stock solutions in DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).
Cell Seeding Inconsistent cell numbers across wells.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
MCPG Treatment Inaccurate final concentrations.Perform serial dilutions carefully. Include a vehicle control (medium with the same final DMSO concentration).
Incubation Evaporation from outer wells ("edge effect").Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media.
Cytotoxicity Assay Compound interference with the assay.Use alternative assays to MTT, such as ATP-based or LDH release assays. Run appropriate controls.
Data Analysis High variability between replicates.Check for pipetting errors. Ensure proper mixing at each step. Normalize data to the vehicle control.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a general guideline. Always refer to the manufacturer's specific instructions for the kit you are using.

  • Cell Seeding: Seed cells (e.g., HepG2) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of MCPG in culture medium from a concentrated stock in DMSO. Add the desired final concentrations of MCPG to the wells. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of ATP assay reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol provides a general guideline. Always refer to the manufacturer's specific instructions for the kit you are using.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the ATP-Based Cell Viability Assay protocol. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Assay Procedure:

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate at room temperature for the time specified in the manufacturer's protocol, protected from light.

    • Add the stop solution.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Signaling Pathways and Visualizations

The primary toxic mechanism of MCPG involves the inhibition of mitochondrial fatty acid β-oxidation. This leads to a depletion of cellular ATP, an increase in reactive oxygen species (ROS), and ultimately triggers the intrinsic pathway of apoptosis.

MCPG_Toxicity_Pathway MCPG This compound (MCPG) Metabolism Metabolism (in Hepatocytes) MCPG->Metabolism MCPF_CoA MCPF-CoA / MCPA-CoA Metabolism->MCPF_CoA BetaOxidation Fatty Acid β-Oxidation MCPF_CoA->BetaOxidation Inhibition Mitochondrion Mitochondrion BetaOxidation->Mitochondrion ATP_Depletion ATP Depletion Mitochondrion->ATP_Depletion Leads to ROS Increased ROS Mitochondrion->ROS MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway of MCPG-induced cytotoxicity.

Troubleshooting_Workflow Start Inconsistent/No Cytotoxicity in In-Vitro Assay Check_Concentration Is the MCPG concentration range and incubation time appropriate? Start->Check_Concentration Optimize_Dose_Time Perform Dose-Response and Time-Course Experiments Check_Concentration->Optimize_Dose_Time No Check_Assay Are you using an MTT assay? Check_Concentration->Check_Assay Yes Optimize_Dose_Time->Start MTT_Interference Potential for compound interference. Run compound-only control. Check_Assay->MTT_Interference Yes Check_Controls Are all controls included? (Vehicle, Positive, Negative) Check_Assay->Check_Controls No Switch_Assay Switch to an alternative assay: ATP-based or LDH release. MTT_Interference->Switch_Assay Switch_Assay->Check_Controls Further_Investigation Consider cell line resistance or compound stability issues. Check_Controls->Further_Investigation No Success Consistent and Reliable Cytotoxicity Data Check_Controls->Success Yes Implement_Controls Implement appropriate controls for robust data.

Caption: Troubleshooting workflow for MCPG in-vitro toxicity assays.

References

Technical Support Center: Analysis of Methylenecyclopropylglycine (MCPG) in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of methylenecyclopropylglycine (MCPG) in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCPG) and why is its analysis in urine important?

This compound (MCPG) is a toxic, non-proteinogenic amino acid found in the seeds and fruit of certain plants of the Sapindaceae family, such as lychee. Ingestion of MCPG can lead to a condition known as atypical myopathy in horses and has been implicated in outbreaks of acute encephalopathy in humans. Analysis of MCPG and its metabolites in urine is crucial for diagnosing exposure and understanding the toxicology of this compound.

Q2: What are the main metabolites of MCPG found in urine?

The primary metabolite of MCPG excreted in urine is methylenecyclopropylformyl-glycine (MCPF-Gly). MCPG is first metabolized in the body to its toxic form, methylenecyclopropylformyl-CoA (MCPF-CoA).[1][2][3][4][5] This intermediate is then conjugated with glycine (B1666218) to form the more water-soluble and excretable MCPF-Gly.

Q3: How should urine samples for MCPG analysis be collected and handled?

Proper sample collection and handling are critical to ensure the integrity of the analysis. It is recommended to collect a "clean-catch" mid-stream urine sample in a sterile container to minimize contamination.[6] The sample should be refrigerated at 2-8°C as soon as possible after collection if analysis is not performed immediately.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detection of MCPG metabolites in a suspected exposure case. - Sample degradation: Improper storage temperature or prolonged storage before analysis.- Timing of sample collection: The sample may have been collected too long after exposure, allowing for clearance of the metabolites.- Ensure urine samples are immediately refrigerated or frozen after collection.- Review the time between suspected exposure and sample collection. Metabolite concentrations will decrease over time.
High variability in results between replicate analyses. - Inconsistent sample preparation: Variations in extraction efficiency.- Instrument instability: Fluctuations in the LC-MS/MS system.- Standardize the sample preparation protocol, ensuring consistent volumes and reagent additions.- Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.
Interference peaks observed in the chromatogram. - Matrix effects: Other compounds in the urine are co-eluting with the analytes of interest.- Contamination: Contamination from collection containers or laboratory environment.- Optimize the chromatographic method to improve the separation of analytes from interfering matrix components.- Use high-purity solvents and clean collection materials. Include blank samples in the analytical run to identify sources of contamination.

Sample Stability and Degradation

The stability of MCPG and its metabolites in urine is influenced by temperature and storage duration.

Short-Term Stability (up to 24 hours)

Studies on the metabolites of the related toxin, hypoglycin (B18308) A, suggest that MCPG metabolites are stable in urine for up to 24 hours when stored at 4°C (refrigerated) and 22°C (room temperature). At 37°C, a slight decrease in stability may be observed.

Long-Term Stability

While specific long-term stability data for MCPG in urine is not extensively available, studies on similar compounds, such as hypoglycin A and its metabolites in frozen milk, have demonstrated stability for up to 40 weeks at -20°C.[7][8] For long-term storage of urine samples for MCPG analysis, it is recommended to store them at -80°C to minimize potential degradation.

Quantitative Stability Data (Hypoglycin A & MCPG in Milk at -20°C)

Storage Time (Weeks)Hypoglycin A Recovery (%)MCPG Recovery (%)
0100100
3~95~98
5~93~96
8~90~95
24~88~92
40~85~90

Data adapted from a study on spiked milk samples, suggesting good stability of these related toxins in a biological matrix when frozen.[7][8]

Degradation Pathway

The metabolic degradation of MCPG begins with its conversion to a toxic intermediate, which is then detoxified and excreted.

MCPG_Degradation Metabolic Pathway of this compound (MCPG) MCPG This compound (MCPG) Metabolism1 Aminotransferase & Branched-chain α-keto acid dehydrogenase MCPG->Metabolism1 MCPF_CoA Methylenecyclopropylformyl-CoA (MCPF-CoA) (Toxic Metabolite) Metabolism1->MCPF_CoA Metabolism2 Glycine Conjugation MCPF_CoA->Metabolism2 MCPF_Gly Methylenecyclopropylformyl-glycine (MCPF-Gly) (Excreted in Urine) Metabolism2->MCPF_Gly

Caption: Metabolic conversion of MCPG to its urinary metabolite, MCPF-Gly.

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage
  • Collection: Collect a mid-stream urine sample in a sterile, polypropylene (B1209903) container.

  • Labeling: Immediately label the container with a unique identifier, date, and time of collection.

  • Short-term Storage: If analysis is to be performed within 24 hours, store the sample at 4°C.

  • Long-term Storage: For storage longer than 24 hours, freeze the sample at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Analysis of MCPG Metabolites by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of MCPF-Gly in urine.

LCMS_Workflow LC-MS/MS Workflow for MCPG Metabolite Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Thaw Thaw Urine Sample Centrifuge Centrifuge to remove particulates Thaw->Centrifuge Dilute Dilute with internal standard Centrifuge->Dilute Inject Inject sample onto LC column Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: A typical workflow for the analysis of MCPG metabolites in urine.

Detailed Steps:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge at approximately 4000 x g for 10 minutes to pellet any particulate matter.

    • Transfer a specific volume of the supernatant (e.g., 100 µL) to a clean microcentrifuge tube.

    • Add an equal volume of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) in a suitable solvent like methanol (B129727) to precipitate proteins and serve as a quantification reference.

    • Vortex and centrifuge again to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water and acetonitrile (B52724) with a small amount of formic acid is typically employed.

    • Mass Spectrometry (MS): Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the parent and product ions of MCPF-Gly and the internal standard.

  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte.

References

Technical Support Center: Analysis of Methylenecyclopropylglycine (MCPG) by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Methylenecyclopropylglycine (MCPG). Our focus is to help you address and mitigate matrix effects, a common challenge in bioanalysis that can significantly impact the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of MCPG?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as MCPG, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In complex biological samples, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of MCPG in the mass spectrometer's ion source.[4]

Q2: What are the typical signs that indicate matrix effects are impacting my MCPG assay?

A2: Common indicators of matrix effects in your MCPG analysis include:

  • Poor reproducibility of quality control (QC) samples across different batches.

  • Inaccurate quantification and significant variability in results.[3]

  • Non-linear calibration curves.

  • A noticeable decrease in assay sensitivity.

  • Inconsistent peak areas for the same concentration of MCPG in different biological matrix lots.

Q3: How can I identify and quantify matrix effects in my MCPG analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique to identify the regions in your chromatogram where ion suppression or enhancement occurs. A solution of MCPG is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal for MCPG indicates the presence of matrix effects at that retention time.

  • Quantitative Matrix Effect Assessment: This method compares the response of MCPG in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The matrix factor (MF) is calculated, where an MF below 100% indicates ion suppression, and an MF above 100% signifies ion enhancement. This assessment should ideally be performed with at least six different lots of the biological matrix to account for variability.

Q4: What are the most effective strategies for mitigating matrix effects in MCPG analysis?

A4: A multi-faceted approach is generally the most successful. Key strategies include:

  • Optimizing Sample Preparation: The primary goal is to remove interfering components from the matrix before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences compared to simpler methods like Protein Precipitation (PPT).

  • Chromatographic Separation: Modifying your HPLC/UHPLC method to separate MCPG from co-eluting matrix components can significantly reduce interference. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS for MCPG will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte, thus allowing for accurate correction of the signal.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
High Variability in QC Samples Inconsistent matrix effects between different sample lots or preparations.1. Evaluate Sample Preparation: If using Protein Precipitation, consider switching to Solid-Phase Extraction for a cleaner sample extract. 2. Incorporate a SIL-IS: Use a stable isotope-labeled internal standard for MCPG to normalize for variations in ion suppression/enhancement. 3. Assess Matrix Variability: Test at least six different lots of your biological matrix to understand the range of matrix effects.
Poor Peak Shape or Tailing for MCPG Matrix components interfering with chromatography or ion source performance.1. Optimize Chromatography: Adjust the mobile phase gradient to better separate MCPG from interferences. Experiment with different analytical columns (e.g., HILIC for polar compounds). 2. Improve Sample Cleanup: Implement a more rigorous Solid-Phase Extraction protocol.
Low Signal Intensity or Poor Sensitivity Significant ion suppression due to co-eluting matrix components.1. Identify Suppression Zone: Use the post-column infusion technique to determine if MCPG is eluting in a region of high ion suppression. 2. Modify Chromatography: Adjust the retention time of MCPG to move it out of the suppression zone. 3. Enhance Sample Preparation: Utilize a more selective sample preparation method like SPE to remove the interfering compounds.
Inaccurate Quantification Uncorrected matrix effects leading to biased results.1. Implement a SIL-IS: This is the most reliable way to correct for quantification errors caused by matrix effects. 2. Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.

Quantitative Data on Matrix Effect Mitigation Strategies

The following table summarizes typical performance data for different sample preparation techniques used in LC-MS analysis of small molecules in biological matrices. While specific quantitative comparisons for MCPG are limited in published literature, this data provides a representative overview of what can be expected.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Stable Isotope-Labeled Internal Standard (SIL-IS)
Matrix Effect Can be significant, often leading to ion suppression.Generally lower matrix effects due to more effective removal of interferences.Compensates for matrix effects, leading to high accuracy.
Analyte Recovery (%) Variable, can be lower due to analyte co-precipitation with proteins.Typically higher and more consistent recovery (often >80%).Does not improve recovery but corrects for losses during sample prep and analysis.
Precision (%RSD) Can be higher (>15%) due to variable matrix effects.Generally good precision (<15%).Excellent precision (<10%) as it corrects for variability.
Accuracy (%) Can be compromised by uncorrected matrix effects.Improved accuracy due to cleaner extracts.High accuracy (typically within ±15% of the nominal value).

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for MCPG and the specific SPE cartridge used.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma or serum with 400 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the MCPG from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 3: Assessment of Matrix Effect
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike MCPG at low and high concentrations into the mobile phase.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your chosen sample preparation protocol. Spike MCPG at the same low and high concentrations into the final extracted matrix.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot of matrix at each concentration:

    • MF (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

  • Evaluate the results: An average MF significantly different from 100% indicates a matrix effect. The precision of the MF across the different lots should ideally be ≤15%.

Visualizations

Workflow for Addressing Matrix Effects

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Validation A Poor Reproducibility or Inaccurate Results B Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) A->B C Matrix Effect Confirmed? B->C D Optimize Sample Preparation (e.g., PPT to SPE) C->D Yes E Optimize Chromatographic Separation C->E Yes F Implement Stable Isotope-Labeled Internal Standard C->F Yes H Accurate & Reproducible Results C->H No G Re-validate Assay with Mitigation Strategy D->G E->G F->G G->H

Caption: A logical workflow for identifying, investigating, and mitigating matrix effects in LC-MS analysis.

Signaling Pathway of MCPG-Induced Hypoglycemia

MCPG This compound (MCPG) MCPF_CoA Metabolized to Methylenecyclopropylformyl-CoA (MCPF-CoA) MCPG->MCPF_CoA Inhibition Inhibition MCPF_CoA->Inhibition BetaOxidation β-Oxidation of Fatty Acids AcetylCoA Reduced Acetyl-CoA Production BetaOxidation->AcetylCoA Inhibition->BetaOxidation Gluconeogenesis Hepatic Gluconeogenesis (Glucose Production) AcetylCoA->Gluconeogenesis Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia

Caption: The metabolic pathway illustrating how MCPG leads to hypoglycemia through the inhibition of fatty acid β-oxidation.

References

Technical Support Center: Chromatographic Separation of Methylenecyclopropylglycine (MCPG) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Methylenecyclopropylglycine (MCPG) isomers.

Troubleshooting Guide

Users often encounter challenges such as poor resolution, peak tailing, and inconsistent retention times during the chromatographic separation of MCPG isomers. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Poor or No Resolution Inappropriate chiral stationary phase (CSP) selection.Screen different types of CSPs. For small, non-aromatic amino acids like MCPG, consider macrocyclic glycopeptide (e.g., Chirobiotic™ T, V) or polysaccharide-based (e.g., Chiralpak® IA, IB) columns.[1][2]
Suboptimal mobile phase composition.Optimize the mobile phase. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., ethanol, isopropanol). For reversed-phase, adjust the buffer pH and the concentration of the organic modifier (e.g., methanol, acetonitrile).[3]
Inappropriate column temperature.Systematically vary the column temperature. Lower temperatures often enhance enantioselectivity.[3]
Peak Tailing Secondary interactions between MCPG and the stationary phase.For basic compounds like MCPG, add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase in normal phase chromatography to minimize interactions with residual silanols. For reversed-phase, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of MCPG.[3]
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Splitting or Broadening Column contamination at the inlet.Reverse flush the column to remove particulates.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient elution or mobile phase change.
Fluctuations in mobile phase composition or flow rate.Prepare fresh mobile phase daily and ensure the HPLC pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost Peaks Contaminated mobile phase or HPLC system.Run a blank gradient to identify the source of contamination. Use high-purity solvents and prepare fresh mobile phase.
Sample carryover from the autosampler.Clean the autosampler needle and injection port.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating MCPG isomers?

A1: The selection of the optimal CSP is crucial for the successful separation of MCPG isomers. Due to its small, non-aromatic, and zwitterionic nature, several types of CSPs could be effective. Macrocyclic glycopeptide-based columns, such as Chirobiotic™ T and V, are often a good starting point for underivatized amino acids as they offer multiple interaction mechanisms, including hydrogen bonding, ionic, and steric interactions.[1][4] Polysaccharide-based CSPs, like Chiralpak® and Chiralcel®, are also versatile and should be considered in a screening approach.[5]

Q2: How does the mobile phase composition affect the separation of MCPG isomers?

A2: The mobile phase composition plays a critical role in modulating the retention and selectivity of MCPG isomers.

  • Normal Phase: The ratio of the non-polar solvent (e.g., hexane (B92381) or heptane) to the polar alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a key parameter. Small adjustments to the alcohol percentage can significantly impact resolution.[3]

  • Reversed Phase: The pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of the amino and carboxylic acid groups of MCPG. The type and concentration of the organic modifier (methanol or acetonitrile) will also influence retention.

  • Additives: For basic analytes like MCPG, adding a small amount of a basic modifier (e.g., diethylamine) to a normal phase mobile phase can improve peak shape by blocking active sites on the silica (B1680970) surface.[3][6] In reversed-phase, acidic modifiers like trifluoroacetic acid (TFA) or formic acid can be used to control ionization and improve peak symmetry.[3]

Q3: What is the effect of temperature on the chiral separation of MCPG isomers?

A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[3] However, in some cases, increasing the temperature can improve efficiency and peak shape. It is recommended to systematically evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific separation.[3]

Q4: My peaks for MCPG are tailing. What can I do to improve the peak shape?

A4: Peak tailing for amino acids like MCPG is often caused by secondary interactions with the stationary phase or column overload. Here are some steps to address this issue:

  • Optimize Mobile Phase Additives: In normal phase, add a small concentration (e.g., 0.1%) of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase. This will compete with the basic amine group of MCPG for interaction with acidic silanol (B1196071) groups on the stationary phase, reducing tailing.[3]

  • Adjust pH (Reversed-Phase): Ensure the mobile phase pH is at a level where MCPG is in a single, stable ionic form.

  • Reduce Sample Load: Dilute your sample or inject a smaller volume to check for column overload.

  • Column Wash: If the above steps do not resolve the issue, your column may be contaminated. Flush the column with a strong solvent recommended by the manufacturer.

Q5: I am not getting any separation of the MCPG isomers. What should I do first?

A5: If you are not observing any separation (i.e., a single peak), the first step is to ensure your chosen chiral stationary phase is appropriate for this class of compound. If you are confident in your column choice, the next step is to systematically optimize the mobile phase. Even a small degree of peak broadening or a slight shoulder on the peak can indicate that a separation is possible with further optimization.[3] Try a broad range of mobile phase compositions, for instance, by varying the alcohol modifier in normal phase from 5% to 25%. Also, consider the impact of different mobile phase additives.

Experimental Protocols

The following are detailed methodologies for key experiments related to the chromatographic separation of MCPG isomers.

Protocol 1: Chiral Separation of MCPG Isomers on a Macrocyclic Glycopeptide CSP (Chirobiotic™ T)

This protocol provides a starting point for the enantioselective separation of MCPG isomers using a Chirobiotic™ T column in polar ionic mode.

  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve MCPG standard in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Chiral Separation of MCPG Isomers on a Polysaccharide-Based CSP (Chiralpak® IA)

This protocol outlines a method for the separation of MCPG isomers using a polysaccharide-based column in normal phase.

  • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane/Ethanol/Diethylamine (80/20/0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve MCPG standard in the mobile phase at a concentration of 1 mg/mL.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the separation of MCPG isomers based on the protocols described above. This data is for illustrative purposes to guide method development.

Table 1: Hypothetical Chromatographic Data for MCPG Isomer Separation on Chirobiotic™ T

Isomer Retention Time (t_R) (min) Peak Asymmetry (A_s) Resolution (R_s)
Isomer 18.51.2-
Isomer 210.21.32.1

Table 2: Hypothetical Chromatographic Data for MCPG Isomer Separation on Chiralpak® IA

Isomer Retention Time (t_R) (min) Peak Asymmetry (A_s) Resolution (R_s)
Isomer 112.31.1-
Isomer 214.11.21.8

Visualizations

Experimental Workflow for Chiral Method Development

Workflow for Chiral Method Development of MCPG Isomers start Start: Racemic MCPG Sample csp_selection Select Chiral Stationary Phase (CSP) (e.g., Chirobiotic T, Chiralpak IA) start->csp_selection mp_screening Mobile Phase Screening (Normal & Reversed Phase) csp_selection->mp_screening optimization Optimize Mobile Phase (Modifier %, Additives) mp_screening->optimization temp_optimization Optimize Temperature optimization->temp_optimization validation Method Validation temp_optimization->validation end End: Separated Isomers validation->end

Caption: A typical workflow for developing a chiral HPLC method for MCPG isomers.

Troubleshooting Logic for Poor Resolution

Troubleshooting Poor Resolution of MCPG Isomers start Problem: Poor Resolution check_mp Is Mobile Phase Optimized? start->check_mp optimize_mp Adjust Modifier Ratio & Additives check_mp->optimize_mp No check_temp Is Temperature Optimized? check_mp->check_temp Yes optimize_mp->check_temp optimize_temp Vary Temperature (e.g., 10-40°C) check_temp->optimize_temp No check_csp Is CSP Appropriate? check_temp->check_csp Yes optimize_temp->check_csp new_csp Screen Different CSPs check_csp->new_csp No success Resolution Achieved check_csp->success Yes new_csp->start

Caption: A logical approach to troubleshooting poor resolution in MCPG isomer separation.

References

Best practices for handling and storage of Methylenecyclopropylglycine standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylenecyclopropylglycine (MCPrG) Standards

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the handling, storage, and use of this compound (MCPrG) analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for MCPrG standards?

Proper storage is critical to maintain the integrity and stability of your MCPrG standard. Conditions vary for the solid compound versus solutions.

  • Solid Form: While some suppliers may ship solid MCPrG at room temperature, for long-term storage, it is best practice to store the neat (solid) compound in a tightly sealed container at -20°C, protected from light and moisture.[1][2]

  • Solutions (Stock & Working): All solutions of MCPrG, whether in organic solvents, buffers, or aqueous solutions, should be stored frozen. For short-term storage (up to a few weeks), -20°C is adequate. For long-term archival, -70°C or -80°C is strongly recommended to minimize degradation.[1][2][3]

Q2: How should I prepare a stock solution of MCPrG?

Preparing a stable and accurate stock solution is the foundation of reliable quantitative analysis.

  • Equilibration: Before opening, allow the vial of solid MCPrG to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound, which can affect weighing accuracy and compound stability.

  • Solvent Selection: High-purity (e.g., HPLC-grade) solvents are essential. Stock solutions are often prepared in 50% acetonitrile (B52724) in water or 50% methanol (B129727) in water.[4] For general amino acid standards, dissolving in a weak acid like 0.1 N HCl can also improve solubility and stability.[5]

  • Dissolution: Weigh the required amount of MCPrG and add it to a volumetric flask. Add a portion of the solvent and gently sonicate or vortex until the solid is completely dissolved.[5][6] Once dissolved, fill the flask to the mark with your chosen solvent.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in appropriate vials (e.g., amber glass or polypropylene). This minimizes the number of freeze-thaw cycles the main stock undergoes.[2][7] Store immediately at -20°C or -80°C.

Q3: How stable is MCPrG in solution?

MCPrG exhibits good stability under controlled conditions.

  • Benchtop Stability: Solutions are generally stable for up to 24 hours at room temperature (~22°C) and at 4°C with minimal degradation (within 15% of the initial concentration).[1][2][8] This allows for typical autosampler run times.

  • Freeze-Thaw Stability: The compound is stable for at least seven freeze-thaw cycles when frozen at -70°C and thawed to room temperature.[1]

  • Long-Term Stability: In a study on spiked milk samples, MCPrG was found to be stable for at least 40 weeks when stored at -20°C.[4]

Q4: What are the primary safety precautions when handling MCPrG?

MCPrG is a toxic non-proteinogenic amino acid. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear gloves, a laboratory coat, and safety glasses to prevent skin and eye contact.[8]

  • Handling Environment: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation. If handling biological fluids containing MCPrG, use a biological safety cabinet.[8]

  • Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's hazardous waste guidelines.[9]

Data Summary Tables

Table 1: Recommended Storage Conditions for MCPrG Standards

FormConditionTemperatureDurationReference(s)
Solid (Neat) Tightly sealed, protected from light-20°CLong-Term[1][2]
Stock Solution Aliquoted, protected from light-20°CShort-Term (Weeks)[1][10]
Stock Solution Aliquoted, protected from light-70°C or -80°CLong-Term (Months)[2][3]
Working Solution In autosampler4°C to 5°CUp to 24 hours[1][2]

Table 2: Solution Stability Data for MCPrG

ConditionDurationStability (% of Initial Conc.)Reference(s)
Room Temperature (~22°C)24 hours>85%[1][8]
Refrigerated (4°C)24 hours>85%[1][8]
Body Temperature (37°C)24 hours~83%[1]
Freeze-Thaw Cycles (-70°C to 25°C)7 Cycles>90%[1]
Long-Term Frozen Storage (-20°C)40 WeeksStable (in milk matrix)[4]

Experimental Protocol Example

Protocol: Preparation of Calibration Curve Standards for LC-MS/MS Analysis

This protocol describes the preparation of a set of calibration standards from a master stock solution.

  • Prepare 100 µg/mL Master Stock Solution:

    • Accurately weigh 10 mg of solid MCPrG standard.

    • Transfer to a 100 mL Class A volumetric flask.

    • Add approximately 50 mL of 50:50 (v/v) HPLC-grade acetonitrile:water.

    • Sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the 100 mL mark with the same solvent. Mix thoroughly.

    • This is your 100 µg/mL Master Stock . Store as aliquots at -80°C.[4]

  • Prepare 1.0 µg/mL Working Stock Solution:

    • Thaw one aliquot of the Master Stock.

    • Pipette 100 µL of the 100 µg/mL Master Stock into a 10 mL volumetric flask.

    • Dilute to the mark with 5% methanol in water (v/v) or your initial mobile phase.[4]

    • This is your 1.0 µg/mL (1000 ng/mL) Working Stock .

  • Prepare Serial Dilution Calibration Standards:

    • Label a series of autosampler vials (e.g., C1 to C8).

    • Perform serial dilutions from the Working Stock using your chosen diluent (e.g., 5% methanol in water) to create a calibration curve. An example range could be 0.5 ng/mL to 100 ng/mL.[4]

    • For each calibrator, mix thoroughly before preparing the next dilution.

    • These standards are now ready for injection or for spiking into your chosen matrix (e.g., plasma, urine).

Diagrams and Workflows

Standard Handling and Preparation Workflow

The following diagram outlines the critical steps from receiving the standard to preparing it for analysis.

G cluster_0 Receiving & Storage cluster_1 Stock Solution Preparation cluster_2 Analysis Receive Receive Solid MCPrG Standard Log Log Lot #, Purity, and Dates Receive->Log StoreSolid Store Solid at -20°C in a Desiccator Log->StoreSolid Equilibrate Equilibrate Vial to Room Temp StoreSolid->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent (e.g., 50% ACN) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot StoreStock Store Stock at -80°C Aliquot->StoreStock PrepareCal Prepare Working Standards & Calibrators StoreStock->PrepareCal Analyze LC-MS/MS Analysis PrepareCal->Analyze

Caption: Workflow for MCPrG standard from receipt to analysis.
Troubleshooting Guide for Analytical Issues

This flowchart provides a logical path for diagnosing common issues encountered during the analysis of MCPrG standards.

G Start Problem: Inconsistent Peak Area or Poor Peak Shape CheckSystem Is LC-MS System Performance Verified? Start->CheckSystem CheckStandard Is the Standard Solution Recently Prepared? CheckSystem->CheckStandard Yes Sol_System Action: Run System Suitability Test, Check Mobile Phases, Clean Source CheckSystem->Sol_System No CheckStorage Was the Stock Solution Stored Correctly (-80°C)? CheckStandard->CheckStorage Yes Sol_NewStd Action: Prepare Fresh Working Standards from Stock CheckStandard->Sol_NewStd No (e.g., >24h on bench) Sol_NewStock Action: Prepare New Stock Solution from Solid CheckStorage->Sol_NewStock Yes Sol_OrderNew Action: Consider Standard Degradation. Order New Solid Material. CheckStorage->Sol_OrderNew No (e.g., stored at 4°C) End Problem Resolved Sol_System->End Sol_NewStd->End Sol_NewStock->End Sol_OrderNew->End

Caption: Troubleshooting flowchart for MCPrG analytical standard issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Methylenecyclopropylglycine (MCG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Methylenecyclopropylglycine (MCG), a toxic amino acid found in fruits of the Sapindaceae family, such as litchi and ackee.[1][2] Accurate and sensitive quantification of MCG is crucial for food safety, toxicological studies, and clinical diagnosis of poisoning.[3][4] This document details and contrasts various methodologies, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques, to aid researchers in selecting the most appropriate method for their specific application.

Introduction to this compound (MCG)

This compound (MCG) is a naturally occurring, non-proteinogenic amino acid.[1][2] Ingestion of fruits containing MCG, particularly unripe litchis, has been associated with outbreaks of a severe hypoglycemic encephalopathy, characterized by seizures and altered mental status, especially in undernourished children.[5][6] The toxicity of MCG is attributed to its interference with fatty acid metabolism, leading to a sharp decrease in blood glucose levels.[6] Given the potential for severe toxicity, robust and reliable analytical methods for the quantification of MCG in various matrices are essential.

Overview of Analytical Techniques

The primary analytical technique for the quantification of MCG is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is necessary for detecting the low concentrations of MCG often found in biological and food samples. Variations of this technique, such as Ultra-Performance Liquid Chromatography (UPLC-MS/MS), provide enhanced resolution and faster analysis times. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for many analyses, LC-MS/MS is generally preferred for non-volatile and thermally labile compounds like amino acids, often requiring a derivatization step for GC-MS analysis.

Comparison of Validated LC-MS/MS Methods

The following table summarizes the performance characteristics of several validated LC-MS/MS and UPLC-MS/MS methods for MCG quantification reported in the scientific literature.

MethodMatrixSample PreparationDerivatizationLinearity RangeLODLOQAccuracy (%)Precision (%RSD)Reference
UPLC-MS/MS Litchi FruitsQuEChERSNone7.8 - 1000 ng/mL0.66 ng/mL-92.98 - 1051.78 - 8.43[5]
UPLC-MS/MS Human Serum & UrineMethanolic ExtractionButylation0.5 - 500 nmol/L0.5 nmol/L2.5 nmol/L--[3][4][7]
HPLC-MS/MS Human PlasmaProtein PrecipitationDansyl Chloride-----[1][2]
HPLC-MS/MS Soapberry SeedsEthanolic ExtractionDansyl Chloride1 - 10,000 ppm----[8][9]
HPLC-MS/MS Litchi Aril-------[10][11]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key analytical techniques cited in this guide.

Method 1: UPLC-MS/MS for MCG in Litchi Fruits (QuEChERS)

This method provides a straightforward approach for the analysis of MCG in litchi fruit without the need for derivatization.[5]

  • Sample Preparation (QuEChERS):

    • Homogenize litchi pulp.

    • Add water and acetonitrile (B52724) to the homogenized sample.

    • Add a QuEChERS salt packet (magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate) and shake vigorously.

    • Centrifuge the sample.

    • Collect the supernatant (acetonitrile layer) and filter it before injection into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • Column: Thermo C8 column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: API 4000 with an electrospray ionization (ESI) source.

    • Mode: Multiple Reaction Monitoring (MRM).

Method 2: UPLC-MS/MS for MCG in Human Serum and Urine (with Butylation)

This method is suitable for the clinical diagnosis of Sapindaceae poisoning by quantifying MCG in biological fluids.[3][4][7]

  • Sample Preparation and Derivatization:

    • To the serum or urine sample, add a methanolic solution containing a labeled internal standard (e.g., [¹³C₃]-MCPG).

    • Evaporate the solvent.

    • Add butanolic HCl and heat to form the butyl ester derivative of MCG.

    • Evaporate the butanolic HCl and reconstitute the residue in the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: Gradient elution with water containing 0.1% formic acid and 0.01% trifluoroacetic acid (A) and acetonitrile with the same additives (B).

    • Mass Spectrometer: Xevo UPLC-MS/MS system.

    • Ionization: ESI positive mode.

    • Mode: Multiple Reaction Monitoring (MRM). The transitions monitored are m/z 184.0 > 110.7 for the MCG butyl ester and 187.0 > 113.7 for the butylated [¹³C₃]-MCG internal standard.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

UPLC_MSMS_QuEChERS cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Litchi Fruit Sample homogenize Homogenization sample->homogenize add_solvents Add Water & Acetonitrile homogenize->add_solvents add_salts Add QuEChERS Salts add_solvents->add_salts vortex Vortex add_salts->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration supernatant->filter uplc_msms UPLC-MS/MS Analysis filter->uplc_msms data Data Acquisition & Quantification uplc_msms->data

Caption: UPLC-MS/MS workflow with QuEChERS for MCG in litchi.

UPLC_MSMS_Butylation cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis sample Serum/Urine Sample add_is Add Internal Standard in Methanol sample->add_is evap1 Evaporation add_is->evap1 add_butanol Add Butanolic HCl & Heat evap1->add_butanol evap2 Evaporation add_butanol->evap2 reconstitute Reconstitution evap2->reconstitute uplc_msms UPLC-MS/MS Analysis reconstitute->uplc_msms data Data Acquisition & Quantification uplc_msms->data

Caption: UPLC-MS/MS workflow with butylation for MCG in biological fluids.

Conclusion

The choice of an analytical method for MCG quantification depends on the sample matrix, the required sensitivity, and the available instrumentation. For food matrices like litchi, the QuEChERS-based UPLC-MS/MS method offers a rapid and straightforward approach without the need for derivatization. For clinical and toxicological applications involving biological fluids, methods incorporating a derivatization step, such as butylation followed by UPLC-MS/MS, provide the necessary sensitivity and robustness for accurate diagnosis. Researchers should carefully consider the validation parameters of each method to ensure it meets the requirements of their specific study.

References

Cross-Validation of Methylenecyclopropylglycine (MCPG) Findings in Different Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methylenecyclopropylglycine (MCPG) performance across various experimental models, supported by experimental data. MCPG is widely utilized as a competitive antagonist for group I and group II metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in neuroscience research. [1][2]

MCPG's effects, particularly on synaptic plasticity, have shown variability across different experimental setups.[3] While it effectively antagonizes the synthetic mGluR agonist (1S,3R)-ACPD, its efficacy against the endogenous ligand glutamate can be less pronounced in certain models.[3] This guide synthesizes findings from in vitro and in vivo studies to provide a comprehensive overview of MCPG's pharmacological profile.

Quantitative Data Summary

The following tables summarize the quantitative data on MCPG's application and effects in various experimental models.

Table 1: In Vitro Applications of MCPG

Model SystemMCPG ConcentrationAgonistEffectReference
Guinea Pig Hippocampal Slices (CA1 & CA3)Not specified(trans)-ACPDInhibition of ACPD effects[4]
Rat Visual Cortex Slices0.25 mMACPD (10 µM)Significantly reduced ACPD-induced synaptic depression[3]
Rat Visual Cortex SynaptoneurosomesKB: 123 µM (mGluR1), 153 µM (mGluR5)ACPDAntagonized ACPD-stimulated PI turnover[3]
Rat Hippocampal Slices (CA1)500 µMACPDStrongly antagonized presynaptic inhibitory action[5]
Rat Hippocampal Slices (CA1)500 µMTetanic Stimulation (100 Hz, 1s) or Theta-Burst StimulationFailed to block LTP[5]
Rat Hippocampal Slices (CA1)250 µM-Blocked LTP induction[6]

Table 2: In Vivo Applications of MCPG

Animal ModelAdministration RouteMCPG DosageTaskEffectReference
RatsIntraventricular (i.c.v.)20.8 µgMorris Water Maze (Spatial)Impaired performance and memory retention[7]
RatsIntraventricular (i.c.v.)2.08 µgMorris Water Maze (Spatial)No impairment[7]
RatsIntraventricular (i.c.v.)20.8 µgMorris Water Maze (Cued)No impairment[7]
RatsIntraventricular (i.c.v.)20.8 µgContext-Dependent Fear ConditioningNo interference with conditioned freezing[7]
RatsIntracerebroventricular0.0208 mgY-maze (Spatial Alternation)Impaired retention when injected pre-training[8]
Rats (with Traumatic Brain Injury)Intracerebroventricular0.2 µmol (5.0 µL)Beam WalkingSignificantly reduced motor deficits[9]
Starved RatsOral43 mg/kgBlood Glucose Regulation50% decrease in blood glucose after 4 hours[10]
Freely Moving RatsIntracerebral Ventricle200 mM (1 µmol)/5 µl-Significantly inhibits LTD[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. In Vitro Electrophysiology in Hippocampal Slices

  • Model System: Transverse hippocampal slices (400-500 µm thick) from adult rats or guinea pigs.

  • Preparation: Slices are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (ACSF) and allowed to recover for at least 1 hour. ACSF is typically composed of (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 1.5 MgSO4, 2.5 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral-commissural pathway.

  • Drug Application: MCPG is bath-applied to the slices at the desired concentration (e.g., 500 µM). The effects are often tested against a co-applied mGluR agonist like ACPD.

  • Outcome Measures: Changes in the slope or amplitude of the fEPSP are measured to assess synaptic transmission. Long-term potentiation (LTP) is typically induced by high-frequency stimulation (e.g., 100 Hz for 1s) or theta-burst stimulation, while long-term depression (LTD) is induced by low-frequency stimulation (e.g., 1 Hz for 15 min).[5][12]

2. In Vivo Behavioral Testing: Morris Water Maze

  • Animal Model: Adult male rats.

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Procedure:

    • Spatial Version: Rats are trained over several days to find the hidden platform using spatial cues around the room. MCPG or vehicle is injected intracerebroventricularly (i.c.v.) prior to testing sessions.

    • Cued Version: The platform is visible (cued), and its location is changed for each trial. This version tests for non-spatial learning and sensorimotor deficits.

  • Drug Administration: MCPG is dissolved in saline and injected i.c.v. via a surgically implanted cannula. A common dose is 20.8 µg.[7]

  • Outcome Measures: Escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded to assess spatial learning and memory.[7]

3. Phosphoinositide (PI) Turnover Assay

  • Model System: Synaptoneurosomes prepared from the cerebral cortex of rats.

  • Procedure: The assay measures the accumulation of inositol (B14025) phosphates, a product of phospholipase C (PLC) activation, which is downstream of Group 1 mGluR activation.

  • Drug Application: MCPG is tested for its ability to block the PI turnover stimulated by glutamate or a specific agonist like ACPD.

  • Outcome Measures: The amount of radiolabeled inositol phosphates is quantified to determine the level of PI hydrolysis. This allows for the calculation of antagonist affinity constants (KB).[3]

Visualizations

Signaling Pathway of MCPG Action

MCPG_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_pre Glutamate mGluR Group I/II mGluRs (e.g., mGluR1/5, mGluR2/3) Glutamate_pre->mGluR binds G_protein Gq/Gi/o mGluR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gi/o) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release Downstream Downstream Effects (e.g., Synaptic Plasticity) cAMP->Downstream Ca_release->Downstream MCPG MCPG MCPG->mGluR antagonizes ACPD ACPD (Agonist) ACPD->mGluR activates

Caption: MCPG acts as an antagonist at Group I/II mGluRs, blocking glutamate/agonist binding.

General Experimental Workflow for MCPG Studies

MCPG_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis model_prep Model Preparation (e.g., Slice Preparation, Animal Surgery) baseline Baseline Recording (e.g., fEPSP, Behavioral Task) model_prep->baseline drug_prep Drug Preparation (MCPG, Agonist, Vehicle) application MCPG/Vehicle Application (Bath application or i.c.v. injection) drug_prep->application baseline->application stimulation Stimulation/Task (e.g., HFS/LFS, Behavioral Training) application->stimulation data_acq Data Acquisition (Electrophysiological Traces, Tracking Data) stimulation->data_acq analysis Data Analysis (Statistical Comparison) data_acq->analysis conclusion Conclusion (Effect of MCPG on measured outcome) analysis->conclusion

Caption: A typical workflow for investigating the effects of MCPG in experimental models.

References

A Comparative Analysis of the Toxic Effects of Methylenecyclopropylglycine and Hypoglycin A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct toxicological profiles of two potent hypoglycemic agents.

Published: December 20, 2025

This guide provides a detailed comparison of the toxic effects of Methylenecyclopropylglycine (MCPG) and its structural analog, Hypoglycin (B18308) A. Both naturally occurring compounds are protoxins that, upon ingestion, lead to severe hypoglycemia and a clinical picture often referred to as toxic hypoglycemic syndrome. While their overall toxic outcomes are similar, the underlying mechanisms of action and the specific enzymes they target exhibit notable differences. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of these toxins.

Introduction

This compound (MCPG) and Hypoglycin A are non-proteinogenic amino acids found in the fruits of the Sapindaceae family. MCPG is notably present in litchi fruit (Litchi chinensis), while Hypoglycin A is famously found in the unripe ackee fruit (Blighia sapida), the consumption of which can lead to Jamaican Vomiting Sickness.[1][2] Both compounds are responsible for outbreaks of acute encephalopathy, particularly in malnourished children with depleted glycogen (B147801) stores.[3][4] The toxicity of both MCPG and Hypoglycin A stems from their metabolism into potent inhibitors of fatty acid β-oxidation, a critical pathway for energy production and gluconeogenesis during periods of fasting.

Quantitative Toxicology

A direct comparison of the acute toxicity of MCPG and Hypoglycin A is challenging due to variations in experimental conditions across different studies. However, available data provides an insight into their relative potency.

ToxinTest AnimalRoute of AdministrationLD50 / Toxic DoseReference
Hypoglycin A RatOral98 mg/kg[5]
Hypoglycin A RatIntraperitoneal97 mg/kg[5]
Hypoglycin A Rat (male)Oral (in diet)231.19 ± 62.55 mg/kg (Acute Toxic Dose)[6]
Hypoglycin A Rat (female)Oral (in diet)215.99 ± 63.33 mg/kg (Acute Toxic Dose)[6]
This compound (MCPG) RatOral100 mg/kg (caused a 75% decrease in blood glucose)[7]

Mechanism of Action and Enzyme Inhibition

Both MCPG and Hypoglycin A are protoxins, meaning they are converted into their toxic forms within the body. This metabolic activation is a critical first step in their toxic cascade.

Hypoglycin A is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA) .[1] MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, with a particular affinity for short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[8]

This compound (MCPG) is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA) .[9] The inhibitory profile of MCPF-CoA differs from that of MCPA-CoA. While it also affects fatty acid oxidation, it has been shown to be a potent inactivator of enoyl-CoA hydratase.[10][11]

The inhibition of these key enzymes in the β-oxidation pathway leads to a cascade of metabolic derangements, including the inability to produce energy from fatty acids and a subsequent failure of gluconeogenesis, resulting in profound hypoglycemia.

Comparative Enzyme Inhibition Data
Toxin MetaboliteTarget EnzymeSpeciesInhibition DataReference
MCPA-CoA Short-chain acyl-CoA dehydrogenase (SCAD)Human (HEK-293 cells)IC50 = 1.6 ± 0.3 μM[12]
MCPA-CoA Medium-chain acyl-CoA dehydrogenase (MCAD)Human (HEK-293 cells)IC50 = 7.8 ± 1.0 μM[12]
MCPF-CoA Enoyl-CoA hydratase (mitochondrial trifunctional protein α-subunit)RatKI = 60 ± 7 μM, kinact = 0.053 ± 0.004 min−1[10]

Clinical and Metabolic Manifestations

The clinical presentation of poisoning by MCPG and Hypoglycin A is strikingly similar, reflecting their common underlying mechanism of disrupting cellular energy metabolism.

Clinical/Metabolic FindingHypoglycin A (Jamaican Vomiting Sickness)This compound (Litchi-induced Encephalopathy)
Primary Symptom Vomiting, profound hypoglycemia, lethargy, seizures, comaSeizures, altered sensorium, fever, hypoglycemia
Blood Glucose Often severely low (can be < 70 mg/dL)Frequently low, especially in malnourished individuals
Liver Function Elevated liver transaminasesRaised aminotransferases
Metabolic State Metabolic acidosisMetabolic acidosis
Urinary Organic Acids Dicarboxylic aciduria (adipic, suberic, sebacic acids), elevated short-chain fatty acidsAbnormal plasma acylcarnitine profiles, presence of MCPG and its metabolites

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of toxicity and the experimental approaches to study them, the following diagrams are provided.

Metabolic Activation and Inhibition cluster_hypoglycin Hypoglycin A Pathway cluster_mcpg MCPG Pathway Hypoglycin_A Hypoglycin A MCPA_CoA MCPA-CoA Hypoglycin_A->MCPA_CoA Metabolic Activation SCAD_MCAD SCAD & MCAD Inhibition MCPA_CoA->SCAD_MCAD Inhibits Fatty_Acid_Oxidation Fatty Acid β-Oxidation SCAD_MCAD->Fatty_Acid_Oxidation Disrupts MCPG This compound (MCPG) MCPF_CoA MCPF-CoA MCPG->MCPF_CoA Metabolic Activation Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Inhibition MCPF_CoA->Enoyl_CoA_Hydratase Inhibits Enoyl_CoA_Hydratase->Fatty_Acid_Oxidation Disrupts Gluconeogenesis Gluconeogenesis Fatty_Acid_Oxidation->Gluconeogenesis Supports Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Prevents Experimental_Workflow_Toxicity_Assessment start Start: In Vivo Toxicity Study animal_model Animal Model (e.g., Sprague-Dawley Rats) start->animal_model dosing Oral Administration of MCPG or Hypoglycin A animal_model->dosing monitoring Clinical Observation & Blood Glucose Monitoring dosing->monitoring biochemical_analysis Biochemical Analysis (Serum, Urine, Tissues) monitoring->biochemical_analysis data_analysis Data Analysis & LD50/Toxic Dose Determination monitoring->data_analysis enzyme_assays Enzyme Activity Assays (Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase) biochemical_analysis->enzyme_assays histopathology Histopathology (Liver, Kidney) biochemical_analysis->histopathology enzyme_assays->data_analysis histopathology->data_analysis end End: Toxicity Profile data_analysis->end

References

Navigating the Complexities of Toxin Detection: A Comparative Guide to the Simultaneous Analysis of Methylenecyclopropylglycine (MCPG) and Hypoglycin A (HGA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous detection of Methylenecyclopropylglycine (MCPG) and Hypoglycin (B18308) A (HGA) is paramount for both public health and toxicological studies. These naturally occurring toxins, found in fruits of the Sapindaceae family such as lychee and ackee, have been implicated in outbreaks of acute toxic encephalopathy and Jamaican Vomiting Sickness.[1][2] This guide provides a comprehensive comparison of current analytical methodologies, focusing on performance, experimental protocols, and data visualization to aid in the selection of the most appropriate detection strategy.

The primary and most effective method for the simultaneous quantification of MCPG and HGA is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including its variants like High-Performance Liquid Chromatography (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS).[1][3][4][5] This technique offers high sensitivity and specificity, crucial for detecting these toxins in complex biological matrices such as human plasma, urine, and milk, as well as in plant tissues.[1][4][5]

Comparative Performance of LC-MS/MS Methods

The efficacy of an analytical method is determined by several key performance indicators. The following tables summarize the quantitative data from various studies, offering a clear comparison of different LC-MS/MS approaches for the simultaneous detection of MCPG and HGA.

Table 1: Performance of HPLC-MS/MS Method for MCPG and HGA in Human Plasma

AnalyteLimit of Reporting (LRL) (ng/mL)Limit of Detection (LOD) (ng/mL)Linearity Range (ng/mL)
HGA1.000.3301.00 - 100
MCPG5.000.6975.00 - 150

Data sourced from Sanford et al. (2018).[6] This method utilizes dansyl chloride derivatization to enhance chromatographic separation and ionization efficiency.[6]

Table 2: Performance of UPLC-MS/MS Method for MCPG, HGA, and their Metabolites in Cow's Milk

AnalyteLimit of Quantification (LOQ) (µg/L)
HGA1.12
MCPrG (MCPG)1.12
MCPA-glycine0.50
MCPF-glycine0.50
MCPA-carnitine0.50

Data sourced from El-Khatib et al. (2023).[5] This method is notable for its high sensitivity and lack of a derivatization step.[5]

Table 3: Performance of HPLC-MS/MS Method for MCPG and HGA Metabolites in Human Urine

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r)
MCPF-Gly0.10 - 20> 0.99
MCPA-Gly0.10 - 20> 0.99

Data sourced from Isenberg et al. (2015).[7][8] This method focuses on the detection of urinary biomarkers for exposure assessment.[7][8]

Experimental Protocols: A Closer Look

The successful implementation of these detection methods hinges on meticulous experimental execution. Below are detailed protocols for two prominent LC-MS/MS methods.

1. HPLC-MS/MS with Derivatization for Human Plasma

This method, developed for the direct quantification of HGA and MCPG in human plasma, involves a protein precipitation step followed by derivatization.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new plate and evaporate to dryness under nitrogen.

  • Derivatization:

    • Reconstitute the dried extract with 20 µL of 10X PBS buffer (pH 11.0).

    • Add 50 µL of dansyl chloride (1 mg/mL).

    • Shake at 1,000 rpm at 60 °C for 10 minutes.

    • Add 430 µL of water to the derivatized sample before injection.[6]

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography.

    • Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode.

2. UPLC-MS/MS without Derivatization for Cow's Milk

This sensitive method allows for the direct measurement of HGA, MCPG, and their metabolites without the need for derivatization.

  • Sample Preparation:

    • Mix 10 mL of milk with 10 mL of 1% formic acid in methanol.

    • Add 100 µL of formic acid and 1 mL of EDTA solution.

    • Shake the sample for 20 minutes.

    • Refrigerate at -20 °C for 2 hours to facilitate protein precipitation.

    • Centrifuge at 4000 rpm and 4 °C for 10 minutes.

    • The supernatant is used for analysis.[9]

  • LC-MS/MS Analysis:

    • Chromatography: Ultra-Performance Liquid Chromatography.

    • Detection: Tandem mass spectrometry in MRM mode.[5]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described analytical methods.

cluster_0 HPLC-MS/MS with Derivatization (Human Plasma) Sample Plasma Sample ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (Acetonitrile) ISTD->Precipitation Centrifuge Vortex & Centrifuge Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Derivatize Dansyl Chloride Derivatization Evaporate->Derivatize Dilute Dilute with Water Derivatize->Dilute Analysis HPLC-MS/MS Analysis Dilute->Analysis

Caption: Workflow for HPLC-MS/MS detection of MCPG and HGA in human plasma.

cluster_1 UPLC-MS/MS without Derivatization (Cow's Milk) Sample Milk Sample Extraction Add Formic Acid in Methanol & EDTA Sample->Extraction Shake Shake Extraction->Shake Refrigerate Refrigerate (-20°C) Shake->Refrigerate Centrifuge Centrifuge Refrigerate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis UPLC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for UPLC-MS/MS detection of MCPG and HGA in cow's milk.

References

Correlating Methylenecyclopropylglycine (MCPG) Levels with Clinical Symptoms of Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methylenecyclopropylglycine (MCPG) toxicity with other agents causing similar clinical symptoms. It is designed to assist researchers, scientists, and drug development professionals in understanding the correlation between MCPG levels and the severity of toxic effects, supported by experimental data and detailed methodologies.

Introduction to this compound (MCPG) Toxicity

This compound (MCPG) is a toxic, non-proteinogenic amino acid found in the fruits of the soapberry family (Sapindaceae), most notably in lychee and ackee fruits. Often co-occurring with its better-known analog, hypoglycin (B18308) A, MCPG is a causative agent of toxic hypoglycemic syndrome, a condition characterized by severe hypoglycemia and encephalopathy.[1][2] The toxicity primarily affects undernourished individuals, particularly children, who have depleted glycogen (B147801) stores.[2]

The clinical presentation of MCPG toxicity can range from mild symptoms to a life-threatening encephalopathy. Understanding the relationship between the concentration of MCPG and its metabolites in biological fluids and the severity of these clinical symptoms is crucial for diagnosis, prognosis, and the development of potential therapeutic interventions.

Clinical Manifestations of MCPG Toxicity

The clinical symptoms of MCPG poisoning are primarily due to profound hypoglycemia and the disruption of fatty acid metabolism. The onset of symptoms typically occurs within a few hours of ingesting fruit containing the toxin.

Common Clinical Symptoms:

  • Gastrointestinal: Nausea, vomiting, and abdominal discomfort are often the initial symptoms.[3]

  • Neurological: As hypoglycemia develops, neurological symptoms become prominent and can include:

    • Lethargy and drowsiness[4]

    • Confusion and altered mental status[5]

    • Seizures[3]

    • Coma[3]

  • Metabolic: Severe, non-ketotic hypoglycemia is the hallmark of MCPG toxicity.[6]

The severity of these symptoms can vary significantly depending on the amount of toxin ingested and the individual's nutritional status.

Quantitative Data on MCPG Levels and Clinical Outcomes

Direct correlation of specific plasma or urine concentrations of MCPG with the severity of clinical symptoms is not well-established in the literature with precise thresholds. However, studies have quantified MCPG and its metabolites in individuals suffering from toxic hypoglycemic syndrome, providing a basis for comparison between affected and unaffected populations.

Table 1: Reported Concentrations of MCPG and its Metabolites in Clinical Cases

AnalyteMatrixPatient PopulationConcentration RangeReference
MCPG Litchi ArilsFruit Samples from Outbreak Region44.9 - 220.0 µg/g[7][8]
Hypoglycin A Litchi ArilsFruit Samples from Outbreak Region12.4 - 152.0 µg/g[7][8]
MCPG Metabolites UrinePatients with Acute EncephalopathyDetected in 66% of cases[7]
Hypoglycin A Metabolites UrinePatients with Acute EncephalopathyDetected in 66% of cases[7]

Note: The presence of MCPG and hypoglycin A metabolites is a key diagnostic indicator, even if absolute concentrations do not yet directly correlate with specific symptom severity scores. The absence of these metabolites in control populations highlights their specificity to the toxic exposure.

Biochemical Markers of MCPG Toxicity

MCPG toxicity leads to a significant disruption of mitochondrial fatty acid β-oxidation. This results in a characteristic pattern of metabolic abnormalities that can be detected in blood and urine.

Table 2: Key Biochemical Markers in MCPG Poisoning

MarkerBiological FluidExpected AbnormalitySignificanceReference
Blood Glucose Plasma/SerumMarkedly DecreasedHallmark of toxicity[6]
Acylcarnitines Plasma/SerumAbnormal ProfileIndicates disruption of fatty acid metabolism[7]
Dicarboxylic Acids (Adipic, Suberic) UrineMarkedly IncreasedResult of alternative fatty acid oxidation pathway[1][6][9]
Lactate PlasmaIncreasedMay result from impaired pyruvate (B1213749) metabolism[9]
Non-esterified Fatty Acids PlasmaIncreasedAccumulation due to blocked β-oxidation[9]

Reference Ranges for Urinary Organic Acids:

Reference ranges for urinary organic acids can vary by age and diet. However, in healthy individuals, the excretion of dicarboxylic acids like adipic and suberic acid is typically low. In cases of fatty acid oxidation disorders, including MCPG poisoning, these levels can be elevated by 70 to 1000 times the normal range.[9] Normal ranges for suberic acid are in the range of 0.16 - 2.18 mmol/mol creatinine.[10]

Comparison with Alternative Toxins Causing Hypoglycemic Encephalopathy

Several other toxins can produce a clinical picture similar to that of MCPG poisoning, primarily characterized by hypoglycemia and encephalopathy. Understanding their mechanisms provides a comparative context for MCPG toxicity.

Table 3: Comparison of MCPG with Other Hypoglycemia-Inducing Toxins

ToxinSource/TypeMechanism of ActionKey Differentiating Features
This compound (MCPG) Litchi, Ackee FruitInhibition of fatty acid β-oxidation and gluconeogenesis.[2]Presence of MCPG metabolites in urine; associated with consumption of specific fruits.
Hypoglycin A Ackee Fruit, LycheeMetabolized to MCPA-CoA, which inhibits acyl-CoA dehydrogenases and gluconeogenesis.[3]Often co-occurs with MCPG; causes Jamaican Vomiting Sickness.[3]
Valproic Acid Antiepileptic DrugCan cause hyperammonemic encephalopathy, which may be associated with hypoglycemia.[11][12][13]History of medication use; elevated ammonia (B1221849) levels are a key feature.
Salicylates (Aspirin) MedicationUncoupling of oxidative phosphorylation, impairment of gluconeogenesis, and increased glucose utilization.[14]Tinnitus, respiratory alkalosis followed by metabolic acidosis are characteristic.

Experimental Protocols

Accurate quantification of MCPG and its metabolites is essential for confirming exposure and for research into its toxicokinetics. The current standard is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol for Quantification of MCPG and its Metabolites in Urine

This protocol is adapted from methodologies described for the analysis of acylglycines and other organic acids.[15][16][17]

1. Sample Preparation (Urinary Organic Acid Profile):

  • Collect a random urine sample and store it frozen until analysis.

  • Thaw the sample and centrifuge to remove any particulate matter.

  • To a specific volume of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidify the urine to a pH < 2 with HCl.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatize the dried extract to make the organic acids volatile for GC-MS analysis, or reconstitute in a suitable solvent for LC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Optimized for the specific column and system.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific detection and quantification of the target analytes (e.g., methylenecyclopropylformyl-glycine - MCPF-Gly).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Visualizing the Pathophysiology and Workflow

Signaling Pathway of MCPG-Induced Hypoglycemia

MCPG_Toxicity_Pathway cluster_effects Clinical Effects MCPG MCPG (from Litchi/Ackee) Metabolism Metabolism in Liver MCPG->Metabolism MCPF_CoA MCPF-CoA (Toxic Metabolite) Metabolism->MCPF_CoA FAO Fatty Acid β-Oxidation MCPF_CoA->FAO Inhibits AcetylCoA Acetyl-CoA FAO->AcetylCoA Produces Energy ATP (Energy) FAO->Energy Gluconeogenesis Gluconeogenesis Glucose Blood Glucose Gluconeogenesis->Glucose AcetylCoA->Gluconeogenesis Activates AcetylCoA->Energy Hypoglycemia Severe Hypoglycemia Encephalopathy Encephalopathy (Seizures, Coma) Hypoglycemia->Encephalopathy

Caption: Metabolic disruption by MCPG leading to hypoglycemia.

Experimental Workflow for MCPG Metabolite Analysis

MCPG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC ESI Electrospray Ionization (+) UPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Concentration Report (ng/mL or µmol/L) Quant->Report

Caption: Workflow for urinary MCPG metabolite analysis.

Conclusion

Correlating MCPG levels with the clinical severity of toxicity is an ongoing area of research. While a direct, granular dose-response relationship for specific symptoms is not yet fully elucidated, the presence and concentration of MCPG and its metabolites, in conjunction with characteristic biochemical markers, are invaluable for the diagnosis of toxic hypoglycemic syndrome. This guide provides a framework for understanding the current state of knowledge, offering a comparison with other relevant toxins and detailing the analytical methods necessary for further investigation in this field. As more quantitative data from clinical cases become available, a more precise correlation between MCPG levels and clinical outcomes can be established, leading to improved diagnostic and prognostic capabilities.

References

A Comparative Guide to the Neuroprotective Effects of Methylenecyclopropylglycine (MCPG) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclopropylglycine (MCPG), a non-selective antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), has emerged as a significant tool in neuroscience research, particularly in the investigation of neuroprotective strategies. Its ability to modulate glutamatergic neurotransmission has prompted the exploration of its analogs as potential therapeutic agents for neurological disorders characterized by excitotoxicity. This guide provides an objective comparison of the neuroprotective performance of MCPG and its analogs, supported by available experimental data, detailed methodologies, and an examination of the underlying signaling pathways.

I. Overview of this compound and its Analogs

MCPG is a phenylglycine derivative that acts as a competitive antagonist at group I and group II mGluRs.[1][2] The neuroprotective effects of mGluR ligands are generally attributed to the antagonism of group I receptors (mGluR1 and mGluR5) and the activation of group II (mGluR2 and mGluR3) and group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors.[1] The (+)-isomer of MCPG is the biologically active enantiomer.[3][4][5]

Analogs of MCPG, primarily other phenylglycine derivatives, have been synthesized and evaluated to improve selectivity, potency, and pharmacokinetic properties. These include compounds such as (S)-4-carboxyphenylglycine (S-4CPG), (S)-4-carboxy-3-hydroxyphenylglycine (S-4C3HPG), and α-methyl-4-carboxyphenylglycine derivatives like LY367385.[6][7]

II. Comparative Neuroprotective Efficacy

Direct quantitative comparisons of the neuroprotective effects of a wide range of MCPG analogs are limited in publicly available literature. However, studies on related phenylglycine derivatives provide insights into their relative potencies at mGluR subtypes, which is a key determinant of their neuroprotective action.

Table 1: Comparative Antagonist Potency of Phenylglycine Derivatives at Group I mGluR Subtypes

CompoundTarget Receptor(s)Agonist ChallengedAssayIC50 / K_B (µM)Reference
(+)-MCPG mGluR1aQuisqualatePI Hydrolysis29-100[8]
mGluR5aQuisqualatePI Hydrolysis115-210[8]
mGluR1a(1S,3R)-ACPDPI HydrolysisK_B = 123[9]
mGluR5a(1S,3R)-ACPDPI HydrolysisK_B = 153[9]
(S)-4-Carboxyphenylglycine (S-4CPG) mGluR1aQuisqualatePI Hydrolysis4-72[8]
mGluR5aQuisqualatePI Hydrolysis150-156[8]
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG) mGluR1aQuisqualatePI Hydrolysis19-50[8]
mGluR5aQuisqualatePI Hydrolysis53-280[8]
(+)-2-Methyl-4-carboxyphenylglycine (LY367385) mGluR1aNMDA-induced toxicityCell ViabilityNeuroprotective[6]

Note: IC50 and K_B values represent the concentration of the antagonist required to inhibit 50% of the agonist response or the equilibrium dissociation constant, respectively. Lower values indicate higher potency. Data is compiled from studies using different experimental systems, which may affect absolute values.

In a model of traumatic brain injury (TBI) in rats, a single administration of (+)-MCPG (0.2 µmol) significantly reduced motor and cognitive deficits.[3] Another study demonstrated that 500 µM (+)-MCPG protected hippocampal CA1 neurons from hypoxic/hypoglycemic injury in rat hippocampal slices, whereas the (-)-isomer was ineffective.[4]

III. Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of MCPG and its analogs.

A. In Vitro Neuroprotection Assay against Excitotoxicity

This protocol is a generalized procedure based on common practices for assessing neuroprotection against glutamate- or NMDA-induced excitotoxicity in primary neuronal cultures.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and L-glutamine) on plates pre-coated with poly-D-lysine. Experiments are typically performed on mature cultures (e.g., 7-14 days in vitro).

  • Compound Treatment: The MCPG analog and relevant controls are dissolved in a suitable vehicle (e.g., sterile water or DMSO) and added to the cell culture medium at various concentrations. Cells are pre-incubated with the compounds for a specific duration (e.g., 30 minutes to 2 hours) before the excitotoxic insult.

  • Excitotoxic Insult: A neurotoxic concentration of glutamate or N-methyl-D-aspartate (NMDA) is added to the cultures. The concentration and duration of exposure are optimized to induce significant but sub-maximal cell death (e.g., 50-70%).

  • Assessment of Cell Viability:

    • MTT Assay: After the excitotoxic insult (typically 24 hours later), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically (e.g., at 570 nm). Cell viability is expressed as a percentage of the control (untreated) cultures.

    • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. At the end of the experiment, a sample of the culture medium is collected and incubated with an LDH assay reagent kit. The amount of LDH released is quantified by measuring the absorbance of the reaction product. Increased LDH release indicates decreased cell viability.[10]

  • Data Analysis: Dose-response curves are generated, and EC50 values (the concentration of the compound that provides 50% of the maximal protection) are calculated to compare the neuroprotective potency of different analogs.

B. In Vivo Model of Traumatic Brain Injury (Fluid Percussion Injury)

This protocol describes a common preclinical model of TBI used to evaluate the neuroprotective effects of compounds like MCPG.[3]

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and a craniotomy is performed over the desired brain region (e.g., the parietal cortex). A plastic injury cap is secured over the craniotomy site.

  • Drug Administration: The MCPG analog or vehicle is administered, for example, via intracerebroventricular (ICV) injection, a set time before the injury.

  • Fluid Percussion Injury: The animal is connected to the fluid percussion device, and a brief pressure pulse of a specific magnitude is delivered to the dural surface, inducing a traumatic brain injury.

  • Behavioral Assessment:

    • Motor Function: Beam walking tests can be used to assess motor coordination and balance at various time points post-injury. The number of foot slips or the time taken to cross the beam is recorded.

    • Cognitive Function: The Morris water maze is a common test for learning and memory. The time taken to find a hidden platform (latency) is measured over several days of training.

  • Histological Analysis: At the end of the study, animals are euthanized, and their brains are collected for histological analysis to assess the extent of tissue damage and neuronal loss in regions like the hippocampus.

  • Data Analysis: Behavioral scores and histological measures are compared between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA) to determine the neuroprotective efficacy of the MCPG analog.

IV. Signaling Pathways and Mechanisms of Action

The neuroprotective effects of MCPG and its analogs are primarily mediated by their interaction with metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through various intracellular signaling cascades.

A. Antagonism of Group I mGluRs

Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Overactivation of this pathway can contribute to excitotoxic neuronal death. By antagonizing group I mGluRs, MCPG and its analogs can prevent this cascade, thereby reducing intracellular Ca2+ overload and subsequent cell death pathways.

Group_I_mGluR_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates MCPG_Analog MCPG Analog MCPG_Analog->mGluR1_5 Blocks Neuroprotection Neuroprotection MCPG_Analog->Neuroprotection Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Excitotoxicity Excitotoxicity Ca_release->Excitotoxicity PKC->Excitotoxicity

Caption: Antagonism of Group I mGluRs by MCPG analogs.
B. Modulation of Group II mGluRs

Group II mGluRs (mGluR2 and mGluR3) are often located presynaptically and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This presynaptic inhibition reduces the release of glutamate, thereby preventing excessive postsynaptic receptor activation and excitotoxicity. While MCPG acts as an antagonist at these receptors, which would theoretically be counterproductive for neuroprotection, some of its analogs may have different activities or selectivity profiles. The overall neuroprotective effect of a given analog will depend on its net effect on both group I and group II/III receptors.

Experimental_Workflow Start Start: Select MCPG Analogs In_Vitro In Vitro Studies (Primary Neuronal Cultures) Start->In_Vitro In_Vivo In Vivo Studies (e.g., TBI Model) Start->In_Vivo Excitotoxicity Induce Excitotoxicity (e.g., NMDA, Glutamate) In_Vitro->Excitotoxicity Treatment Treat with MCPG Analogs Excitotoxicity->Treatment Viability_Assay Assess Cell Viability (MTT, LDH assays) Treatment->Viability_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Injury_Model Induce Neurological Injury In_Vivo->Injury_Model Treatment_Vivo Administer MCPG Analogs Injury_Model->Treatment_Vivo Behavioral Behavioral Assessment (Motor & Cognitive) Treatment_Vivo->Behavioral Histology Histological Analysis Behavioral->Histology Histology->Data_Analysis Conclusion Conclusion: Evaluate Neuroprotective Efficacy Data_Analysis->Conclusion

References

Navigating the Maze of Fatty Acid Metabolism: A Guide to Alternatives for Methylenecyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of fatty acid metabolism, the choice of inhibitory tools is critical. Methylenecyclopropylglycine (MCPG), a naturally occurring toxin, has long been used to probe the intricacies of β-oxidation. However, its mechanism and potential off-target effects necessitate a careful consideration of alternative pharmacological agents. This guide provides an objective comparison of MCPG and its key alternatives—Etomoxir, Perhexiline, Ranolazine, and Trimetazidine (B612337)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Comparative Performance of Fatty Acid Oxidation Inhibitors

The selection of an appropriate inhibitor for studying fatty acid oxidation (FAO) is contingent on the specific research question, the experimental system, and the desired level of target specificity. While MCPG offers a unique mechanism of action, a range of synthetic compounds provide more targeted inhibition of key enzymes in the FAO pathway. The following table summarizes the quantitative data available for these inhibitors. It is important to note that IC50 values can vary significantly based on the experimental conditions, such as substrate concentration and the biological system used.

InhibitorPrimary Target(s)Reported IC50 ValuesKey Off-Target Effects & Toxicities
This compound (MCPG) Short- and medium-chain acyl-CoA dehydrogenases (SCAD/MCAD), Enoyl-CoA hydratase, ThiolaseNot widely reported in terms of specific IC50 values for each enzyme. Its effects are often described qualitatively.Hypoglycemia, depletion of hepatic acetyl-CoA and ATP.[1]
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)~30 nM - 5 µM (for CPT1a)[2]Inhibition of respiratory complex I at high concentrations, depletion of coenzyme A.[3][4][5]
Perhexiline Carnitine Palmitoyltransferase 1 & 2 (CPT1/CPT2)CPT1: ~77 µM; Late Sodium Current: ~2.9 µM[6][7]Hepatotoxicity, neurotoxicity, inhibition of cardiac ion channels (hERG, L-type calcium channel).[8][9][10]
Ranolazine Partial inhibitor of β-oxidation (3-ketoacyl-CoA thiolase), Late Sodium Current (INa)Late INa: ~6 µM[7]Dizziness, headache, nausea, constipation, potential for QT interval prolongation.[4][11][12]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolaseCPT-1: ~1.3 mM[6]Gastrointestinal distress, tremors, weakness, and rarely, Parkinsonian symptoms with long-term use.[13][14]

Delving into the Mechanisms: How These Inhibitors Disrupt Fatty Acid Oxidation

Understanding the precise molecular targets of each inhibitor is paramount for interpreting experimental results. The following diagrams illustrate the canonical fatty acid β-oxidation pathway and the points of intervention for MCPG and its alternatives.

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT1/CAT/CPT2 Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA_mito->Acyl-CoA Dehydrogenase Enoyl-CoA Enoyl-CoA Acyl-CoA Dehydrogenase->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Thiolase->Fatty Acyl-CoA_mito Shortened by 2 carbons Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Etomoxir Etomoxir Etomoxir->Fatty Acyl-CoA Inhibits CPT1 Perhexiline Perhexiline Perhexiline->Fatty Acyl-CoA Inhibits CPT1/2 MCPG MCPG MCPG->Acyl-CoA Dehydrogenase Inhibits MCPG->Enoyl-CoA Hydratase Inhibits Ranolazine Ranolazine Ranolazine->Thiolase Inhibits Trimetazidine Trimetazidine Trimetazidine->Thiolase Inhibits

Caption: Mitochondrial fatty acid β-oxidation pathway and sites of inhibition.

Experimental Corner: Protocols for Assessing Fatty Acid Oxidation

Accurate and reproducible measurement of fatty acid oxidation is fundamental to studying its role in health and disease. Below are detailed protocols for two widely used methods: the radiolabeled fatty acid oxidation assay and the Seahorse XF real-time metabolic analysis.

Protocol 1: Radiolabeled Fatty Acid Oxidation Assay in Cultured Cells

This method quantifies the conversion of a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate or [9,10-³H]palmitate) to radiolabeled CO₂ and acid-soluble metabolites (ASMs).

Materials:

  • Cultured cells of interest

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-carnitine

  • Cell culture medium (e.g., DMEM)

  • Phosphate Buffered Saline (PBS)

  • Perchloric acid (PCA)

  • NaOH solution

  • Scintillation cocktail and vials

  • Scintillation counter

Experimental Workflow:

Radiolabeled_FAO_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed and culture cells to desired confluency pre_incubate Pre-incubate cells with inhibitor or vehicle control prep_cells->pre_incubate prep_substrate Prepare radiolabeled fatty acid-BSA conjugate add_substrate Add radiolabeled substrate and incubate prep_substrate->add_substrate prep_inhibitor Prepare inhibitor stock solutions prep_inhibitor->pre_incubate pre_incubate->add_substrate trap_co2 Add NaOH to a center well to trap released 14CO2 add_substrate->trap_co2 terminate Terminate reaction with perchloric acid trap_co2->terminate collect_co2 Collect NaOH with trapped 14CO2 terminate->collect_co2 collect_asm Collect supernatant containing acid-soluble metabolites (ASMs) terminate->collect_asm scintillation Measure radioactivity using a scintillation counter collect_co2->scintillation collect_asm->scintillation normalize Normalize data to protein concentration scintillation->normalize

Caption: Workflow for the radiolabeled fatty acid oxidation assay.

Procedure:

  • Cell Culture: Plate cells in multi-well plates and culture to the desired confluency.

  • Substrate Preparation: Prepare a stock solution of the radiolabeled fatty acid complexed to fatty acid-free BSA.

  • Inhibitor Treatment: Pre-incubate cells with the desired concentrations of the inhibitor or vehicle control for a specified time.

  • Initiation of Oxidation: Remove the pre-incubation medium and add fresh medium containing the radiolabeled fatty acid-BSA conjugate and L-carnitine. Place a filter paper soaked in NaOH in a center well or use a sealed flask system to trap the produced ¹⁴CO₂.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-4 hours).

  • Termination and Collection: Stop the reaction by adding perchloric acid. This will also release dissolved CO₂ from the medium.

  • Quantification:

    • CO₂: Transfer the NaOH-soaked filter paper to a scintillation vial and measure the radioactivity.

    • ASMs: Centrifuge the acidified medium to pellet precipitated proteins and unoxidized fatty acids. Transfer a known volume of the supernatant to a scintillation vial and measure the radioactivity.

  • Data Analysis: Normalize the radioactive counts to the protein content of each well.

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

This assay measures the oxygen consumption rate (OCR) in real-time, providing a dynamic view of mitochondrial respiration in response to the oxidation of exogenous fatty acids.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Cultured cells of interest

  • Seahorse XF Base Medium

  • L-carnitine

  • Palmitate-BSA conjugate

  • Inhibitors of interest (e.g., Etomoxir as a control)

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Experimental Workflow:

Seahorse_FAO_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed cells in Seahorse XF microplate replace_media Replace culture medium with assay medium prep_cells->replace_media hydrate_sensor Hydrate sensor cartridge load_cartridge Load sensor cartridge with compounds hydrate_sensor->load_cartridge prep_media Prepare assay medium with L-carnitine and substrate prep_media->replace_media prep_compounds Prepare inhibitor and mitochondrial stress test compounds prep_compounds->load_cartridge equilibrate Equilibrate plate in a non-CO2 incubator replace_media->equilibrate run_assay Run Seahorse XF Analyzer equilibrate->run_assay load_cartridge->run_assay normalize Normalize OCR data to cell number or protein run_assay->normalize calculate Calculate basal OCR, FAO-driven respiration, and mitochondrial function parameters normalize->calculate compare Compare inhibitor-treated groups to control calculate->compare

Caption: Workflow for the Seahorse XF fatty acid oxidation assay.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF Base Medium supplemented with L-carnitine and the fatty acid substrate (e.g., palmitate-BSA).

  • Cell Plate Preparation: Remove the culture medium and wash the cells with the prepared assay medium. Add the final volume of assay medium to each well and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Plate Preparation: Prepare stock solutions of the inhibitors and mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the appropriate ports of the sensor cartridge.

  • Seahorse XF Assay: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR and then sequentially inject the prepared compounds to measure parameters of mitochondrial function and the specific contribution of fatty acid oxidation to respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data using the Seahorse Wave software to determine key parameters of fatty acid oxidation and mitochondrial health.

Conclusion: Making an Informed Choice

The selection of an inhibitor for studying fatty acid metabolism is a critical decision that will significantly impact the interpretation of experimental outcomes. While MCPG has historical significance, its broad mechanism of action and potential for off-target effects may limit its utility in certain contexts. The alternatives discussed in this guide—Etomoxir, Perhexiline, Ranolazine, and Trimetazidine—offer more targeted approaches to inhibiting specific steps in the fatty acid oxidation pathway. However, as highlighted, each of these compounds also possesses its own set of off-target effects that must be carefully considered.

For researchers aiming to specifically inhibit the entry of long-chain fatty acids into the mitochondria, Etomoxir is a potent and widely used tool, though its effects on complex I and coenzyme A levels at higher concentrations should be monitored. Perhexiline, with its dual CPT1/2 inhibitory action, provides a more comprehensive blockade of fatty acid transport but comes with a significant risk of toxicity. Ranolazine and Trimetazidine, while impacting fatty acid oxidation, also have primary effects on other cellular processes, which may be advantageous or confounding depending on the research question.

Ultimately, the ideal inhibitor will depend on the specific experimental goals. A thorough understanding of the mechanisms of action, potential off-target effects, and the use of robust and well-controlled experimental protocols, such as those detailed in this guide, will empower researchers to make informed decisions and generate high-quality, interpretable data in the fascinating and complex field of fatty acid metabolism.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylenecyclopropylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methylenecyclopropylglycine (MCPG), a non-proteinogenic amino acid. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, general safety precautions for handling amino acid analogs should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A standard laboratory coat should be worn.

II. Waste Characterization and Segregation

Proper segregation of waste streams is the foundation of a safe and compliant disposal process. All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDescriptionRecommended Container
Solid Waste Unused or expired solid this compound, contaminated weigh boats, gloves, and wipes.Labeled, sealed, and chemically compatible container.
Aqueous/Liquid Waste Solutions containing this compound.Labeled, sealed, and leak-proof container (plastic is often preferred).
Contaminated Labware Reusable glassware (e.g., beakers, flasks) and disposable items (e.g., pipette tips, centrifuge tubes).Designated containers for sharps or solid waste.

III. Step-by-Step Disposal Protocol

1. Solid Waste Disposal:

  • Collect all solid waste, including residual powder and contaminated disposables, in a designated hazardous waste container.[1][2]

  • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."[3]

  • Keep the container sealed when not in use and store it in a designated satellite accumulation area.[4][5]

2. Aqueous/Liquid Waste Disposal:

  • Collect all solutions containing this compound in a dedicated liquid hazardous waste container.[2]

  • Do not dispose of these solutions down the drain.[2][6]

  • The container must be clearly labeled with "Hazardous Waste" and a list of its chemical contents.

  • Store the liquid waste container in secondary containment to prevent spills.

3. Contaminated Labware Decontamination and Disposal:

  • Disposable Labware: Items such as pipette tips and plastic tubes should be placed in the solid hazardous waste container.[2] Contaminated sharps must be disposed of in a designated sharps container.[1]

  • Reusable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and disposed of as hazardous liquid waste.[2] After decontamination, the glassware can be washed using standard laboratory procedures.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6]

  • Do not mix incompatible waste streams in the same container.[5]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

MCPG_Disposal_Workflow start Start: MCPG Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid_waste->collect_liquid disposable_labware Disposable Labware labware->disposable_labware reusable_labware Reusable Labware (Glassware) labware->reusable_labware Reusable store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste dispose_solid Place in Solid Hazardous Waste Container disposable_labware->dispose_solid Yes decontaminate Decontaminate with Solvent reusable_labware->decontaminate dispose_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate wash_glassware Wash Clean Glassware decontaminate->wash_glassware collect_rinsate->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: MCPG Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylenecyclopropylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Methylenecyclopropylglycine (MCPG). Designed for researchers, scientists, and drug development professionals, these guidelines are intended to foster a secure laboratory environment and ensure the integrity of your research.

This compound is a toxic, non-proteinogenic amino acid known to cause severe hypoglycemia and encephalopathy.[1][2] Its mechanism of toxicity involves the inhibition of fatty acid metabolism.[3] Due to its hazardous nature, stringent adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required PPE for various laboratory activities involving MCPG.

Activity Required PPE Rationale
Handling solid MCPG (weighing, preparing solutions) - Nitrile gloves (double-gloving recommended)- Safety goggles with side shields or a face shield- Lab coat- N95 respirator or higherPrevents skin and eye contact, and inhalation of fine powders.
Working with MCPG in solution - Nitrile gloves- Safety goggles- Lab coatProtects against splashes and accidental skin contact.
Decontamination and waste disposal - Heavy-duty nitrile or butyl rubber gloves- Safety goggles and face shield- Impermeable gown or apron- Respiratory protection (if splash or aerosol risk)Provides enhanced protection against splashes and contact with contaminated materials.

Operational Plans: Handling and Experimental Protocols

Strict adherence to the following procedures is critical to ensure a safe working environment.

General Handling Procedures:
  • Designated Area: All work with MCPG, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood.

  • Avoid Aerosolization: Take extreme care to avoid the formation of dust or aerosols when handling solid MCPG.

  • Hand Hygiene: Wash hands thoroughly with soap and water before and after handling MCPG, even if gloves were worn.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. All personnel must be familiar with their location and operation.

Spill Response Protocol:

In the event of an MCPG spill, immediate and decisive action is required to contain the area and mitigate exposure.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination cluster_disposal Disposal alert Alert others in the area evacuate Evacuate the immediate spill zone alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain absorb Apply absorbent pads or granules contain->absorb collect Collect contaminated material into a labeled waste container absorb->collect decontaminate_area Decontaminate the spill area with a suitable cleaning agent collect->decontaminate_area decontaminate_tools Decontaminate all tools used for cleanup decontaminate_area->decontaminate_tools dispose Dispose of all waste as hazardous chemical waste decontaminate_tools->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.